Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-
Description
The exact mass of the compound Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-(2-cyanoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S2/c9-2-1-3-14-4-6-5-15-8(12-6)13-7(10)11/h5H,1,3-4H2,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKYYRZENXOYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227643 | |
| Record name | Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76823-93-3 | |
| Record name | N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76823-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-(diaminomethyleneamino)thiazol-4-yl)methylthio)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.542 | |
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| Record name | Guanidine, [4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q26WGP9NWR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of the guanidine derivative, 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine (CAS No. 76823-93-3). While this compound is noted as a potential impurity or intermediate in the synthesis of pharmaceuticals such as Famotidine, a detailed characterization of its fundamental chemical nature is not widely documented. This guide synthesizes theoretical principles with actionable experimental protocols to empower researchers in drug discovery and development. We will delve into the structural determinants of its basicity, propose methodologies for its empirical determination, and outline its synthesis. Furthermore, this document will provide detailed protocols for assessing its solubility and stability, crucial parameters for any compound intended for pharmaceutical consideration.
Introduction and Molecular Overview
2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine is a multifaceted organic molecule featuring a highly basic guanidinium functional group appended to a thiazole heterocycle. The guanidine moiety, with a pKa of its conjugate acid around 13.6 for the unsubstituted form, is one of the strongest organic bases in chemistry. This profound basicity is attributed to the resonance stabilization of its protonated form, the guanidinium cation, which delocalizes the positive charge across three nitrogen atoms. However, the substitution of the guanidine group with a 2-thiazolyl ring is anticipated to modulate this basicity. The thiazole ring, being an electron-withdrawing heteroaromatic system, is expected to decrease the electron density on the adjacent nitrogen, thereby lowering the pKa relative to unsubstituted guanidine. A thorough understanding of this property is paramount, as the ionization state of a molecule governs its solubility, membrane permeability, and interactions with biological targets.
This guide will systematically explore the key physicochemical properties of this compound, providing both theoretical context and practical experimental designs for its comprehensive characterization.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine is presented below.
| Property | Value | Source |
| IUPAC Name | 2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine | --- |
| Synonyms | N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine, Famotidine Impurity F | [1][2] |
| CAS Number | 76823-93-3 | [1][3] |
| Molecular Formula | C₈H₁₁N₅S₂ | [3] |
| Molecular Weight | 241.34 g/mol | [3] |
| Appearance | Off-white solid | [1] |
| Melting Point | 128-132 °C | [3] |
| Predicted pKa | 9.5 - 11.5 | Theoretical Estimation |
Chemical Structure and Key Functional Groups
The structure of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine is characterized by three key functional groups that dictate its chemical behavior: the guanidine group, the thiazole ring, and the cyanoethylthio side chain.
Caption: Chemical structure of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine.
Basicity and pKa Determination
The basicity of the guanidine moiety is its most prominent chemical feature. The pKa of the conjugate acid is a quantitative measure of this basicity.
Theoretical Considerations
Guanidine is a superbase due to the efficient delocalization of the positive charge in its protonated form. However, the attachment of the electron-withdrawing 2-thiazolyl group to one of the guanidine nitrogens will decrease the basicity. This is because the thiazole ring pulls electron density away from the guanidine system, making the lone pairs on the nitrogens less available for protonation. While an exact pKa has not been experimentally reported, a reasoned estimation places it in the range of 9.5 to 11.5. This is significantly lower than unsubstituted guanidine but still indicates a strongly basic character. Computational methods, such as those based on ab initio calculations of bond lengths, have shown promise in predicting the pKa of substituted guanidines and could be employed for a more precise theoretical value.[4][5][6]
Proposed Experimental Protocol for pKa Determination
A definitive pKa value must be determined empirically. Potentiometric titration is a robust and widely accepted method for this purpose.
Objective: To determine the pKa of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine by potentiometric titration.
Materials:
-
2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine
-
0.1 M Hydrochloric acid (HCl), standardized
-
0.1 M Sodium hydroxide (NaOH), standardized and carbonate-free
-
Potassium chloride (KCl) for ionic strength adjustment
-
Deionized water, degassed
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Stir plate and stir bar
-
Thermostatically controlled water bath
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh approximately 24 mg of the compound and dissolve it in 50 mL of deionized water. Add a calculated amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration Setup: Place the beaker containing the analyte solution in the water bath maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure continuous stirring.
-
Titration: Titrate the solution with the standardized 0.1 M HCl. Record the pH value after each incremental addition of the titrant. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa can be determined from the half-equivalence point, where half of the guanidine groups have been protonated. For more accurate results, a Gran plot or derivative plots of the titration curve can be used to determine the equivalence point precisely.
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Assessment
Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies.
Theoretical Considerations
The solubility of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine is expected to be pH-dependent due to the basic nature of the guanidine group. At pH values significantly below its pKa, the compound will exist predominantly in its protonated, cationic form, which is expected to have higher aqueous solubility due to ion-dipole interactions with water. Conversely, at pH values above its pKa, the neutral form will dominate, likely leading to lower aqueous solubility. The presence of the polar cyano group may contribute to some degree of solubility in both polar and non-polar organic solvents.
Proposed Experimental Protocol for Equilibrium Solubility Determination
The shake-flask method is the gold standard for determining equilibrium solubility.[7]
Objective: To determine the pH-dependent equilibrium solubility of the compound in aqueous buffers.
Materials:
-
2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine
-
Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4)
-
Mechanical shaker or orbital incubator capable of maintaining 37 ± 1 °C
-
Centrifuge
-
Validated quantitative analytical method (e.g., HPLC-UV)
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to vials containing the different pH buffers. Ensure that a visible amount of undissolved solid remains.
-
Equilibration: Seal the vials and place them in a mechanical shaker at 37 °C for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the samples to pellet the excess solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it. Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
Caption: Synthetic route to 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine.
Proposed Experimental Protocol for Synthesis
This protocol is adapted from the procedure described in Korean Patent KR870001794B1. [8] Objective: To synthesize 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine.
Materials:
-
2-Guanidino-4-chloromethyl thiazole hydrochloride
-
S-(β-cyanoethyl)isothiouronium hydrochloride
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Preparation of Reagent Solution: Dissolve sodium hydroxide (5.6 g) in a mixture of water (30 mL) and methanol (30 mL). Cool the solution and then add S-(β-cyanoethyl)isothiouronium hydrochloride (7.3 g).
-
Reaction: In a separate flask, dissolve 2-guanidino-4-chloromethyl thiazole hydrochloride (10 g) in a mixture of water (40 mL) and methanol. Add this solution to the reagent solution prepared in step 1.
-
Isolation: Stir the reaction mixture for 1 hour. The product will precipitate as crystals. Filter the crystals and wash them.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system if necessary.
Conclusion
References
-
AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]
-
Slideshare. (n.d.). Ich guideline for stability testing. Retrieved from [Link]
-
PubMed. (2024, March 1). Identification, trace level quantification, and in silico assessment of potential genotoxic impurity in Famotidine. Retrieved from [Link]
-
Allmpus. (n.d.). famotidine ep impurity f. Retrieved from [Link]
-
ResearchGate. (2017, June 13). Drug Profile of Famotidine. Retrieved from [Link]
-
Slideshare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Famotidine-Impurities. Retrieved from [Link]
-
Oxford Academic. (1993, August 1). Solubility, Stability and Ionization Behaviour of Famotidine. Retrieved from [Link]
-
Pharmaacademias. (2025, October 18). ICH Stability Testing Guidelines (Q1 Series). Retrieved from [Link]
-
AMSbiopharma. (2025, March 21). ICH Stability Testing Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
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PubMed. (1993, August). Solubility, stability and ionization behaviour of famotidine. Retrieved from [Link]
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World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
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ChemBK. (2024, April 9). N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride. Retrieved from [Link]
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SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
-
Deranged Physiology. (n.d.). Famotidine. Retrieved from [Link]
- Google Patents. (n.d.). KR870001794B1 - Method for preparing guanidino thiazole compound.
-
YouTube. (2025, September 2). ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers | PharmaTalks. Retrieved from [Link]
- Google Patents. (n.d.). EP0284536A1 - A process for the preparation of 3-(2-guanidinothiazol-4-yl-methylthio)propionitrile.
-
DeepDyve. (1993, August 1). Solubility, Stability and Ionization Behaviour of Famotidine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent. Retrieved from [Link]
-
Nia Innovation. (n.d.). 2-(4-(Chloromethyl)thiazol-2-yl)guanidine hydrochloride. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. Retrieved from [Link]
-
ResearchGate. (2018, April 5). (PDF) Prediction of Aqueous p K a Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. Retrieved from [Link]
-
Chemaxon. (n.d.). pKa calculation. Retrieved from [Link]
- Google Patents. (n.d.). KR910000237B1 - Process for the preparation of n-3-(2-guaniclino-thiazol-4-yl-methylthio)-propionamidine.
- Google Patents. (n.d.). EP0128736B1 - Novel 2-guanidinothiazoline compounds, their preparation, and their use as intermediates.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). BE905409A - PROCESS FOR THE PREPARATION OF N-SULFAMYL-3- (2-GUANIDINO-THIAZOL-4-YL-METHYLTHIO) -PROPIONAMIDINE..
-
PubChem. (n.d.). Famotidine. Retrieved from [Link]
- Google Patents. (n.d.). US20160376245A1 - Impurity of famotidine.
- Google Patents. (n.d.). US3321519A - Production of alkylisothiouronium salts.
-
PubMed. (2011, April 21). Synthesis of novel deoxynucleoside S-methylphosphonic acids using S-(diisopropylphosphonomethyl)isothiouronium tosylate, a new equivalent of mercaptomethylphosphonate. Retrieved from [Link]
-
Semantic Scholar. (2025, December 14). Synthesis, growth and characterization of S-benzyl isothiouronium chloride single crystals. Retrieved from [Link]
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An In-depth Technical Guide to Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- (CAS No. 76823-93-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, a compound primarily known in the pharmaceutical industry as Famotidine Cyanoethyl Impurity. The document delves into its chemical identity, physicochemical properties, and its critical context as a process-related impurity in the synthesis of the widely used histamine H₂-receptor antagonist, Famotidine. The guide outlines the presumptive synthetic pathway leading to its formation, offering insights into the potential side reactions during drug manufacturing. Furthermore, it details established analytical methodologies, particularly High-Performance Liquid Chromatography (HPLC), for its detection and quantification, which are crucial for quality control in pharmaceutical formulations. While specific biological activity and toxicology data for this impurity are limited, this guide discusses the general considerations for impurities in active pharmaceutical ingredients (APIs) and the importance of their control.
Introduction and Chemical Identity
Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is a chemical entity with the CAS number 76823-93-3.[1][2][3][4][5] In the realm of pharmaceutical sciences, it is most commonly referred to as Famotidine Cyanoethyl Impurity .[][7] Its chemical structure features a guanidine group attached to a thiazole ring, which is further substituted with a (2-cyanoethyl)thiomethyl group. This compound is of significant interest to researchers and professionals in drug development and quality control due to its classification as a process-related impurity in the manufacturing of Famotidine.[8][9] Understanding the profile of such impurities is a critical aspect of drug development, ensuring the safety and efficacy of the final pharmaceutical product.
Synonyms:
-
N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine[1]
-
2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine
-
3-(2-Guanidino-thiazol-4-yl-methylthio)-propionitrile
-
1-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine[][7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this impurity is essential for the development of analytical methods for its separation and quantification.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₅S₂ | [9] |
| Molecular Weight | 241.34 g/mol | [2][9] |
| Appearance | Solid (Typical) | |
| Melting Point | 128-132 °C | [3] |
| SMILES String | N#CCCSCC1=CN=C(S1)NC(=N)N | [1] |
| InChI Key | FSKYYRZENXOYAP-UHFFFAOYSA-N | [3] |
Synthesis and Formation as a Famotidine Impurity
The presence of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- in Famotidine is a direct consequence of the synthetic route employed for the active pharmaceutical ingredient. While a definitive, step-by-step synthesis of this specific compound as a primary target is not widely published, its formation as a byproduct can be logically inferred from the known synthesis of Famotidine.
The synthesis of Famotidine typically involves the reaction of a key intermediate, such as 2-guanidinothiazole-4-ylmethyl chloride, with a sulfur-containing side chain. The intended reaction is with a protected form of 3-mercaptopropionamidine. However, the presence of other reactive species or impurities in the starting materials or reagents can lead to the formation of byproducts.
Presumptive Formation Pathway:
It is highly probable that the Famotidine Cyanoethyl Impurity is formed when the 2-guanidinothiazole-4-ylmethyl chloride intermediate reacts with 3-mercaptopropionitrile (HSCH₂CH₂CN) instead of the desired side chain precursor. 3-Mercaptopropionitrile is structurally very similar to the intended reactant and could be present as an impurity in the starting materials or formed under certain reaction conditions.[7]
The reaction would proceed via a nucleophilic substitution, where the thiol group of 3-mercaptopropionitrile attacks the chloromethyl group of the thiazole intermediate, displacing the chloride ion.
Presumptive reaction scheme for impurity formation.
The control of this impurity, therefore, lies in the stringent quality control of starting materials and the optimization of reaction conditions to favor the desired reaction pathway.
Biological Activity and Toxicological Profile
As an impurity, the primary concern regarding Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is its potential to contribute to the adverse effect profile of the final drug product.
Mechanism of Action Context:
The parent drug, Famotidine, is a potent and selective histamine H₂-receptor antagonist.[] It competitively inhibits the binding of histamine to H₂ receptors on the basolateral membrane of gastric parietal cells, thereby reducing gastric acid secretion. The structural similarity of the impurity to Famotidine, particularly the guanidinothiazole core, raises the question of whether it could exhibit any affinity for the H₂ receptor or other biological targets. However, there is a lack of publicly available data on the specific pharmacological activity of this impurity.
Toxicology:
The toxicological profile of this specific impurity has not been extensively studied and reported in the public domain. Regulatory guidelines necessitate the identification and control of impurities in active pharmaceutical ingredients, with stricter limits for those with potential genotoxicity.[8] In silico (computer-based) toxicology assessments are often employed to predict the potential for genotoxicity of impurities.[8] For Famotidine and its related compounds, any new or uncharacterized impurity would warrant such an assessment to ensure patient safety.
The general toxicological profile of Famotidine itself is well-established, with good tolerance and a low incidence of adverse effects. The S-oxide metabolite of Famotidine is known to have no pharmacological activity. However, the activity of other process-related impurities must be evaluated on a case-by-case basis.
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- are paramount for the quality control of Famotidine. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for this purpose.[9]
Experimental Protocol: RP-HPLC Method for Famotidine and its Impurities
This protocol is a representative example based on published methods for the analysis of Famotidine and its impurities.[9]
Objective: To separate and quantify Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- and other related impurities from the bulk Famotidine drug substance.
Materials and Reagents:
-
Reference standard of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-
-
Famotidine bulk drug sample
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid or triethylamine (for pH adjustment)
-
HPLC grade water
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A mixture of an aqueous phosphate buffer and acetonitrile (e.g., 87:13 v/v), with the pH of the buffer adjusted to around 3.0. |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Procedure:
-
Preparation of Mobile Phase: Prepare the aqueous phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to the desired value using orthophosphoric acid or triethylamine. Filter and degas the buffer. Prepare the final mobile phase by mixing the buffer and acetonitrile in the specified ratio.
-
Preparation of Standard Solution: Accurately weigh and dissolve the reference standard of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
Preparation of Sample Solution: Accurately weigh and dissolve the Famotidine bulk drug sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: The amount of the impurity in the Famotidine sample can be calculated by comparing the peak area of the impurity in the sample chromatogram with the peak area of the reference standard in the standard chromatogram.
Workflow for HPLC analysis of the impurity.
Conclusion
Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is a significant process-related impurity in the synthesis of Famotidine. Its formation is likely due to a side reaction with 3-mercaptopropionitrile. While specific data on its biological activity and toxicology are scarce, its control is essential for ensuring the quality, safety, and efficacy of Famotidine-containing pharmaceuticals. The availability of robust analytical methods, such as RP-HPLC, allows for the effective monitoring and limitation of this impurity in the final drug product, adhering to the stringent requirements of regulatory bodies. Further research into the pharmacological and toxicological profile of this and other Famotidine impurities would be beneficial for a more comprehensive risk assessment.
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Identification, trace level quantification, and in silico assessment of potential genotoxic impurity in Famotidine. Drug and Chemical Toxicology. [Link]
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Identification, trace level quantification, and in silico assessment of potential genotoxic impurity in Famotidine. PubMed. [Link]
- Impurity of famotidine.
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Kinetic investigation of Famotidine S-oxidation reaction using potassium caroate. Development and validation of the titrimetric method for the quantitative determination of Famotidine in pure substance and medical preparation. Ars Pharmaceutica. [Link]
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Identification, Synthesis, and Characterization of Unknown Impurity in the Famotidine Powder for Oral Suspension Due to Excipient Interaction by UPLC-MS/MS and NMR. ResearchGate. [Link]
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Chemical structures of the famotidine impurities. ResearchGate. [Link]
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Chemical structures and names of famotidine and related impurities. ResearchGate. [Link]
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Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Scholars Research Library. [Link]
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RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. ResearchGate. [Link]
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Famotidine Impurities. SynZeal. [Link]
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Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC. Research Journal of Pharmacy and Technology. [Link]
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3-Mercaptopropionitrile. Wikipedia. [Link]
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Famotidine. PubChem. [Link]
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PEPCID (famotidine) Tablets PEPCID (famotidine) for Oral Suspension. accessdata.fda.gov. [Link]
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N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine. CAS Common Chemistry. [Link]
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2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine. Pharmaffiliates. [Link]
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Guanidine,[4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]- (9CI) (1 x 5 g). Reagentia. [Link]
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An In-Depth Technical Guide to Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, identified by the CAS Registry Number 76823-93-3, is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of the histamine H₂-receptor antagonist, Famotidine.[1][2] Famotidine is a widely used pharmaceutical agent for the treatment of gastric and duodenal ulcers by inhibiting the secretion of gastric acid.[3] The subject compound, often referred to as a "Famotidine Cyanoethyl Impurity," represents a critical juncture in the manufacturing process of Famotidine.[4][5] Understanding its chemical properties, synthesis, and analytical characterization is paramount for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of this important synthetic intermediate.
Chemical Identity and Properties
This molecule is characterized by a guanidine group attached to a thiazole ring, which is further substituted with a methyl thioether linked to a cyanoethyl group.
| Property | Value | Source(s) |
| IUPAC Name | 2-[4-(2-cyanoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |
| Synonyms | N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine, 3-(2-Guanidino-thiazol-4-yl-methylthio)-propionitrile, Famotidine Cyanoethyl Impurity | [4][6][7] |
| CAS Number | 76823-93-3 | [1][8] |
| Molecular Formula | C₈H₁₁N₅S₂ | [1][7][8] |
| Molecular Weight | 241.34 g/mol | [1][7][8] |
| Appearance | Off-White to Beige Solid | [7] |
| Melting Point | 128-132 °C | [8] |
| Storage | 2-8°C, Refrigerator | [7] |
Synthesis and Manufacturing
The synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is a multi-step process that involves the preparation of key precursors. The primary route involves the reaction of a chloromethyl-guanidinothiazole derivative with a cyanoethylthiol source. A representative synthetic workflow is outlined below.
Caption: Synthetic pathways to the target molecule.
Experimental Protocols
Protocol 1: Synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride
This precursor is synthesized via a modified Hantzsch thiazole synthesis.[6][8]
-
Suspend amidinothiourea (16.8 g) in acetone (75 ml).
-
Add a solution of 1,3-dichloroacetone (18 g) in acetone (60 ml). A slight exotherm may be observed.
-
Stir the mixture overnight at room temperature. The crystalline suspension will transform into a fine white solid.
-
Filter the solid and wash with acetone.
-
Recrystallize the product from ethanol to yield 2-guanidino-4-chloromethylthiazole hydrochloride. The expected melting point is 191-193°C.[8]
Protocol 2: Synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-
This procedure is adapted from patent literature describing the synthesis of this Famotidine intermediate.[9]
-
Prepare a solution of sodium hydroxide (5.6 g) in a mixture of water (30 ml) and methanol (30 ml).
-
Cool the solution and dissolve S-(β-cyanoethyl)isothiouronium hydrochloride (7.3 g).
-
In a separate vessel, dissolve 2-guanidino-4-chloromethylthiazole hydrochloride (10 g) in a mixture of water (40 ml) and methanol.
-
Add the solution from step 3 to the solution from step 2.
-
Stir the resulting mixture for 1 hour.
-
Filter the resulting crystals to obtain 3-(2-guanidinothiazol-4-ylmethylthio)propionitrile. The expected yield is approximately 7 g (72%), with a melting point of 132°C (with decomposition).[9]
An alternative approach described in European patent literature involves the reaction of S-(2-guanidine-4-thiazolylmethyl)-isothiourea dihydrochloride with acrylonitrile in the presence of sodium hydroxide in a methanol/water solvent system.[5]
Role in Drug Development: The Famotidine Connection
The primary significance of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- lies in its role as a direct precursor to Famotidine. The subsequent synthetic step involves the conversion of the nitrile group to a sulfamoyl amidine moiety.
Caption: Final step in the synthesis of Famotidine.
The nitrile group of the intermediate is first converted to an iminoether base, which is then reacted with sulfamide to yield Famotidine.[3] Given its position in the synthetic pathway, this compound can also be present as a process-related impurity in the final Famotidine drug substance. Therefore, its detection and quantification are crucial aspects of quality control in Famotidine manufacturing.[1]
Biological Significance
As a synthetic intermediate and potential impurity, Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is not intended to have therapeutic effects. There is limited publicly available data on its specific biological activity or toxicological profile. However, the presence of a guanidine moiety, a functional group found in numerous biologically active natural products and pharmaceuticals, suggests a potential for biological interactions.[9] The primary concern in a pharmaceutical context is the potential for any unreacted intermediate to be carried over into the final drug product, which necessitates stringent control and analytical monitoring.[10]
Analytical Methods for Characterization and Quality Control
The analysis of this compound, particularly in the context of Famotidine production, typically relies on chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the most common method for the separation and quantification of Famotidine and its related substances, including the cyanoethyl impurity.[4][7] A typical method would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[4]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to traditional HPLC and is also employed for impurity profiling of Famotidine.[1]
Spectroscopic Characterization:
While comprehensive spectral data is often proprietary, standard characterization of the pure compound would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the protons on the thiazole ring, the methylene groups of the cyanoethylthio chain, and exchangeable protons of the guanidine group.
-
¹³C NMR: Would reveal signals for the carbon atoms of the thiazole ring, the nitrile carbon, and the carbons of the alkyl chain and guanidine group.
-
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretching of the guanidine group, the C≡N stretching of the nitrile group, and C=N and C-S stretching vibrations of the thiazole ring.
-
Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound (241.34 g/mol ).[1][7][8]
Many commercial suppliers of this reference standard provide a complete Certificate of Analysis including ¹H-NMR, Mass, and HPLC data upon purchase.[4][11]
Safety and Handling
Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Based on available safety data sheets, it is classified as harmful if swallowed and may cause an allergic skin reaction.[8]
Conclusion
Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is a compound of significant interest to the pharmaceutical industry, serving as a key intermediate in the synthesis of Famotidine. A thorough understanding of its synthesis, chemical properties, and analytical control is essential for the efficient and safe production of this important medication. This guide has provided a consolidated overview of the critical technical aspects of this molecule, offering a valuable resource for professionals in drug development and chemical research.
References
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PubChem. 3-(2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propiononitrile. National Center for Biotechnology Information. [Link]
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Pharmaffiliates. Famotidine-Impurities. [Link]
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PubMed. Identification, trace level quantification, and in silico assessment of potential genotoxic impurity in Famotidine. [Link]
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Pharmaffiliates. 2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine. [Link]
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Reagentia. Guanidine,[4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]- (9CI) (1 x 5 g). [Link]
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Cleanchem. Famotidine Cyanoethyl Impurity. [Link]
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Shabbir Chemicals. Famotidine. [Link]
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AA Blocks. Guanidine,[4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]- (9CI). [Link]
- Google Patents. EP0284536A1 - A process for the preparation of 3-(2-guanidinothiazol-4-yl-methylthio)propionitrile.
-
CAS Common Chemistry. N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine. [Link]
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PrepChem.com. Synthesis of famotidine. [Link]
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An In-depth Technical Guide to the Chemical Synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-
Abstract
Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, identified by CAS Registry Number 76823-93-3, is a pivotal intermediate in the synthesis of Famotidine, a potent histamine H₂ receptor antagonist widely used in the treatment of gastric ulcers and gastroesophageal reflux disease.[1][2] The efficient and high-yield synthesis of this guanidinothiazole derivative is of significant interest in pharmaceutical manufacturing. This guide provides a detailed examination of the prevalent synthetic pathways, offering insights into the underlying chemical principles, step-by-step experimental protocols, and process considerations for researchers and professionals in drug development.
Introduction: The Significance of the Target Molecule
The target molecule, N''-[4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]guanidine, serves as the core structure onto which the final sulfamoyl-amidine side chain of Famotidine is constructed.[3] Its synthesis involves the strategic formation of the 2-guanidinothiazole heterocycle and the subsequent attachment of the cyanoethylthio side chain. The purity and yield of this intermediate directly impact the efficiency and economic viability of the overall Famotidine production process. This document will explore two primary, field-proven synthetic routes.
Synthetic Pathway I: Hantzsch Thiazole Synthesis Approach
This classic and widely adopted pathway is based on the Hantzsch thiazole synthesis, a condensation reaction between a α-haloketone and a thiourea derivative. The synthesis proceeds in two main stages: the formation of a chloromethyl-guanidinothiazole intermediate, followed by a nucleophilic substitution to introduce the side chain.
Overall Reaction Scheme
The pathway can be summarized as follows:
-
Stage 1: Reaction of 1,3-dichloroacetone with amidinothiourea to form 2-guanidino-4-chloromethylthiazole hydrochloride.
-
Stage 2: Reaction of the thiazole intermediate with a sulfur nucleophile derived from 3-mercaptopropionitrile to yield the final product.
Stage 1: Formation of the Guanidinothiazole Ring
The foundational step is the cyclocondensation reaction. Amidinothiourea, serving as the N-C-S component, reacts with 1,3-dichloroacetone, the α-haloketone.
-
Causality and Mechanism: The reaction is a classic Hantzsch synthesis. The more nucleophilic thioamide sulfur of amidinothiourea attacks one of the electrophilic carbonyl-adjacent carbons of 1,3-dichloroacetone. This is followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. The second chlorine atom remains as a reactive handle for the next stage.
Detailed Experimental Protocol: Synthesis of 2-guanidino-4-chloromethylthiazole hydrochloride [4]
-
Suspend 16.8 g of amidinothiourea in 75 ml of acetone in a suitable reaction vessel.
-
In a separate vessel, dissolve 18 g of 1,3-dichloroacetone in 60 ml of acetone.
-
Add the 1,3-dichloroacetone solution to the amidinothiourea suspension.
-
Stir the resulting mixture for 2 hours. A crystalline precipitate will form.
-
Collect the resulting crystals by filtration under reduced pressure.
-
The collected solid is 2-guanidino-4-chloromethylthiazole hydrochloride (yield: 23 g).
Stage 2: Side Chain Attachment via Nucleophilic Substitution
In this stage, the chlorine atom on the thiazole's methyl group is displaced by a thiolate nucleophile generated from 3-mercaptopropionitrile.
-
Causality and Mechanism: 3-mercaptopropionitrile is first deprotonated by a base (e.g., sodium hydroxide) to form the highly nucleophilic thiolate anion (⁻S-CH₂CH₂CN). This thiolate then attacks the electrophilic carbon of the chloromethyl group on the thiazole ring in a classic Sₙ2 reaction, displacing the chloride ion and forming the desired carbon-sulfur bond.
Detailed Experimental Protocol: Synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- [4]
-
Prepare a basic solution by dissolving 5.6 g of sodium hydroxide in a mixture of 30 ml of water and 30 ml of methanol. Cool the solution.
-
To this basic solution, add and dissolve 7.3 g of S-(β-cyanoethyl)isothiouronium hydrochloride (a stable precursor to 3-mercaptopropionitrile).
-
In a separate vessel, dissolve 10 g of 2-guanidino-4-chloromethylthiazole hydrochloride (from Stage 1) in 40 ml of a water-methanol mixed solvent.
-
Add the thiazole solution to the thiolate solution.
-
Stir the reaction mixture for 1 hour. Crystals of the product will precipitate.
-
Collect the crystals by filtration to obtain 3-(2-guanidinothiazol-4-ylmethylthio)propionitrile (yield: 7 g).
Visualization of Pathway I
Caption: Workflow for the Hantzsch-based synthesis of the target molecule.
Synthetic Pathway II: Alternative Condensation Route
An alternative and highly efficient pathway involves the direct condensation of amidinothiourea with a pre-formed α-haloketone that already contains the complete side chain. This route consolidates the synthesis into a single cyclization step.
Overall Reaction Scheme
This pathway involves the reaction of 1-chloro-3-(2-cyanoethylthio)propanone with amidinothiourea.
-
Causality and Mechanism: Similar to Pathway I, this is a Hantzsch thiazole synthesis. However, the starting α-haloketone is more complex. The thioamide group of amidinothiourea attacks the carbonyl carbon of the propanone derivative. The subsequent intramolecular cyclization and dehydration proceed as expected, directly forming the final product in one pot. This approach avoids the isolation of the reactive chloromethylthiazole intermediate.
Detailed Experimental Protocol[5]
-
Dissolve 8.9 g of 1-chloro-3-(2-cyanoethylthio)propanone in 100 ml of acetone in a reaction flask.
-
Add 6.3 g of amidinothiourea to the solution.
-
Heat the reaction mixture and stir at 50°C for 9 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.
-
Make the residue basic using a saturated sodium carbonate solution.
-
Extract the product from the aqueous layer using a chloroform-methanol (10:1) solution (2 x 170 ml).
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Concentrate the dried organic solution in vacuo to yield a solid.
-
Recrystallize the solid from an acetone-hexane mixture to afford 10.2 g of pure N''-[4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]guanidine.
Quantitative Data Summary
| Parameter | Pathway I (Stage 2) | Pathway II |
| Key Reagents | 2-guanidino-4-chloromethylthiazole, S-(β-cyanoethyl)isothiouronium HCl | 1-chloro-3-(2-cyanoethylthio)propanone, Amidinothiourea |
| Solvent | Water/Methanol | Acetone |
| Base | Sodium Hydroxide | Sodium Carbonate (workup) |
| Reaction Time | 1 hour | 9 hours |
| Temperature | Ambient | 50°C |
| Reported Yield | ~70% (based on molar equivalents provided) | ~85-90% (based on molar equivalents provided) |
Visualization of Pathway II
Caption: Workflow for the direct condensation synthesis pathway.
Trustworthiness and Process Validation
The protocols described are derived from established patent literature and chemical synthesis databases, ensuring their reliability and reproducibility.[4][5]
-
Self-Validation: Each protocol includes a complete workup and purification procedure (e.g., extraction, crystallization). The final step of crystallization is critical as it serves as a self-validating purification method. The reported melting point of the final product (125°-128° C) is a key analytical parameter to confirm purity.[5]
-
Process Control: Critical parameters are highlighted, such as temperature control (heating to 50°C in Pathway II) and pH adjustment (basification with sodium carbonate in Pathway II). Adherence to these parameters is essential for maximizing yield and minimizing side-product formation.
Conclusion
The synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- can be effectively achieved through multiple routes, with the Hantzsch thiazole synthesis being the core chemical transformation. Pathway I represents a two-stage approach that relies on a stable but reactive chloromethyl intermediate. Pathway II offers a more streamlined, one-pot cyclization that may be preferable for industrial-scale manufacturing due to fewer intermediate isolation steps. The choice of pathway depends on factors such as the availability of starting materials, desired operational simplicity, and overall process economics. Both routes provide reliable and high-yield access to this crucial pharmaceutical intermediate.
References
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- 5. prepchem.com [prepchem.com]
A Technical Guide to the Biological Potential of Thiazolyl Guanidine Compounds
Abstract: The synergistic combination of the thiazole ring and the guanidine moiety has given rise to a class of compounds with significant and diverse biological activities. The thiazole nucleus, a common scaffold in numerous pharmaceuticals, provides a versatile framework for structural modification, while the guanidinium group, with its unique electronic and hydrogen-bonding capabilities, facilitates interactions with a variety of biological targets.[1][2] This guide provides an in-depth exploration of the demonstrated and potential biological activities of thiazolyl guanidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for therapeutic innovation.
The Thiazolyl Guanidine Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.[3][4] The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is strongly basic and exists as a protonated, delocalized guanidinium cation at physiological pH. This feature allows it to form strong, multipoint hydrogen bonds with biological targets such as phosphates, carboxylates, and enzyme active sites, making it a key pharmacophore in many natural and synthetic bioactive molecules.[5][6] The fusion of these two moieties creates a molecular architecture primed for potent and diverse biological engagement.
General Synthesis Strategies
The synthesis of the core 2-aminothiazole structure is often achieved through the well-established Hantzsch thiazole synthesis.[7] This method typically involves the condensation of an α-haloketone with a thiourea derivative.[7][8] Subsequent modification of the 2-amino group to incorporate the guanidine functionality, along with substitutions on the thiazole ring, allows for the creation of diverse chemical libraries for biological screening.[9]
Caption: Inhibition of the RAF/MEK signaling pathway by thiazolyl guanidine compounds.
In Vitro Cytotoxicity Data
The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against a panel of human cancer cell lines.
| Compound Class/Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazolyl-pyrimidine | Ishikawa, A549 | Moderate Activity | [10] |
| Indolo–pyrazole-thiazolidinone | SK-MEL-28 (Melanoma) | 3.46 | [11] |
| Thiazolyl-pyrimidine-dione | Various | 0.90 - 1.70 | [12] |
| Substituted Thiazole-4[5H]one (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [13] |
| Substituted Thiazole-4[5H]one (4c) | HepG2 (Liver) | 7.26 ± 0.44 | [13] |
| Guanidine-Triterpene Acid (15c) | Jurkat (Leukemia) | 3.1 | [14] |
| Poly-guanidine (GuaDex) | DAOY (Medulloblastoma) | 0.223 | [15] |
Note: This table presents a selection of reported data and is not exhaustive. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a foundational experiment for screening potential anticancer agents. [16][17] Causality: This protocol is designed to provide a quantitative measure of a compound's ability to reduce the metabolic activity of cancer cells, which is a reliable proxy for cytotoxicity or cytostatic effects. The conversion of the yellow MTT tetrazolium salt to purple formazan crystals is directly proportional to the number of living, metabolically active cells.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the thiazolyl guanidine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for 48 to 72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Evaluation
Promising candidates from in vitro screens must be validated in vivo. Human tumor xenograft models, where human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice, are the standard for preclinical evaluation. [18][19][20]These models allow for the assessment of a compound's efficacy in a more complex biological system, providing data on tumor growth delay or regression. [21][22]
Antimicrobial Activity: A New Front Against Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics and antifungals. [23][24]Thiazolyl guanidines have demonstrated potent activity against both bacteria and fungi, often through novel mechanisms of action. [9][25]
Mechanism of Action: Targeting Essential Biosynthetic Pathways
-
Antibacterial Action: A key target for thiazole aminoguanidines is the bacterial cell wall biosynthesis pathway. [9]Specifically, they inhibit undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP), enzymes essential for recycling the lipid carrier required for peptidoglycan synthesis. [9]Since these enzymes are absent in humans, they represent attractive targets for selective antibacterial agents.
-
Antifungal Action: Several thiazolyl guanidine derivatives inhibit the ergosterol biosynthesis pathway. [25][26]Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Disrupting its synthesis compromises membrane integrity, leading to fungal cell death. This mechanism provides efficacy even against azole-resistant fungal strains. [25]
Caption: Dual antimicrobial mechanisms targeting bacterial and fungal pathways.
Antimicrobial Activity Data
The efficacy of antimicrobial compounds is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.
| Compound Class/Example | Pathogen | MIC (µg/mL) | Reference |
| Thiazolyl-Pyrazoline | S. aureus, K. pneumoniae | Varies | [27] |
| Benzothiazole Ethyl Urea (3a) | S. pneumoniae | 0.008 | [28] |
| Aryl Guanidine (6h) | Aspergillus fumigatus | Potent Activity | [25] |
| Thiazole-clubbed heterocycles | S. aureus, E. coli | 28 - 168 | [27] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the MIC of a new antimicrobial agent.
Causality: This protocol establishes the lowest concentration of a compound required to inhibit microbial growth under standardized laboratory conditions. It provides a quantitative endpoint that is crucial for comparing the potency of different compounds and for guiding further development.
Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus or Candida albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth, typically starting from 128 µg/mL down to 0.25 µg/mL or lower.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the plate.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Thiazolyl guanidine derivatives have shown promise as anti-inflammatory agents, primarily by modulating the production of inflammatory mediators. [1][29]
Mechanism of Action: iNOS Inhibition
A key mechanism is the inhibition of inducible nitric oxide synthase (iNOS). [30][31]During inflammation, iNOS produces large amounts of nitric oxide (NO), a potent inflammatory mediator. By inhibiting iNOS, these compounds can significantly reduce NO levels and dampen the inflammatory response. [30][32]Some derivatives also reduce the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6). [32]
Experimental Protocol: Nitrite Measurement (Griess Assay)
This assay quantifies nitrite, a stable breakdown product of NO, in cell culture supernatants, providing an indirect measure of NO production.
Causality: This protocol directly assesses the compound's ability to inhibit NO production in a cellular model of inflammation (e.g., macrophages stimulated with lipopolysaccharide, LPS). A reduction in nitrite levels indicates a direct or indirect inhibition of the NO synthesis pathway, often via iNOS.
Methodology:
-
Cell Culture: Plate murine macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the thiazolyl guanidine compounds for 1 hour.
-
Stimulation: Induce inflammation by adding an inflammatory stimulus like LPS (1 µg/mL) to the wells. Include untreated and LPS-only controls.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.
-
Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the compound's ability to inhibit LPS-induced NO production.
Conclusion and Future Directions
The thiazolyl guanidine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse biological activities—spanning oncology, infectious diseases, and inflammation—are rooted in the unique chemical properties of the combined moieties, which enable interaction with a wide range of biological targets. Structure-activity relationship studies have shown that modifications to the substituents on both the thiazole and guanidine groups can fine-tune potency and selectivity. [9][12][33] Future research should focus on:
-
Target Deconvolution: Elucidating the precise molecular targets for compounds with promising phenotypic activity.
-
Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Combating Resistance: Further exploring the efficacy of these compounds against drug-resistant cancer cell lines and microbial strains.
The continued exploration of this chemical space holds significant potential for addressing some of the most pressing challenges in modern medicine.
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Discovery and origin of famotidine impurities
An In-Depth Technical Guide to the Discovery and Origin of Famotidine Impurities
Introduction: Beyond the Active Molecule
Famotidine, a potent histamine H2-receptor antagonist, is a cornerstone in the management of gastric acid-related disorders.[1][2] Its efficacy is intrinsically linked to its purity. In the landscape of pharmaceutical development and manufacturing, the active pharmaceutical ingredient (API) is but one part of a complex chemical story. The other, equally critical, characters are the impurities—trace-level compounds that can arise from the synthetic route, degradation, or storage.[2] The identification, characterization, and control of these impurities are not merely a regulatory formality; they are fundamental to ensuring the safety and therapeutic efficacy of the final drug product.[3]
This guide, designed for researchers and drug development professionals, moves beyond a simple catalog of impurities. It delves into the mechanistic origins of these compounds, exploring the "why" and "how" of their formation. By understanding the genesis of impurities—from process-related by-products to unexpected degradation products and potentially genotoxic entities—we can develop robust control strategies, ensuring the quality and safety of famotidine from synthesis to patient.
Part 1: The Synthetic Blueprint and Its Imperfect Offspring
The impurity profile of an API is a direct reflection of its manufacturing process. Every starting material, intermediate, reagent, and reaction condition leaves a potential footprint in the final product.[1] The purity of key intermediates, such as N-Sulphamyl-3-chloropropionamidine Hydrochloride, is a critical determinant, as impurities present at this stage can carry through the entire synthesis, complicating purification and potentially compromising the final API quality.[4]
A common synthetic route for famotidine involves the reaction of key intermediates like S-(2-guanidino-thiazol-4-yl-methyl)isothiourea with a halogenated N-sulfamyl propionamidine salt.[5][6] This pathway, while efficient, can give rise to several process-related impurities.
Diagram: Famotidine Synthesis and Genesis of Process Impurities
The following diagram illustrates a simplified synthetic pathway and highlights the potential origin points for key process-related impurities recognized by major pharmacopoeias.
Caption: Major degradation routes for famotidine under hydrolytic (acid/base) and oxidative stress conditions.
Part 3: The Specter of Genotoxicity and Other Origins
Beyond conventional process and degradation impurities, two other categories demand rigorous scientific scrutiny: genotoxic impurities (GTIs) and those arising from excipient interactions.
Genotoxic Impurities (GTIs)
GTIs are compounds that can damage DNA, posing a potential cancer risk even at trace levels. [7]Regulatory bodies, following guidelines like ICH M7, mandate stringent control over these impurities. [7][8]
-
Nitrosamines: Following the discovery of N-Nitrosodimethylamine (NDMA) in ranitidine and other drugs, famotidine came under scrutiny. [7][9][10]While its structure is less prone to forming nitrosamines compared to ranitidine, the potential for their presence from contaminated raw materials, solvents, or specific process conditions cannot be dismissed. [7][11]Regulatory agencies like the FDA have conducted tests and confirmed that famotidine products on the market did not contain NDMA, but continuous vigilance and risk assessment remain crucial. [9][12]
-
Process-Related GTIs: Recent research has identified previously unknown impurities in famotidine's key starting materials that possess structural alerts for genotoxicity. [8]One such impurity, 5-(2-chloroethyl)-3,3-dimethyl-3,4-dihydro-2H-1,2,4,6-thiatriazine 1,1-dioxide, was isolated and confirmed to have genotoxic character through in-silico assessments. [8]This underscores the necessity of impurity profiling not just for the final API, but for all starting materials and intermediates. [8][13]
Excipient Interaction Impurities
Impurities can also form within the final dosage form due to interactions between the API and excipients. A well-documented case for famotidine involves the formation of a novel impurity from the reaction of famotidine with benzaldehyde. [3][14]Benzaldehyde can be present as a component in flavoring agents, such as cherry flavor, used in oral suspensions. [3][14][15]This discovery highlights the importance of comprehensive compatibility studies during formulation development.
Part 4: Analytical and Control Strategies
A robust strategy for controlling famotidine impurities relies on a combination of predictive assessments, advanced analytical techniques for detection and quantification, and a thorough understanding of regulatory expectations.
Forced Degradation Studies: A Predictive Tool
Forced degradation (or stress testing) is a cornerstone of impurity profiling. By subjecting the API to harsh conditions (acid, base, oxidation, heat, light), we can purposefully generate degradation products. [16][17]This provides several key insights:
-
Identifies likely degradation products that could appear during storage.
-
Demonstrates the stability-indicating nature of the analytical method , proving it can separate the API from its degradants.
-
Elucidates degradation pathways , aiding in the development of more stable formulations.
Experimental Protocol: Forced Degradation of Famotidine
-
Preparation: Prepare separate solutions of famotidine API (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol-water mixture).
-
Acid Hydrolysis: To one solution, add 0.1N HCl and heat at 60-80°C for several hours. Neutralize a sample with 0.1N NaOH before analysis. [18]3. Base Hydrolysis: To another solution, add 0.1N NaOH and keep at room temperature or heat gently for a specified period. Neutralize a sample with 0.1N HCl before analysis. [18]4. Oxidative Degradation: Treat a solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature for several hours. [16]5. Thermal Degradation: Expose a solid sample of famotidine to dry heat (e.g., 80-100°C) for 24-48 hours. Dissolve for analysis.
-
Photolytic Degradation: Expose a solution of famotidine to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Chromatographic Analysis: The Workhorse of Impurity Detection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the separation and quantification of famotidine and its impurities. [19][20]Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times. [1]
| Parameter | Typical Condition | Rationale/Insight |
|---|---|---|
| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for famotidine and its diverse impurities. |
| Mobile Phase A | Aqueous buffer (e.g., phosphate buffer pH 2.5-3.0) | Controls the ionization state of the molecules, which is critical for good peak shape and retention. |
| Mobile Phase B | Acetonitrile and/or Methanol | Organic modifiers used to elute compounds from the column. |
| Elution Mode | Gradient | A gradient program (changing mobile phase composition over time) is typically required to resolve early-eluting polar impurities and later-eluting non-polar impurities in a single run. [1] |
| Flow Rate | 1.0 - 1.5 mL/min | Optimized for best separation efficiency and reasonable run time. |
| Column Temp. | 40 - 45°C | Elevated temperature improves peak shape and reduces viscosity, but must be controlled to ensure reproducibility. [1] |
| Detection | UV/PDA at ~265 nm | Famotidine and its related impurities have a strong chromophore, making UV detection sensitive and reliable. [1][20]A Photo Diode Array (PDA) detector is crucial for assessing peak purity. |
Structural Elucidation
Once an unknown impurity is detected, its structure must be elucidated. This typically involves:
-
Isolation: Using preparative HPLC to collect a pure fraction of the impurity. [3]2. Mass Spectrometry (LC-MS/MS): To determine the molecular weight and fragmentation pattern, providing critical clues about the structure. [3][7]3. Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to definitively map the chemical structure of the isolated impurity. [1][3][21]
Conclusion
The study of famotidine impurities is a dynamic and essential field, bridging synthetic organic chemistry, analytical science, and regulatory affairs. A proactive approach, grounded in a deep understanding of synthetic pathways and degradation mechanisms, is paramount. By anticipating potential impurities from starting materials, predicting degradation products through stress testing, and employing highly sensitive analytical methods, drug developers can build quality into the product from the ground up. This ensures not only compliance with stringent global regulatory standards but, most importantly, the delivery of a safe and effective medication to patients.
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A Comprehensive Technical Guide to the Physicochemical Characteristics of Famotidine Cyanoethyl Impurity
Section 1: Introduction to Famotidine and the Imperative of Impurity Profiling
Famotidine is a potent histamine H2-receptor antagonist that plays a crucial role in managing gastrointestinal conditions related to excessive acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD).[][2] Its mechanism of action involves the competitive inhibition of histamine H2-receptors on gastric parietal cells, leading to a reduction in both the volume and acid concentration of gastric secretions.[][3] The chemical integrity of an Active Pharmaceutical Ingredient (API) like famotidine is paramount to its safety and efficacy.
In pharmaceutical development, impurities are undesired chemical substances that can emerge during the manufacturing process or upon storage of the drug substance.[4] These entities offer no therapeutic benefit and can, in some cases, pose a risk to patient safety.[4] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of these impurities.[4][5] The ICH Q3A and Q3B guidelines, for instance, provide a framework for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[5][6][7] This guide provides an in-depth analysis of a specific process-related impurity of famotidine, the cyanoethyl impurity, focusing on its physicochemical properties and the analytical methodologies required for its characterization and control.
Section 2: Identification and Structure of Famotidine Cyanoethyl Impurity
The Famotidine Cyanoethyl Impurity is a known related substance of famotidine, often arising from the synthetic process. A precise understanding of its structure is the foundation for all subsequent physicochemical and toxicological evaluations.
Table 1: Key Identifiers of Famotidine Cyanoethyl Impurity
| Identifier | Value | Source(s) |
| Chemical Name | 2-(4-((2-Cyanoethylthio)methyl)thiazol-2-yl)guanidine | [8][9] |
| CAS Number | 76823-93-3 | [8][9][10] |
| Molecular Formula | C8H11N5S2 | [8] |
| Molecular Weight | 241.34 g/mol | [8][10] |
Structurally, the cyanoethyl impurity is closely related to a key intermediate in the synthesis of famotidine. It retains the core 2-guanidinothiazole ring but differs significantly in the side chain, lacking the sulfamoylpropanimidamide group characteristic of the final famotidine molecule. This structural difference is critical as it profoundly alters the molecule's physicochemical properties and its potential pharmacological and toxicological profile.
Section 3: Core Physicochemical Properties and Their Experimental Determination
The physicochemical properties of an impurity dictate its behavior during manufacturing, formulation, and in biological systems. Determining these parameters is essential for developing robust control strategies and assessing potential risks.
Solubility
Solubility influences the fate of an impurity, including its potential to be purged during manufacturing and its absorption in the body if present in the final drug product. Famotidine itself is very slightly soluble in water.[2][11] The solubility of the cyanoethyl impurity must be determined empirically to inform purification processes and risk assessments.
Experimental Protocol: Equilibrium Shake-Flask Solubility Determination
-
Objective: To determine the aqueous solubility of the Famotidine Cyanoethyl Impurity at a controlled temperature (e.g., 25°C).
-
Materials: Purified cyanoethyl impurity reference standard, deionized water, temperature-controlled shaker, centrifuge, calibrated HPLC system.
-
Procedure:
-
Add an excess amount of the impurity to a known volume of deionized water in a sealed glass vial. The excess solid should be clearly visible.
-
Place the vial in a shaker bath set to a constant temperature (25°C ± 0.5°C).
-
Agitate the sample for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-point study should be conducted to confirm equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and centrifuge it to remove any remaining undissolved solids.
-
Accurately dilute the clear supernatant with a suitable mobile phase.
-
Quantify the concentration of the dissolved impurity using a validated, stability-indicating HPLC method against a known concentration of the reference standard.
-
The experiment should be performed in triplicate.
-
-
Causality: The shake-flask method is the gold standard because it ensures that a true thermodynamic equilibrium is reached between the solid and dissolved states, providing a definitive solubility value.
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The guanidine group in the cyanoethyl impurity is strongly basic and will be protonated at physiological pH. This property is critical for predicting its behavior in different environments and for developing analytical methods, particularly for liquid chromatography.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Objective: To determine the pKa of the basic guanidine function on the cyanoethyl impurity.
-
Materials: Purified impurity standard, standardized 0.1 M HCl, deionized water, calibrated pH meter and electrode, automatic titrator.
-
Procedure:
-
Accurately weigh and dissolve a known amount of the impurity in a defined volume of CO2-free deionized water.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with a standardized solution of hydrochloric acid, adding small, precise increments of the titrant.
-
Record the pH of the solution after each addition of titrant.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.
-
Specialized software is often used to calculate the pKa from the derivative of the titration curve.
-
-
Causality: Potentiometric titration directly measures the change in hydrogen ion concentration as the basic functional group is neutralized by an acid. This provides a direct and accurate measurement of the pKa, which is fundamental to understanding the impurity's ionization state.
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity. It is a key predictor of membrane permeability, bioavailability, and potential for bioaccumulation. Famotidine is a relatively polar molecule, with a computed XLogP3 of -0.6.[2] The LogP of the cyanoethyl impurity is expected to differ and must be determined experimentally.
Experimental Protocol: Shake-Flask LogP Determination (OECD 107)
-
Objective: To determine the n-octanol/water partition coefficient of the impurity.
-
Materials: Purified impurity standard, n-octanol (pre-saturated with water), buffered deionized water (pre-saturated with n-octanol), calibrated analytical equipment (HPLC).
-
Procedure:
-
Prepare a stock solution of the impurity in the aqueous phase.
-
Combine a known volume of this aqueous solution with a known volume of n-octanol in a sealed vessel. The volume ratio is typically 1:1, but can be adjusted depending on the expected LogP.
-
Agitate the vessel at a constant temperature until partitioning equilibrium is achieved (several hours).
-
Centrifuge the vessel to ensure complete separation of the two phases.
-
Carefully sample both the aqueous and n-octanol phases.
-
Quantify the concentration of the impurity in each phase using a validated HPLC method.
-
Calculate the LogP using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).
-
-
Causality: This method directly measures the distribution of the analyte between a lipophilic phase (n-octanol) and a hydrophilic phase (water), providing the most direct and accepted measure of its lipophilicity. Pre-saturation of the solvents is critical to prevent volume changes that would affect the final concentration measurements.
Section 4: Analytical Characterization and Control
A multi-faceted analytical approach is required for the definitive identification, characterization, and routine quantification of the famotidine cyanoethyl impurity.
Caption: General workflow for impurity identification and characterization.
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is the workhorse technique for separating and quantifying impurities in pharmaceutical analysis.[12][13] Due to the polar and basic nature of famotidine and its related substances, specialized chromatographic conditions are necessary.
Expert Insight: The Role of Ion-Pairing Agents The guanidine moiety in both famotidine and the cyanoethyl impurity is strongly basic and exists in a protonated (cationic) state in typical acidic mobile phases. On a standard silica-based C18 column, this positive charge interacts with residual acidic silanol groups on the stationary phase surface, leading to severe peak tailing, poor resolution, and non-reproducible results.[14][15] To overcome this, an anionic ion-pairing agent, such as 1-hexane sodium sulfonate, is added to the mobile phase.[3][15] The hydrophobic alkyl tail of the sulfonate adsorbs onto the C18 stationary phase, while its negatively charged sulfonate head remains exposed. This effectively creates an in-situ ion-exchange surface where the cationic analytes can form a neutral ion pair, which then partitions onto the stationary phase via a standard reversed-phase mechanism. This results in symmetrical peak shapes and improved retention and resolution.[3][14]
Protocol: Stability-Indicating RP-HPLC Method for Famotidine and Impurities
-
Objective: To separate and quantify the cyanoethyl impurity from famotidine and other related substances.
-
Instrumentation: HPLC or UPLC system with a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm (or equivalent UPLC column).
-
Mobile Phase A: Buffer containing an ion-pairing agent (e.g., 10 mM 1-Hexane sodium sulfonate) adjusted to an acidic pH (e.g., pH 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A time-based gradient from a low to high percentage of Mobile Phase B. (e.g., 5% B to 70% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 266 nm.[3]
-
Injection Volume: 10 µL.
-
-
System Suitability: Before analysis, inject a standard solution containing famotidine and known impurities to verify resolution, tailing factor, and theoretical plates meet pre-defined criteria.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines.
Table 2: Key Validation Parameters for the Analytical Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (e.g., other impurities, degradants). | Peak purity analysis, resolution > 2.0 between adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples. |
| Precision | To demonstrate the consistency of results (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically at the reporting threshold (e.g., 0.05%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate, pH, or temperature are slightly varied. |
Mass Spectrometry (MS) and NMR Spectroscopy
While HPLC provides quantitative data, it does not provide structural information.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS provides the mass-to-charge ratio of the impurity, which is used to confirm its molecular weight and elemental composition (with high-resolution MS). Tandem MS (MS/MS) fragments the molecule to provide further structural clues.[14][16]
-
Nuclear Magnetic Resonance (NMR): NMR is the definitive technique for structural elucidation.[14][17] By isolating a sufficient quantity of the impurity via preparative HPLC, 1H and 13C NMR spectra can be acquired to map the complete chemical structure and confirm the identity of the cyanoethyl impurity.
Section 5: Postulated Formation Pathway
The famotidine cyanoethyl impurity is a process-related impurity, meaning it is formed during the synthesis of the famotidine API. Its structure suggests it originates from a reaction involving a key thiazole intermediate and a reagent containing a cyanoethylthio group, or from a side reaction of acrylonitrile.
Caption: Postulated synthetic origin of the cyanoethyl impurity.
This side reaction competes with the main synthetic pathway. Controlling the reaction conditions and the purity of the starting materials is therefore essential to minimize the formation of this impurity.
Section 6: Regulatory Framework and Control Strategy
The control of impurities is a non-negotiable aspect of drug manufacturing governed by ICH guidelines.[5][7] The thresholds for action are based on the maximum daily dose of the drug.
Table 3: ICH Q3A(R2) Thresholds for New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) | 0.15% or 1.0 mg per day total intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: Adapted from ICH Q3A(R2) Guideline[5][7]
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity's biological safety must be established through toxicological studies.
The control strategy for the cyanoethyl impurity involves:
-
Process Control: Optimizing the famotidine synthesis to minimize the formation of the impurity.
-
Specification Setting: Establishing a strict acceptance criterion (limit) for the impurity in the final API based on batch data and qualification data.
-
Validated Analytical Method: Using a validated, stability-indicating HPLC method for routine release testing of every batch of famotidine API and drug product.
-
Reference Standard: Synthesizing, purifying, and fully characterizing the cyanoethyl impurity to serve as a reference standard for accurate quantification.[8]
Section 7: Conclusion
The famotidine cyanoethyl impurity represents a critical quality attribute that must be rigorously controlled to ensure the safety and quality of famotidine drug products. A thorough understanding of its physicochemical characteristics—solubility, pKa, and LogP—is foundational for developing effective purification strategies and analytical methods. The application of a multi-disciplinary analytical approach, combining chromatography (HPLC/UPLC) with spectroscopy (MS, NMR), is essential for its unambiguous identification and quantification. By integrating this scientific understanding within the robust framework of ICH guidelines, drug developers can ensure that this impurity is consistently controlled to levels that are safe for patients.
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The Guanidinium Group: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Preamble: The Enduring Significance of the Guanidine Moiety
In the vast landscape of functional groups available to the medicinal chemist, few possess the unique combination of structural simplicity and profound biological relevance as the guanidine group. Comprising a central carbon atom bonded to three nitrogen atoms, this seemingly straightforward moiety is the cornerstone of the amino acid arginine, a fundamental building block of life. Its protonated form, the guanidinium cation, is characterized by a planar, Y-shaped geometry with a delocalized positive charge, granting it a remarkable ability to engage in multifaceted, high-affinity interactions with biological targets.[1][2][3] This high basicity (pKa ≈ 13.5) ensures it remains protonated under physiological conditions, making it a reliable cationic anchor for molecular recognition.[1][2]
This guide, intended for researchers and drug development scientists, moves beyond a simple catalog of guanidine-containing drugs. It aims to provide a deeper understanding of the physicochemical principles that make the guanidinium group a "privileged scaffold" in drug design. We will explore its strategic roles in drug-target interactions, dissect key synthetic methodologies, analyze structure-activity relationships, and examine its successful implementation in marketed therapeutics. The goal is to equip the reader with the foundational knowledge and practical insights required to effectively leverage this versatile functional group in the pursuit of novel therapeutic agents.[4][5]
The Physicochemical Core: Understanding the Guanidinium Cation
The potency of the guanidine group in medicinal chemistry stems directly from the unique electronic properties of its protonated state, the guanidinium cation.
Resonance Stabilization and Charge Delocalization
The positive charge of the guanidinium ion is not localized on a single atom. Instead, it is delocalized across the central carbon and all three nitrogen atoms through resonance. This delocalization is the primary reason for its high basicity and stability.[2] The symmetrical distribution of the positive charge allows the cation to act as a potent, yet diffuse, electrostatic partner in biological systems.
Caption: Bidentate hydrogen bonding between a guanidinium and a carboxylate group.
Guanidine Derivatives in Therapeutics: A Broad Spectrum of Activity
The guanidine moiety is present in a wide array of natural products and synthetic drugs, demonstrating its versatility across numerous therapeutic areas. [4][5][6][7]Its incorporation into a molecule can serve various purposes, from acting as the primary pharmacophore responsible for binding to modulating physicochemical properties like solubility.
| Therapeutic Area | Drug Example(s) | Brief Mechanism/Role of Guanidine Group |
| Antidiabetic | Metformin, Phenformin | The biguanide structure is crucial for the activation of AMP-activated protein kinase (AMPK). [6] |
| Antiviral | Zanamivir, Acyclovir | The guanidinium group of Zanamivir mimics the natural substrate, sialic acid, to inhibit viral neuraminidase. [1][8] |
| Antihypertensive | Guanethidine, Clonidine | Acts on adrenergic neurons or α2-adrenergic receptors to lower blood pressure. [6] |
| Anticancer | Imatinib | The guanidine moiety is part of a larger heterocyclic system critical for binding to the ATP pocket of the Bcr-Abl kinase. [3] |
| Antibacterial | Streptomycin, Chlorhexidine | Interacts with bacterial membranes or ribosomes. The cationic nature is key to its antimicrobial action. [6] |
| Antihistamine (H2) | Cimetidine, Famotidine | The guanidine or related polar group is essential for interacting with the H2 receptor active site. [6] |
| Antifungal | Various experimental | The cationic guanidinium group disrupts fungal cell membranes. [9] |
| Neurological | Ziconotide (Prialt®) | A synthetic peptide containing a key arginine (guanidine) residue that blocks N-type calcium channels for pain treatment. [8] |
Synthetic Strategies for Guanidine Derivatives
The synthesis of substituted guanidines is a well-established field, yet the development of milder and more efficient methods remains an active area of research. The choice of synthetic route often depends on the desired substitution pattern and the reactivity of the starting materials. [10][11]
Key Synthetic Approaches
-
From Thioureas: This classic method involves the S-alkylation of a thiourea followed by reaction with an amine, or more commonly, desulfurization using reagents like mercuric chloride (HgCl₂) or the Burgess reagent. [12][13][14]2. From Cyanamides: The reaction of a cyanamide with an amine or ammonia, often catalyzed by a Lewis acid, provides a direct route to N,N'-disubstituted guanidines. [15][16][17]3. From Carbodiimides: Amines can add across the C=N double bonds of carbodiimides to form trisubstituted guanidines. [15]4. Using Guanylating Agents: This is the most versatile and modern approach. Reagents such as 1H-pyrazole-1-carboxamidine or, more effectively, protected guanidinylating agents are used to transfer the guanidine functionality to a primary or secondary amine. The use of protecting groups like tert-butoxycarbonyl (Boc) allows for controlled synthesis by masking the high basicity of the guanidine moiety. [18][19]
Caption: A simplified workflow for the synthesis of guanidines via a protected guanylating agent.
Experimental Protocol: Synthesis of a Substituted Guanidine via Boc-Protected Guanylating Agent
This protocol describes a reliable and widely used method for the guanylation of a primary amine using N,N'-di-Boc-N''-triflylguanidine, a highly efficient and stable reagent. [18][19]The causality behind this choice is its high reactivity, which drives the reaction to completion under mild conditions, and the stability of the Boc-protected product, which simplifies purification.
Objective: To synthesize a mono-substituted guanidine from a primary amine.
Step 1: Guanylation
-
Reagents & Equipment:
-
Primary Amine (1.0 eq)
-
N,N'-di-Boc-N''-triflylguanidine (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup.
-
-
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature. The base is crucial to neutralize the triflic acid byproduct formed during the reaction.
-
Add N,N'-di-Boc-N''-triflylguanidine portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude N,N'-di-Boc-protected guanidine is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Step 2: Deprotection
-
Reagents & Equipment:
-
Boc-protected guanidine (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer, round-bottom flask.
-
-
Procedure:
-
Dissolve the purified Boc-protected guanidine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the solution. The strong acid is required to cleave the acid-labile Boc protecting groups.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product is the guanidine salt (e.g., trifluoroacetate or hydrochloride), which can often be precipitated or triturated with a non-polar solvent like diethyl ether to yield a solid.
-
This self-validating system ensures a clean conversion at each step, with purification targeting a stable intermediate before the final deprotection, leading to a high-purity final product.
Structure-Activity Relationships (SAR) and Bioisosterism
While the guanidinium group is a powerful tool, its high basicity can be a double-edged sword, often leading to poor membrane permeability and low oral bioavailability. [20]Medicinal chemistry campaigns frequently focus on modulating this property or replacing the group entirely while preserving its key interactions.
Modulating Basicity and Lipophilicity
-
Acylation/Sulfonylation: Attaching an electron-withdrawing group (e.g., acyl, sulfonyl) to one of the guanidine nitrogens can significantly reduce its basicity (pKa drops from ~13.5 to ~8), creating a more neutral species at physiological pH that can better cross cell membranes. [20]* Cyclization: Incorporating the guanidine into a cyclic system can restrict its conformation and alter its pKa and lipophilicity.
-
SAR of Alkyl Derivatives: Studies have shown that the substitution pattern on the guanidine nitrogens is critical for activity. For instance, in studies on norepinephrine release, N,N-dimethyl guanidine was active, while N,N'-dimethyl guanidine was not, highlighting the importance of substitution placement for specific target interactions. [21]
Guanidine Bioisosteres
When the high basicity of the guanidine group is detrimental, bioisosteric replacement becomes a key strategy. A bioisostere is a chemical group that can replace another while retaining the desired biological activity. [22][23]The goal is to mimic the hydrogen bonding and electrostatic features of the guanidinium cation with a less basic functional group.
-
Amidine: A common replacement, though still quite basic (pKa ~12).
-
2-Aminoimidazoline: A cyclic bioisostere that can mimic the charge distribution and geometry.
-
Squaryldiamine: Has been successfully used to mimic the guanidine group in inhibitors of the HIV Tat-TAR RNA interaction. [20]* Trifluoroethylamine: Can act as a bioisostere for an amide, showcasing how different isosteric replacements can be used to solve various molecular challenges. [24]
Conclusion: A Timeless Tool for Future Challenges
The guanidine group is a fundamental pharmacophore whose importance in medicinal chemistry is undeniable. Its power lies in a unique combination of high basicity, resonance stability, and the capacity for strong, specific hydrogen bonding and electrostatic interactions. [1][25]From natural products to rationally designed synthetic drugs, it has proven effective against a wide range of diseases, including diabetes, hypertension, cancer, and viral infections. [4][5][7] For the modern drug discovery scientist, a thorough understanding of the guanidine moiety's physicochemical properties, its role in molecular recognition, and the synthetic methodologies to access its derivatives is essential. While challenges such as poor bioavailability persist, strategic modifications and the intelligent application of bioisosterism provide clear pathways to mitigate these issues. [20][22]As we continue to unravel the complexities of biological systems, the guanidine group will undoubtedly remain a privileged and indispensable tool in the design of the next generation of therapeutic agents.
References
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Jain, A., & Singh, V. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(8), 528-538. [Link]
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Alves, M. J., Ferreira, R., & Roleira, F. M. F. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 137, 106600. [Link]
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ResearchGate. (n.d.). Selected examples of guanidine-based drugs. [Image]. Retrieved from ResearchGate. [Link]
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Alves, M. J., Ferreira, R., & Roleira, F. M. F. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 137, 106600. [Link]
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Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. [Link]
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Proksch, P., Edrada, R. A., & Ebel, R. (2011). Chemical and pharmacological significance of natural guanidines from marine invertebrates. Current Medicinal Chemistry, 18(13), 1957-1972. [Link]
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Saczewski, F., & Balewski, L. (2013). Biological activities of guanidine compounds, 2008 – 2012 update. Expert Opinion on Therapeutic Patents, 23(8), 963-990. [Link]
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Staszewski, M., Nelic, D., Jończyk, J., Dubiel, M., Frank, A., Stark, H., Bajda, M., Jakubik, J., & Walczyński, K. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience, 12(13), 2456-2469. [Link]
-
Khalaf, M., Zageer, D., Hussain, Z., Adil, H., Mohammed, S., & Yousif, E. (2016). Guanidine Group: Definition and Pharmaceutical Applications. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 1026-1033. [Link]
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Khan, I., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. RSC Advances. [Link]
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Xu, C., & Zeng, X. (2015). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Chemical Communications, 51(85), 15536-15546. [Link]
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De Clercq, E. (2021). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 26(11), 3359. [Link]
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Lishko, P. V., et al. (2010). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 78(2), 240-251. [Link]
-
Rauf, A., et al. (2017). Novel approaches to screening guanidine derivatives. Expert Opinion on Drug Discovery, 12(11), 1149-1165. [Link]
-
Khan, I., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). [Image]. Retrieved from ResearchGate. [Link]
-
Alves, M. J., Ferreira, R., & Roleira, F. M. F. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 137, 106600. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
-
Sidoryk, K., et al. (2018). An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study. Medicinal Chemistry Research, 27, 126-135. [Link]
- Ghosh, S. K. (1993). Preparation of substituted guanidines.
-
Elumalai, V., et al. (2024). Guanidine synthesis from various precursors. ResearchGate. [Link]
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Lishko, P. V., et al. (2010). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds as Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 78(2), 240-251. [Link]
-
Fischer, A., et al. (2023). Guanidine motif in drug discovery. Morressier. [Link]
-
Wessig, P., & Guchhait, G. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55562. [Link]
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Kelly, J. P., et al. (2022). Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review. Journal of Fungi, 8(11), 1157. [Link]
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Yuan, G., et al. (2019). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. Molecules, 24(21), 3913. [Link]
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ResearchGate. (n.d.). Isosteres of the substituted guanidine fragment. [Image]. Retrieved from ResearchGate. [Link]
-
Kumar, S., Singh, U., & Singh, L. (2007). A Review in the Synthesis of Guanidines Derivatives. Oriental Journal of Chemistry, 23(2). [Link]
-
ResearchGate. (n.d.). Drugs and bioactive molecules containing a guanidine motif (red), and... [Image]. Retrieved from ResearchGate. [Link]
-
Yuan, G., et al. (2019). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. Molecules, 24(21), 3913. [Link]
-
Hirsch, J. A. (1984). Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action. Journal of Pharmacology and Experimental Therapeutics, 230(3), 710-717. [Link]
-
Khalaf, M., et al. (2017). Research Journal of Pharmaceutical, Biological and Chemical Sciences Guanidine Group: Definition and Pharmaceutical Applications. ResearchGate. [Link]
-
Staszewski, M., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience, 12(13), 2456-2469. [Link]
-
He, F., et al. (2021). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. Antimicrobial Agents and Chemotherapy, 65(11), e00947-21. [Link]
-
Drug Design. (2012). Application of Bioisosteres in Drug Design. [SlideShare presentation]. [Link]
-
Yuan, G., et al. (2019). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. Molecules, 24(21), 3913. [Link]
-
OUCI. (n.d.). Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design. [Link]
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Drug Design. (n.d.). Bioisosterism. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-
Foreword: Strategic Importance of a Key Intermediate
Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- (CAS RN: 76823-93-3), stands as a pivotal intermediate in the synthesis of Famotidine.[1][2] Famotidine is a highly potent and selective histamine H₂ receptor antagonist, widely prescribed for the treatment of gastric ulcers and gastroesophageal reflux disease (GERD).[] The structural integrity and purity of this guanidinothiazole precursor are paramount, directly influencing the yield and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of a robust synthetic protocol, underpinned by mechanistic insights and practical considerations for researchers and process chemists in drug development.
Retrosynthetic Analysis and Strategy
The synthesis of the target molecule, N-[4-[[(2-cyanoethyl)thio)methyl]-2-thiazolyl]guanidine, hinges on the strategic formation of a thioether linkage between a functionalized guanidinothiazole core and a cyanoethyl sidechain.
Our primary strategy, derived from established industrial processes, involves the nucleophilic substitution of a halogen on the thiazole's methyl group by a sulfur nucleophile.[1] This approach is favored for its efficiency and the ready availability of the starting materials.
Diagram 1: Retrosynthetic Analysis A simplified retrosynthetic pathway for the target molecule.
Mechanistic Considerations: The Core Reaction
The key transformation is an SN2 reaction. The thiol or thiolate anion, a potent nucleophile, attacks the electrophilic carbon of the 4-(halomethyl) group on the thiazole ring. The success of this reaction is contingent upon several factors:
-
Leaving Group: A good leaving group (e.g., Cl, Br) on the thiazole's methyl substituent is essential for facilitating the nucleophilic attack.
-
Nucleophile Activation: The sulfur nucleophile's strength is significantly enhanced under basic conditions, which deprotonate the thiol (R-SH) to the more nucleophilic thiolate (R-S⁻).
-
Solvent System: A biphasic solvent system, typically an organic solvent and water, is often employed.[1] This allows for dissolving the organic precursors while the inorganic base resides in the aqueous phase, facilitating the reaction at the interface or through phase-transfer catalysis.
-
Inert Atmosphere: The thiolate nucleophile is susceptible to oxidation, which can lead to disulfide byproduct formation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize these oxidative side reactions and improve the overall yield and purity.[1]
Detailed Synthesis Protocol
This protocol is adapted from methodologies disclosed in U.S. Patent 5,856,501 A, which outlines a robust and scalable process.[1]
3.1. Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| 2-Guanidino-4-chloromethylthiazole HCl | 57548-69-9 | 215.10 | Starting electrophile. Handle with care. |
| 3-Mercaptopropionitrile | 109-78-4 | 87.14 | Source of the nucleophile. Pungent odor. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Strong base for deprotonation. |
| Toluene | 108-88-3 | 92.14 | Organic solvent. |
| Deionized Water | 7732-18-5 | 18.02 | Aqueous phase. |
| Nitrogen Gas (N₂) | 7727-37-9 | 28.01 | For creating an inert atmosphere. |
3.2. Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Dropping funnel
-
Nitrogen inlet/outlet
-
Standard laboratory glassware for workup and filtration
3.3. Step-by-Step Procedure
Diagram 2: Experimental Workflow A flowchart illustrating the key steps of the synthesis protocol.
-
Inerting the System: Assemble the reaction apparatus and purge with nitrogen gas for 15-20 minutes to displace any air. Maintain a gentle positive pressure of nitrogen throughout the reaction.[1]
-
Preparation of the Nucleophile: To the reaction flask, charge toluene (200 mL) and deionized water (50 mL). Begin stirring and add 3-mercaptopropionitrile (8.7 g, 0.1 mol).
-
Base Addition: Prepare a solution of sodium hydroxide (4.4 g, 0.11 mol) in deionized water (20 mL). Add this solution dropwise to the reaction mixture over 15 minutes. This deprotonates the thiol to form the sodium thiolate salt, activating it for the subsequent reaction.
-
Temperature Control: Cool the reaction mixture to a temperature between 0 °C and 5 °C using an ice bath. The initial phase of the reaction is exothermic, and maintaining a low temperature during the addition of the electrophile is critical to control the reaction rate and minimize byproduct formation.[1]
-
Addition of the Thiazole Moiety: Add 2-guanidino-4-chloromethylthiazole hydrochloride (21.5 g, 0.1 mol) portion-wise over approximately 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Isolation:
-
Once the reaction is complete, stop the stirring and allow the layers to separate.
-
Separate the lower aqueous layer and wash the upper organic (toluene) layer with deionized water (2 x 50 mL).
-
Concentrate the organic layer under reduced pressure to yield a crude solid.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as isopropanol/water, to obtain the pure Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-.
-
Filter the purified crystals, wash with a small amount of cold isopropanol, and dry under vacuum at 40-50 °C.
-
Characterization and Quality Control
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Melting Point | 128-132 °C | Melting Point Apparatus |
| Purity (HPLC) | ≥ 98% | HPLC-UV |
| Identity (¹H NMR) | Conforms to the expected chemical shifts and splitting patterns | ¹H NMR Spectroscopy |
| Identity (MS) | [M+H]⁺ at m/z ≈ 242.3 | Mass Spectrometry |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the synthesis in a well-ventilated fume hood. 3-Mercaptopropionitrile has a strong, unpleasant odor and is toxic.
-
Reagent Handling: Handle sodium hydroxide with care as it is corrosive. The chlorinated thiazole derivative is a potential irritant and should be handled with caution.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- Synthesis of thiazole derivatives.
- Synthesis of famotidine. PrepChem.com.
-
N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine. CAS Common Chemistry. [Link]
- Famotidine: Definition, Mechanism of Action and Applic
Sources
Application Note: A Stability-Indicating HPLC Method for the Development and Validation of Famotidine Impurity Analysis
Abstract
This application note provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of famotidine and its related impurities. The control of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement for ensuring the safety and efficacy of drug products. This document outlines a systematic approach, from understanding impurity profiles and forced degradation studies to method optimization and validation, in accordance with the International Council for Harmonisation (ICH) guidelines. The protocols and rationale described herein are intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Imperative for Impurity Profiling
Famotidine is a potent histamine H2-receptor antagonist widely used to treat gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and other conditions caused by excess stomach acid. As with any chemically synthesized drug substance, impurities can be introduced during manufacturing or arise from degradation upon storage.[1] These impurities, even at trace levels, can potentially impact the drug's safety and efficacy.
Regulatory bodies, guided by the ICH, mandate stringent control over impurities. The ICH Q3A(R2) guideline, in particular, provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[2][3] It establishes thresholds that trigger the need for characterization and toxicological assessment. Therefore, a robust, specific, and sensitive analytical method is not just a quality control tool but a fundamental component of any regulatory submission.
This guide explains the causality behind experimental choices, providing a field-proven methodology for separating and quantifying famotidine impurities.
Understanding Famotidine Impurities
Impurities in famotidine can be broadly classified into three categories as per ICH guidelines:[1][4]
-
Organic Impurities: These are the most common and include starting materials, by-products of synthesis, intermediates, and degradation products.
-
Inorganic Impurities: These may derive from the manufacturing process and include reagents, ligands, catalysts, or heavy metals.[3]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis process.
Several process-related impurities and degradation products of famotidine are documented in pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[5][6] A critical step in method development is to identify potential degradants through forced degradation (stress testing) studies. Famotidine is subjected to harsh conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation and ensure the analytical method can separate these newly formed impurities from the parent drug and from each other.[7][8]
Strategic Development of a Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is the technique of choice for impurity profiling due to its high resolving power and sensitivity. The goal is to develop a single method that can separate all known impurities and potential degradation products.
Foundational Choices: Column and Wavelength
-
Detector Wavelength: The initial step is to determine the optimal UV wavelength for detection. This is achieved by analyzing the UV spectra of famotidine and its available impurity standards. A wavelength of 265-266 nm is commonly chosen as it provides a good response for both famotidine and its key related substances.[7][9]
-
Column Chemistry: The choice of stationary phase is critical for achieving separation. A C18 (octadecylsilane) column is a versatile and common starting point for reversed-phase chromatography.[9][10] However, due to the polar nature of famotidine and some of its impurities, alternative chemistries like porous graphitic carbon (PGC) can also offer unique selectivity.[7] For this protocol, we will focus on the widely used C18 chemistry.
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition is the most powerful tool for optimizing selectivity and resolution.
-
Aqueous Phase & pH Control: A buffered aqueous phase is essential to maintain a consistent pH and ensure reproducible retention times, especially for ionizable compounds like famotidine. A phosphate or acetate buffer is typically used. The pH is a critical parameter; adjusting it can significantly alter the ionization state of the analytes and thus their retention on a reversed-phase column.
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers. Acetonitrile often provides better peak shapes and lower backpressure compared to methanol.
-
Ion-Pairing Reagents: Famotidine and several of its impurities are highly polar. To improve their retention and peak shape on a C18 column, an ion-pairing reagent such as 1-Hexanesulfonate sodium salt can be added to the mobile phase.[9][10] This reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention.
-
Gradient Elution: Due to the range of polarities among famotidine and its impurities, a gradient elution program (where the proportion of organic solvent is increased over time) is typically necessary. This allows for the elution of highly polar impurities early in the run while ensuring that less polar impurities are eluted with good peak shape within a reasonable time.
The overall workflow for method development is depicted below.
Caption: Workflow for Analytical Method Development.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol describes a robust method for the separation of famotidine from its key impurities.
Instrumentation and Materials
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
1-Hexanesulfonate sodium salt (AR Grade)
-
Potassium phosphate monobasic (AR Grade)
-
Orthophosphoric acid (AR Grade)
-
Water (HPLC Grade)
-
-
Standards: Famotidine Reference Standard (RS) and available impurity standards.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Buffer: 0.05M Potassium phosphate with 0.01M 1-Hexanesulfonate sodium salt, pH adjusted to 3.0 with H₃PO₄. |
| Mobile Phase B | Acetonitrile:Methanol (80:20 v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 32 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
Preparation of Solutions
-
Standard Stock Solution (Famotidine): Accurately weigh about 25 mg of Famotidine RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of about 500 µg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing known impurities at a concentration of about 100 µg/mL each in Diluent.
-
System Suitability Solution (SSS): Mix aliquots of the Famotidine and Impurity stock solutions and dilute with Diluent to obtain a final concentration of ~250 µg/mL of famotidine and ~1.5 µg/mL of each impurity. This solution is used to verify the resolution and performance of the chromatographic system.
-
Sample Solution: Accurately weigh about 25 mg of the famotidine drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~500 µg/mL).
Forced Degradation Study Protocol
Prepare solutions of famotidine (~500 µg/mL) and subject them to the following conditions:
-
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 4 hours, then neutralize.
-
Base Hydrolysis: Add 1 mL of 1N NaOH, keep at room temperature for 2 hours, then neutralize.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂, keep at room temperature for 6 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
Analyze all stressed samples alongside a control sample. The method's specificity is confirmed if all degradation peaks are well-resolved from the main famotidine peak.
Method Validation: Ensuring Reliability and Trustworthiness
Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12] The validation process provides a self-validating system, demonstrating the method's trustworthiness.
Key Validation Parameters
| Parameter | Objective & Typical Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess famotidine in the presence of impurities, degradants, and excipients. Criteria: Peak purity of famotidine in stressed samples must pass. Resolution between adjacent peaks > 1.5.[13] |
| Linearity | Establish a linear relationship between concentration and detector response. Criteria: Correlation coefficient (r²) ≥ 0.998 for famotidine and all impurities. |
| Accuracy | Determine the closeness of the measured value to the true value. Criteria: Recovery of impurities spiked into the sample should be within 90.0% - 110.0%. |
| Precision | Repeatability (Intra-day): Agreement between multiple measurements of the same sample. Criteria: Relative Standard Deviation (RSD) ≤ 5.0% for impurities. Intermediate Precision (Inter-day/Inter-analyst): Agreement between results from different days/analysts. Criteria: RSD ≤ 10.0% for impurities. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. This is crucial for quantifying trace impurities. Criteria: Typically established at a signal-to-noise ratio of 10:1. |
| Limit of Detection (LOD) | The lowest concentration that can be detected but not necessarily quantified. Criteria: Typically established at a signal-to-noise ratio of 3:1. |
| Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±2°C). Criteria: System suitability parameters remain within acceptable limits. |
Data Interpretation and Regulatory Context
The ICH Q3A(R2) guideline provides thresholds for impurity management.[14] The decision to identify and qualify an impurity is based on its level relative to the maximum daily dose of the drug.
Caption: ICH Q3A Decision Tree for Impurity Control.
| Threshold Type | Maximum Daily Dose ≤ 2 g/day |
| Reporting | ≥ 0.05% |
| Identification | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) |
| Qualification | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) |
Source: Adapted from ICH Q3A(R2) Guideline[2]
Conclusion
This application note details a systematic and scientifically-grounded approach to developing and validating a stability-indicating HPLC method for famotidine impurities. By understanding the chemical nature of the API and its potential impurities, employing a logical optimization strategy, and adhering to the validation principles of ICH Q2(R1), a robust and reliable method can be established.[11] This ensures that the quality, safety, and efficacy of the famotidine drug substance are maintained, satisfying critical global regulatory requirements.
References
-
El-Gindy, A., El-Yazby, F., & Maher, M. M. (2008). Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column. Journal of Separation Science, 31(1), 123-130. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. EMA/CHMP/ICH/2737/1999. [Link]
-
Patel, K., et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 12(3), 269-275. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
U.S. Food and Drug Administration. (2000). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
Krishna, M. V., & Sankar, D. G. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Der Pharma Chemica, 2(4), 200-209. [Link]
-
Krishna, M. V., Madhavi, G., & Sankar, D. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent. Semantic Scholar. [Link]
-
Scribd. (n.d.). Famotidin USP 32. [Link]
-
SynThink Research Chemicals. (n.d.). Famotidine EP Impurities & USP Related Compounds. [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
-
USP. (2006). USP Monographs: Famotidine. USP29-NF24. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
USP. (2006). USP Monographs: Famotidine Tablets. USP29-NF24. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Dudkiewicz-Wilczyńska, J., Tautt, J., & Roman, I. (2013). Study on degradation process of famotidine hydrochloride in aqueous samples. Environmental Science and Pollution Research, 20(1), 255-262. [Link]
-
USP. (2006). USP Monographs: Famotidine for Oral Suspension. USP29-NF24. [Link]
Sources
- 1. pharma.gally.ch [pharma.gally.ch]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ikev.org [ikev.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent | Semantic Scholar [semanticscholar.org]
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- 14. jpionline.org [jpionline.org]
Application Note: A Robust HPLC-UV Method for the Quantification of (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)guanidine
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)guanidine. This compound, a key chemical intermediate, presents analytical challenges due to the highly basic nature of the guanidine group. The method described herein utilizes a C18 stationary phase with a phosphate-buffered mobile phase to ensure optimal retention, peak symmetry, and sensitivity for routine analysis in research and quality control environments.
Introduction
(4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)guanidine is a significant molecule in synthetic chemistry, notably as a potential impurity or intermediate in the synthesis of pharmaceutical compounds.[1] The accurate quantification of this compound is critical for ensuring the purity, safety, and efficacy of final drug products. The inherent chemical properties of the molecule, specifically the highly basic guanidine moiety (pKa ≈ 12.5), can lead to poor chromatographic performance, such as peak tailing and inadequate retention on conventional reversed-phase columns.[2][3]
This document presents a comprehensive protocol for the analysis of (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)guanidine by HPLC with ultraviolet (UV) detection. The method has been developed to address the analytical challenges by employing a C18 column and a buffered mobile phase to control the ionization of the analyte, thereby achieving excellent peak shape and reproducibility. This application note is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Scientific Principles of the Method
The separation is based on reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (C18) and a more polar mobile phase. The guanidine group's high basicity necessitates careful control of the mobile phase pH. At a pH well below the pKa of the guanidine group, the analyte will be protonated and highly polar, leading to poor retention. Conversely, at a very high pH, the analyte may be neutral, but the stability of the silica-based stationary phase is compromised. Therefore, a mid-range pH is selected to achieve a balance of retention and peak shape. The thiazole ring within the molecule provides a suitable chromophore for UV detection.[4][5]
Materials and Methods
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
Chemicals and Reagents
-
(4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)guanidine reference standard (97% purity or higher)[6]
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Purified water (18.2 MΩ·cm)
Chromatographic Conditions
| Parameter | Value | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for the separation of moderately polar compounds like thiazole derivatives.[5] |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate Buffer, pH 3.5 | The buffer controls the pH to ensure consistent ionization of the guanidine group, and this pH is a good starting point for balancing retention and peak shape.[7] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient | See Table 2 | A gradient elution is proposed to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard injection volume. |
| UV Detection | 245 nm | The thiazole moiety is expected to have significant UV absorbance around this wavelength. This is an estimated starting point and should be confirmed by a UV scan of the analyte. |
| Run Time | 20 minutes | Sufficient time for the elution of the analyte and column re-equilibration. |
Table 1: HPLC Method Parameters
Preparation of Solutions
0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.5):
-
Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of purified water.
-
Adjust the pH to 3.5 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.[7]
Mobile Phase Preparation:
-
Mobile Phase A: Use the prepared 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases prior to use.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)guanidine reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (premixed at the initial gradient conditions).[7]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity studies.
Sample Preparation:
-
Accurately weigh the sample containing (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)guanidine.
-
Dissolve the sample in a suitable volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[7]
Experimental Protocol
HPLC System Setup and Equilibration
Caption: Workflow for HPLC system preparation.
-
Prepare the mobile phases, standard solutions, and sample solutions as described above.
-
Install the C18 column in the column oven.
-
Set the chromatographic conditions as specified in Table 1.
-
Equilibrate the HPLC system with the mobile phase (at initial gradient conditions) for at least 30 minutes or until a stable baseline is achieved.
Calibration Curve Generation
-
Inject the working standard solutions in ascending order of concentration.
-
Record the peak area for each injection.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
The correlation coefficient (r²) should be ≥ 0.999 for a linear relationship.[7]
Sample Analysis Workflow
Caption: Step-by-step sample analysis workflow.
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and the peak area of the analyte.
-
Determine the concentration of (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)guanidine in the sample by interpolating its peak area on the calibration curve.
Results and Discussion
Method Performance
The proposed HPLC method should provide a well-resolved peak for (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)guanidine, free from interference from potential impurities. The expected retention time will depend on the specific C18 column used but should be in the range of 5-15 minutes under the proposed gradient conditions.
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. A series of replicate injections (n=5) of a working standard solution should be made. The acceptance criteria are outlined in the table below.[7]
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Method Validation
For use in a regulated environment, the analytical method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose.[8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct a calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)guanidine. The use of a C18 column with a buffered mobile phase effectively addresses the challenges associated with the analysis of this highly basic compound, resulting in excellent peak shape and reproducible results. This method is suitable for routine quality control and research applications in the pharmaceutical industry.
References
- SIELC Technologies. (n.d.). Separation of Guanidine, N-butyl-N'-nitro- on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography.
- SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column.
- BenchChem. (2025). HPLC-UV method for purity analysis of 3-Cyano-4-methylbenzenesulfonamide.
- MicroSolv Technology Corporation. (n.d.). Guanidine analyzed with HPLC- AppNote.
- BenchChem. (2025). HPLC method for 1-(4-Methoxyphenyl)guanidine hydrochloride analysis.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.
- Pharmaffiliates. (n.d.). 2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine.
- Sigma-Aldrich. (n.d.). 4-(2-Cyanoethylthio)methyl thiazolyl guanidine 97.
- Sigma-Aldrich. (n.d.). 4-(2-Cyanoethylthio)methyl thiazolyl guanidine 97 76823-93-3.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 3. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]
- 4. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-[4-(2-氰乙基硫代)甲基]噻唑基胍 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
UPLC analysis of "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" in famotidine
Abstract
This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the identification and quantification of the potential process-related impurity, "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-", in famotidine active pharmaceutical ingredient (API). The method is designed for high throughput and resolution, leveraging UPLC technology to ensure accurate separation from the main famotidine peak and other related substances. This document provides a detailed protocol, system suitability criteria, and explains the scientific rationale behind the method's development, making it suitable for researchers, quality control analysts, and drug development professionals.
Introduction: The Imperative of Impurity Profiling
Famotidine is a potent histamine H2-receptor antagonist widely used to treat peptic ulcers and gastroesophageal reflux disease by reducing gastric acid production.[1][2] The synthesis of famotidine, a complex molecule with multiple reactive functional groups, can lead to the formation of various process-related impurities and degradation products.[3][4] Regulatory bodies such as the FDA and international guidelines like ICH mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.[1]
One such potential impurity is Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, sometimes referred to as Famotidine Cyanoethyl Impurity.[5][6][7] Its structural similarity to famotidine intermediates makes it a critical compound to monitor. This application note details a specific, stability-indicating UPLC method optimized for its detection and quantification.
Chemical Structures:
| Compound | Structure |
| Famotidine | |
| Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- |
UPLC Method Development: Rationale and Strategy
The primary challenge in separating famotidine from its impurities lies in their hydrophilic nature and structural similarities.[2][8] A reverse-phase UPLC approach was chosen for its high efficiency and speed.
-
Column Chemistry: An Acquity UPLC CSH C18 column was selected. The Charged Surface Hybrid (CSH) technology provides enhanced peak shape for basic compounds, like famotidine and its guanidine-containing impurity, especially under acidic mobile phase conditions. The 1.7 µm particle size ensures high resolution and rapid analysis times.[1][9]
-
Mobile Phase: A gradient elution with a low-pH mobile phase was employed. The acidic conditions (using trifluoroacetic acid) suppress the ionization of residual silanols on the stationary phase, minimizing peak tailing.[1] Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency. The gradient allows for efficient elution of the polar impurity while ensuring the main, more retained famotidine peak elutes in a reasonable time with good symmetry.
-
Detection: UV detection at 265 nm was selected as it is a common wavelength for famotidine and its related substances, providing good sensitivity for both the API and the impurity of interest.[10][11][12]
Experimental Protocol
Instrumentation and Consumables
-
UPLC System: Waters ACQUITY UPLC System with a Photodiode Array (PDA) Detector or equivalent.
-
Column: ACQUITY UPLC CSH C18, 100 mm × 2.1 mm, 1.7 µm.[1][9]
-
Reagents:
-
Acetonitrile (HPLC grade or higher)
-
Trifluoroacetic Acid (TFA), analytical grade
-
Water (Milli-Q or equivalent)
-
Famotidine Reference Standard (RS)
-
Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- Reference Standard
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 1.0 µL |
| Run Time | 10 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 7.0 | |
| 7.5 | |
| 8.5 | |
| 9.0 | |
| 10.0 |
Preparation of Solutions
-
Diluent: Mobile Phase A (0.1% TFA in Water)
-
Standard Stock Solution (Impurity): Accurately weigh about 5.0 mg of "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. This yields a concentration of 100 µg/mL.
-
Standard Solution (Working): Transfer 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent. This yields a final concentration of 1.0 µg/mL.
-
Sample Solution: Accurately weigh about 50 mg of Famotidine API into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of 1000 µg/mL (1.0 mg/mL). Sonicate if necessary to ensure complete dissolution.
UPLC Workflow Diagram
The following diagram outlines the complete workflow from sample preparation to final data analysis.
Caption: UPLC analysis workflow for famotidine impurity.
System Suitability and Validation
To ensure the validity of the analytical results, system suitability tests (SST) must be performed before any sample analysis. These tests verify that the chromatographic system is performing as expected. The method should be validated according to ICH Q2(R1) guidelines.[1]
System Suitability Test (SST)
A solution containing both famotidine (e.g., 100 µg/mL) and the impurity (e.g., 1.0 µg/mL) should be injected five or six replicate times.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 1.5 for both peaks | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | > 5000 for both peaks | Indicates high column efficiency and good separation power. |
| Resolution (Rs) | > 2.0 between impurity and famotidine | Guarantees baseline separation, preventing interference. |
| % RSD of Peak Area | ≤ 2.0% for replicate injections | Demonstrates the precision of the injector and system. |
Method Validation Insights
-
Specificity: Forced degradation studies should be conducted on famotidine to demonstrate the method's stability-indicating nature.[13][14] Samples should be stressed under acidic, basic, oxidative, thermal, and photolytic conditions to ensure that the impurity peak is free from interference from any degradants.
-
Linearity: The method should be linear over a range of concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity. A correlation coefficient (r²) of ≥ 0.999 is expected.[1]
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) must be experimentally determined. For impurities, the LOQ should be at or below the reporting threshold. Expected values could be around 0.1 µg/mL for LOD and 0.3 µg/mL for LOQ.[1]
-
Accuracy: Accuracy should be assessed by spiking the famotidine sample with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the target level). Recovery should be within 98-102%.
Conclusion
The UPLC method described provides a fast, sensitive, and reliable tool for the quantitative analysis of "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" in famotidine API. Its high resolution and short run time make it ideal for routine quality control and stability testing in a regulated pharmaceutical environment. The provided protocol, based on established chromatographic principles and supported by scientific literature, offers a solid foundation for implementation and validation in analytical laboratories.
References
-
Hotha, K. K., Patel, T., Roychowdhury, S., & Subramanian, V. (2015). Identification, Synthesis, and Characterization of Unknown Impurity in the Famotidine Powder for Oral Suspension Due to Excipient Interaction by UPLC-MS/MS and NMR. Journal of Liquid Chromatography & Related Technologies, 38(8), 846-856. Available from: [Link]
- Google Patents. (2016). Impurity of famotidine. US20160376245A1.
-
Taylor & Francis Online. (2015). Identification, Synthesis, and Characterization of Unknown Impurity in the Famotidine Powder for Oral Suspension Due to Excipient Interaction by UPLC-MS/MS and NMR. Available from: [Link]
-
Shyamala, P., et al. (2023). Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC. Research Journal of Pharmacy and Technology, 16(5), 2163-2170. Available from: [Link]
-
Scribd. (n.d.). Famotidin USP 32. Available from: [Link]
-
U.S. Pharmacopeia. (n.d.). USP-NF Famotidine for Oral Suspension. Available from: [Link]
-
U.S. Pharmacopeia. (2006). USP29-NF24: Famotidine. Available from: [Link]
-
OUCI. (2023). Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC. Available from: [Link]
-
ResearchGate. (n.d.). Chemical structures of the famotidine impurities. Available from: [Link]
-
U.S. Pharmacopeia. (2006). USP29-NF24: Famotidine for Oral Suspension. Available from: [Link]
-
ResearchGate. (n.d.). Optimized and validated stability indicating RP-UPLC method for the determination of famotidine in pharmaceutical formulations. Available from: [Link]
-
SciSpace. (2023). Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC. Available from: [Link]
-
ResearchGate. (n.d.). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. Available from: [Link]
-
ResearchGate. (n.d.). Summary of results from forced degradation experiments. Available from: [Link]
-
The Pharmaceutical and Chemical Journal. (2023). Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF. Available from: [Link]
-
PubMed. (2009). Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column. Available from: [Link]
-
Pharmaffiliates. (n.d.). Famotidine-Impurities. Available from: [Link]
-
Shodhganga. (n.d.). Chapter 5 - Cocrystal Technology to Control the Degradation of Histamine H2- receptor Antagonist Drug Famotidine. Available from: [Link]
-
Allmpus. (n.d.). famotidine ep impurity b. Available from: [Link]
-
ResearchGate. (n.d.). Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column. Available from: [Link]
-
Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Available from: [Link]
-
Scholars Research Library. (n.d.). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Available from: [Link]
-
Cleanchem. (n.d.). Famotidine Cyanoethyl Impurity. Available from: [Link]
-
Quality Control Chemicals (QCC). (n.d.). Famotidine Impurity 24. Available from: [Link]
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- 13. researchgate.net [researchgate.net]
- 14. tpcj.org [tpcj.org]
Application Note: High-Resolution Mass Spectrometric Analysis and Fragmentation Mapping of a Novel Thiazolyl-Guanidine Compound
Abstract
This application note provides a comprehensive guide to the structural elucidation of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- (CAS 76823-93-3) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We outline detailed protocols for sample preparation and high-resolution mass spectrometry and propose the primary fragmentation pathways based on collision-induced dissociation (CID). The inherent structural motifs of the molecule—a highly basic guanidine group, a thiazole ring, and a flexible thioether linkage—dictate a predictable and informative fragmentation pattern, making mass spectrometry an ideal tool for its characterization in complex matrices. This guide is intended for researchers in drug discovery, medicinal chemistry, and analytical sciences who require robust methods for identifying and characterizing novel heterocyclic compounds.
Introduction and Scientific Context
Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is a multifaceted heterocyclic compound featuring several key functional groups that are prominent in pharmacologically active molecules. The guanidinium group is a strong base, often protonated under physiological conditions, and is known for its role in molecular interactions, such as binding to RNA[1][2]. The thiazole ring is a common scaffold in medicinal chemistry, valued for its diverse biological activities.[3][4] The cyanoethyl thioether side chain adds another layer of chemical functionality.
Understanding the stability and fragmentation behavior of this molecule is critical for its identification, metabolite profiling, and quality control during synthesis. Collision-induced dissociation (CID) mass spectrometry is a powerful technique for inducing gas-phase fragmentation of selected ions, providing a veritable fingerprint of the molecule's structure.[5] By analyzing the resulting fragment ions, we can deduce the connectivity of atoms and the relative strengths of chemical bonds within the parent molecule. This application note focuses on establishing a definitive ESI-MS/MS protocol and interpreting the resultant spectra.
Compound Properties
| Property | Value | Source |
| Chemical Name | Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- | [6][7] |
| CAS Number | 76823-93-3 | [6][8] |
| Molecular Formula | C₈H₁₁N₅S₂ | [6] |
| Molecular Weight | 241.34 g/mol | [6] |
| Monoisotopic Mass | 241.0507 u | |
| Structure | N#CCCSCC=1N=C(SC1)NC(=N)N | [6][7] |
Experimental Methodology
Rationale for Methodological Choices
The experimental design prioritizes soft ionization to preserve the molecular ion, followed by controlled fragmentation to generate structurally significant data.
-
Ionization Mode: Electrospray ionization (ESI) is selected due to its efficacy in ionizing polar and thermally labile molecules without causing premature fragmentation.[9][10] Given the presence of the highly basic guanidine moiety, positive ion mode (+ESI) is the logical choice. The guanidine group readily accepts a proton, leading to the formation of a stable and abundant protonated molecule, [M+H]⁺, which enhances sensitivity. While negative ion mode is an option for comprehensive analysis, it is expected to yield significantly lower signal intensity for this compound.[11]
-
Mass Analysis: A high-resolution mass spectrometer (HRMS), such as an Orbitrap or Q-TOF, is recommended. HRMS provides accurate mass measurements (typically <5 ppm), which are crucial for determining the elemental composition of both the precursor and fragment ions, thereby increasing confidence in structural assignments.[12]
-
Fragmentation Technique: Collision-induced dissociation (CID) is a robust and widely used method for tandem mass spectrometry.[5] It involves accelerating the selected precursor ion and colliding it with an inert gas (e.g., argon or nitrogen), converting kinetic energy into internal energy to induce bond cleavage.[5]
Detailed Experimental Protocols
-
Stock Solution (1 mg/mL): Weigh 1.0 mg of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- standard. Dissolve in 1.0 mL of HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution.
-
Pipette 10 µL of the stock solution into 990 µL of methanol (yields 10 µg/mL).
-
Pipette 100 µL of the intermediate solution into 900 µL of the infusion solvent.
-
-
Infusion Solvent: Prepare a solution of 50:50 acetonitrile:water (v/v) with 0.1% formic acid. The formic acid ensures the analyte is fully protonated, maximizing the [M+H]⁺ signal.
-
Final Concentration: The final solution for direct infusion will be 1 µg/mL. For LC-MS analysis, this concentration can be used for injection.
The following parameters are provided as a starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| Ion Source (ESI) | ||
| Ionization Mode | Positive | Maximizes signal for the basic guanidine group. |
| Capillary Voltage | +3.5 to +4.5 kV | Optimizes spray stability and ion generation. |
| Source Temperature | 120 °C | Assists in desolvation without inducing thermal degradation. |
| Desolvation Gas Flow | 600 L/hr (Nitrogen) | Facilitates solvent evaporation from droplets. |
| Desolvation Temp. | 350 °C | Completes the desolvation process. |
| MS1 (Full Scan) | ||
| Mass Range | m/z 50 - 500 | Covers the precursor ion and expected low-mass fragments. |
| Scan Time | 0.2 seconds | Ensures sufficient data points across a chromatographic peak. |
| MS/MS (Tandem MS) | ||
| Precursor Ion | m/z 242.0583 | The calculated exact mass of [C₈H₁₁N₅S₂ + H]⁺. |
| Isolation Window | 1.0 Da | Selects the precursor ion of interest for fragmentation. |
| Collision Gas | Argon | Inert gas for efficient collision-induced dissociation. |
| Collision Energy | Stepped (10, 20, 40 eV) | A range of energies reveals both low-energy rearrangements and high-energy bond cleavages. |
Experimental Workflow Diagram
The overall process from sample preparation to data analysis is visualized below.
Caption: Workflow for MS analysis of the target compound.
Results and Discussion: Predicted Fragmentation Pathways
Upon CID, the protonated molecule ([M+H]⁺, m/z 242.06) is expected to fragment via several competing pathways dictated by the molecule's structure. The guanidinium group is the most likely site of protonation.
Key Fragmentation Channels
-
Loss of Acrylonitrile (Neutral Loss of 53.03 Da): A primary and highly characteristic fragmentation is the cleavage of the C-S bond with a subsequent hydrogen rearrangement, leading to the elimination of a neutral acrylonitrile molecule (C₃H₃N). This pathway is common for cyanoethyl thioethers.
-
Thioether Bond Cleavage: Direct cleavage of the S-CH₂ bond can result in two charged fragments, depending on which side retains the charge. Given the charge is stabilized on the guanidinium-thiazole moiety, the formation of a fragment at m/z 188.03 is highly probable.
-
Thiazole Ring Fragmentation: Heterocyclic rings like thiazole can undergo ring-opening followed by the loss of small neutral molecules.[3][13] This often requires higher collision energy.
-
Loss of Guanidine Moieties: The exocyclic C-N bond connecting the guanidine group to the thiazole ring can cleave, potentially leading to the loss of ammonia (NH₃) or cyanamide (CN₂H₂).
The proposed fragmentation cascade is illustrated in the diagram below.
Caption: Proposed CID fragmentation pathways for [M+H]⁺.
Summary of Predicted Fragment Ions
The table below summarizes the key fragment ions expected from the MS/MS analysis. Accurate mass measurements from an HRMS instrument would be used to confirm these elemental compositions.
| Ion | Predicted m/z | Proposed Formula | Description of Neutral Loss |
| [M+H]⁺ | 242.0583 | [C₈H₁₁N₅S₂ + H]⁺ | Precursor Ion |
| Fragment A | 188.0280 | [C₅H₆N₅S₂]⁺ | Loss of acrylonitrile (C₃H₃N) |
| Fragment B | 143.0205 | [C₄H₅N₂S₂]⁺ | Loss of cyanamide (CH₂N₂) from Fragment A |
| Fragment C | 114.0331 | [C₄H₄N₃S]⁺ | Cleavage of the guanidine group and thioether side chain |
| Fragment D | 100.0171 | [C₃H₂N₃S]⁺ | Thiazole ring fragment after loss of HNCS from Fragment B |
Conclusion
This application note details a robust and reliable methodology for the analysis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- using ESI-MS/MS. The highly basic nature of the guanidine group makes positive mode ESI an exceptionally sensitive detection method. The predictable fragmentation pattern, dominated by the characteristic loss of acrylonitrile and subsequent cleavages around the thiazole core, provides high-confidence structural confirmation. The protocols and fragmentation schemes presented herein can be adapted for the analysis of related compounds and serve as a foundational method for pharmacokinetic, drug metabolism, and chemical synthesis support studies.
References
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Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]
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Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(7), 1453-1461. [Link]
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ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]
-
Iida, J., Takaishi, Y., & Terashi, A. (2001). Collision-induced dissociation of ring-opened cyclic depsipeptides with a guanidino group by electrospray ionization/ion trap mass spectrometry. Journal of Mass Spectrometry, 36(1), 30-37. [Link]
-
Kantor, I., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 834. [Link]
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AA Blocks. (n.d.). Guanidine,[4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]- (9CI). Retrieved January 3, 2026, from [Link]
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Vušurović, J., Schneeberger, E. M., & Breuker, K. (2017). Interactions of Protonated Guanidine and Guanidine Derivatives with Multiply Deprotonated RNA Probed by Electrospray Ionization and Collisionally Activated Dissociation. ChemistryOpen, 6(6), 739–750. [Link]
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CAS Common Chemistry. (n.d.). N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine. Retrieved January 3, 2026, from [Link]
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ResearchGate. (2017). Interactions of Protonated Guanidine and Guanidine Derivatives with Multiply Deprotonated RNA Probed by Electrospray Ionization and Collisionally Activated Dissociation. [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved January 3, 2026, from [Link]
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Liu, S., et al. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta, 1208, 339824. [Link]
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Semantic Scholar. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Retrieved January 3, 2026, from [Link]
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ResearchGate. (2015). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]
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ResearchGate. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. [Link]
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De Faria, A. F., & Gabä, S. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. [Link]
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Chang, Y. C., et al. (2019). An extractive nanoelectrospray ionization-mass spectrometry method for Chinese herbal medicine authentication. Scientific Reports, 9(1), 1-8. [Link]
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Henderson, W., & McIndoe, J. S. (2016). Assigning the ESI Mass Spectra of Organometallic and Coordination Compounds. Comments on Inorganic Chemistry, 36(3), 115-141. [Link]
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Fehér, K., et al. (2021). ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium. Molecules, 26(10), 2886. [Link]
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Isolation and purification of famotidine cyanoethyl impurity
Application Notes & Protocols
Topic: High-Efficiency Isolation and Purification of Famotidine Cyanoethyl Impurity using Preparative HPLC
Document ID: AN-FMT-2601
Abstract
This technical guide provides a comprehensive, field-proven methodology for the isolation and purification of the famotidine cyanoethyl impurity (CAS 76823-93-3). The presence of process-related impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be strictly controlled to ensure drug safety and efficacy, as mandated by global regulatory bodies like the FDA and EMA under ICH guidelines.[1][2][3] This document outlines a systematic approach, beginning with the development of a robust analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for detection, followed by a seamless scale-up to a preparative HPLC protocol for high-purity isolation. We delve into the causality behind experimental choices, from mobile phase design to column chemistry, ensuring a reproducible and self-validating workflow suitable for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Impurity Profiling in Famotidine
Famotidine (CAS 76824-35-6) is a potent histamine H2-receptor antagonist widely used to reduce gastric acid production in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[4] The synthesis of a complex molecule like famotidine can inadvertently generate related substances, by-products, or degradation products.[5] The International Council for Harmonisation (ICH) guideline Q3A(R2) stipulates the stringent requirement for identifying and qualifying any impurity present in a new drug substance at a level of 0.10% or higher.[6]
The famotidine cyanoethyl impurity is a known process-related impurity that must be monitored.[7] To perform necessary toxicological assessments and to develop accurate analytical methods for routine quality control, a pure reference standard of this impurity is essential.[3] Preparative HPLC is the gold standard for isolating such impurities from a complex API matrix, offering high resolution and recovery.[8] This guide provides the foundational strategy and detailed protocols to achieve this.
Characterization of the Target Analyte and Impurity
Successful chromatographic separation begins with a thorough understanding of the physicochemical properties of the target compounds. Famotidine is a polar, hydrophilic molecule.[9][10] The cyanoethyl impurity shares structural similarities but differs in polarity, enabling separation via RP-HPLC.
| Property | Famotidine | Famotidine Cyanoethyl Impurity | Rationale for Separation |
| Chemical Name | N'-(Aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamide | 2-(4-((2-Cyanoethylthio)methyl)thiazol-2-yl)guanidine[11] | The absence of the N-sulfamoyl propionamidine side chain significantly alters the molecule's polarity and hydrogen bonding capacity. |
| CAS Number | 76824-35-6[4] | 76823-93-3[7] | N/A |
| Molecular Formula | C₈H₁₅N₇O₂S₃[12] | C₈H₁₁N₅S₂[7] | Different molecular weights and elemental compositions. |
| Molecular Weight | 337.45 g/mol [12] | 241.34 g/mol [7] | N/A |
| Solubility | Slightly soluble in water (~1 mg/mL), slightly soluble in methanol.[4][12] | Expected to have moderate solubility in polar organic solvents like Methanol and DMSO.[13] | Differences in solubility profiles can be exploited during sample preparation and mobile phase selection. |
| pKa | ~6.8[14] | Estimated to be basic due to the guanidine group. | The ionization state, controlled by mobile phase pH, is critical for achieving optimal retention and peak shape on an RP-HPLC column. |
Strategic Development of the Chromatographic Method
Our approach is to first develop a highly selective analytical method and then linearly scale it for preparative purification. This ensures predictable performance and minimizes redevelopment time.
Caption: Logical workflow for analytical method development and preparative scale-up.
Rationale for Method Parameters
-
Chromatographic Mode: Reversed-Phase HPLC is chosen as it is the premier technique for separating small organic molecules of varying polarity.[15]
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong retention of moderately polar compounds. The hydrophobicity of the C18 chains will provide differential retention between famotidine and the less polar cyanoethyl impurity.
-
Mobile Phase:
-
Aqueous Component: A buffered aqueous phase is critical. Given famotidine's pKa of ~6.8, maintaining a pH between 3 and 5 will ensure the guanidine moiety is protonated and ionized, leading to consistent retention behavior.[14] An ammonium formate or acetate buffer is ideal as it is volatile and easily removed from the collected fractions post-purification.
-
Organic Modifier: Acetonitrile is often preferred over methanol as its lower viscosity generates less backpressure, and it can offer different selectivity for nitrogen-containing compounds.[16]
-
Gradient Elution: A gradient is necessary to first elute polar components from the crude mixture and then increase the organic solvent concentration to elute the target impurity and the API with good peak shape and resolution.
-
Protocol 1: Analytical Method for Impurity Detection
This protocol establishes the baseline separation for identifying the retention time of the famotidine cyanoethyl impurity and assessing the purity of the crude sample.
Materials and Reagents
-
Famotidine Crude Sample
-
Famotidine Reference Standard (USP or EP)[9]
-
Famotidine Cyanoethyl Impurity Reference Standard[7]
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (HPLC Grade)
-
Glacial Acetic Acid (ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC or UPLC system with PDA/UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (10% B), 5-30 min (10% to 60% B), 30-35 min (60% B), 35-36 min (60% to 10% B), 36-45 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm[17] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
Sample Preparation
-
Standard Stock (Impurity): Accurately weigh ~5 mg of the cyanoethyl impurity reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~100 µg/mL).
-
Standard Stock (Famotidine): Accurately weigh ~10 mg of the famotidine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~1000 µg/mL).
-
Spiked Resolution Solution: Transfer 1 mL of the Famotidine Standard Stock and 0.5 mL of the Impurity Standard Stock into a 10 mL volumetric flask and dilute to volume with Diluent. This solution is used to confirm identity and system suitability.
-
Crude Sample Solution: Accurately weigh ~25 mg of the crude famotidine sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~1000 µg/mL). Sonicate for 5 minutes if necessary to ensure complete dissolution.
System Suitability Test (SST)
Inject the Spiked Resolution Solution. The analytical system is deemed suitable for use if the following criteria are met.
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.0 between famotidine and cyanoethyl impurity peaks |
| Tailing Factor (T) | ≤ 1.5 for both peaks |
| Theoretical Plates (N) | ≥ 3000 for both peaks |
Protocol 2: Preparative HPLC for Isolation and Purification
This protocol scales the optimized analytical method to isolate the target impurity in milligram quantities.
Caption: Step-by-step workflow for the preparative purification process.
Scale-Up Calculations
The key to successful scale-up is maintaining the linear velocity of the mobile phase. Flow rate and injection volume are scaled based on the cross-sectional area of the columns.[18]
-
Flow Rate Scaling:
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)
-
-
Injection Volume Scaling:
-
Preparative Injection Volume = Analytical Injection Volume × (Preparative Column Volume / Analytical Column Volume)
-
Preparative Chromatographic Conditions
| Parameter | Specification |
| Instrument | Preparative HPLC system with fraction collector |
| Column | C18, 250 mm x 21.2 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Identical time segments as analytical method |
| Flow Rate | ~21.2 mL/min (Scaled from 1.0 mL/min on 4.6 mm ID) |
| Detection | UV at 265 nm |
| Injection Volume | ~2.0 mL (for a loading study, adjust as needed) |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
Preparative Procedure
-
Sample Preparation: Prepare a concentrated solution of the crude famotidine sample at 50-100 mg/mL in the Diluent. Filter through a 0.45 µm filter to remove particulates.
-
System Setup: Equilibrate the preparative HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
Loading Study (Optional but Recommended): Perform a series of injections with increasing mass load to determine the maximum amount of sample that can be loaded without compromising the resolution between the famotidine and cyanoethyl impurity peaks.
-
Purification Run: Inject the optimized volume of the concentrated crude sample.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the start of the cyanoethyl impurity peak and stop collection just after the peak returns to baseline. Use a peak-triggered fraction collection mode if available.
-
Purity Analysis of Fractions: Analyze each collected fraction using the analytical HPLC method (Protocol 1) to determine its purity.
-
Pooling and Evaporation: Pool the fractions that meet the desired purity specification (e.g., >98%). Remove the solvents using a rotary evaporator under reduced pressure at a temperature not exceeding 40 °C.
-
Final Product: The resulting solid is the purified famotidine cyanoethyl impurity. Dry it under a high vacuum to remove residual solvents.
Confirmation of Identity and Purity
The final isolated material should be thoroughly characterized to confirm its identity and establish its purity.
-
Purity: Re-inject the final solid into the analytical HPLC system. The purity should be determined by calculating the peak area percentage.
-
Identity: Confirm the molecular weight using Mass Spectrometry (MS) and elucidate the structure using Nuclear Magnetic Resonance (NMR) spectroscopy. The obtained data should match the known structure of the famotidine cyanoethyl impurity.[7]
References
-
GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (2023). Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC. 16(3), 1421-7. Retrieved from [Link]
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PubMed. (2024). Identification, trace level quantification, and in silico assessment of potential genotoxic impurity in Famotidine. Retrieved from [Link]
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European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
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Scholars Research Library. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing agent. Der Pharmacia Lettre, 2(3), 1-11. Retrieved from [Link]
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University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
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Agilent. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]
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ResearchGate. (2019). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. Retrieved from [Link]
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- 16. labcompare.com [labcompare.com]
- 17. bsphs.org [bsphs.org]
- 18. agilent.com [agilent.com]
Application Notes and Protocols for the Use of Famotidine Related Compound B as a Reference Standard
Introduction: Establishing Analytical Integrity in Famotidine Quality Control
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. Famotidine, a potent histamine H2 receptor antagonist, is widely used for the treatment of peptic ulcers and gastroesophageal reflux disease. The synthesis of Famotidine, however, can result in the formation of several related substances as impurities. Rigorous analytical control of these impurities is a critical regulatory requirement.
This document provides detailed application notes and protocols for the use of Famotidine Related Compound B (also known as Famotidine EP Impurity B) as a reference standard. While the initial query mentioned "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" (CAS 76823-93-3), a known intermediate and potential impurity, the primary and officially recognized reference standard for a key dimeric impurity is Famotidine Related Compound B (CAS 89268-62-2). This guide will focus on the latter, as it is a critical component in fulfilling the stringent purity testing requirements set forth by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1][2]
The protocols herein are designed for researchers, analytical scientists, and quality control professionals engaged in the development and manufacturing of Famotidine. Our objective is to provide not just a series of steps, but a comprehensive understanding of the principles behind the effective use of this reference standard.
Physicochemical Properties and Identification
Famotidine Related Compound B is a dimeric impurity of Famotidine.[1][3][4] Its accurate identification and quantification are essential for ensuring the quality of the final drug product.
| Property | Value | Source |
| Chemical Name | 3,5-Bis[2-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]thio]-ethyl]-4H-1,2,4,6-thiatriazine-1,1-dioxide | [4][5] |
| Synonyms | Famotidine EP Impurity B, USP Famotidine Related Compound B, Famotidine Dimer | [1][4][6] |
| CAS Number | 89268-62-2 | [3][5][6][7] |
| Molecular Formula | C₁₆H₂₃N₁₁O₂S₅ | [3][4][5][6] |
| Molecular Weight | 561.75 g/mol | [3][4][5] |
| Appearance | White to Light Brown or Off-White Solid | [4][5] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [4] |
| Melting Point | ≥140°C | [4] |
Workflow for the Use of Famotidine Related Compound B Reference Standard
The proper handling and use of a reference standard are critical for obtaining accurate and reproducible analytical results. The following diagram outlines the recommended workflow.
Caption: Workflow for handling and using the reference standard.
Protocols
Protocol 1: Receipt, Storage, and Handling of the Reference Standard
Rationale: The integrity of a reference standard is contingent upon its proper handling from receipt to use. Contamination, degradation, or improper storage can lead to significant analytical errors.
Materials:
-
Famotidine Related Compound B Reference Standard
-
Certificate of Analysis (CoA)
-
Controlled-access storage unit (refrigerator at 2-8°C)[5]
-
Inert gas (e.g., nitrogen or argon)
-
Light-protective containers
Procedure:
-
Receipt and Verification: Upon receipt, visually inspect the container for any damage. Cross-reference the information on the label (lot number, CAS number) with the accompanying Certificate of Analysis (CoA).
-
Storage: Store the reference standard at the recommended temperature of 4°C under an inert atmosphere.[4] It is also advised to protect the material from light.[2]
-
Handling: Before use, allow the container to equilibrate to ambient temperature to prevent condensation. Handle the material in a clean, dry environment using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Preparation of Standard Solutions for HPLC Analysis
Rationale: Accurate preparation of the standard solution is fundamental for the precise quantification of impurities. The use of a calibrated analytical balance and Class A volumetric flasks is mandatory. Due to the compound's limited solubility, a suitable solvent and potentially sonication are required.
Materials:
-
Famotidine Related Compound B Reference Standard
-
HPLC-grade Methanol or a suitable diluent as specified in the relevant pharmacopeial monograph
-
Calibrated analytical balance (readable to 0.01 mg)
-
Class A volumetric flasks and pipettes
-
Sonicator
Procedure:
-
Stock Solution Preparation (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of the Famotidine Related Compound B reference standard into a 100 mL volumetric flask. b. Add approximately 70 mL of methanol (or specified diluent). c. Sonicate for 10-15 minutes to ensure complete dissolution. The solution should be clear. d. Allow the solution to return to room temperature. e. Dilute to the mark with the diluent and mix thoroughly.
-
Working Standard Preparation (e.g., 1 µg/mL): a. Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask. b. Dilute to the mark with the diluent and mix thoroughly. This working standard is often used for the quantification of impurities at a 0.1% level relative to a 1 mg/mL API solution.
Application: Impurity Profiling of Famotidine by HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying impurities in pharmaceutical products. A well-developed HPLC method will ensure the resolution of Famotidine from its related compounds, including Famotidine Related Compound B.
Illustrative HPLC Method Parameters: (Note: These are representative parameters. The specific method should be validated and follow the relevant pharmacopeial monograph.)
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.05M Phosphate Buffer, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 265 nm |
| Injection Volume | 20 µL |
System Suitability: Before sample analysis, the chromatographic system must meet predefined suitability criteria. This is typically assessed by injecting the working standard solution.
-
Tailing Factor: For the Famotidine Related Compound B peak, the tailing factor should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections (n≥5) of the standard solution should be ≤ 2.0%.
Quantification: The amount of Famotidine Related Compound B in a Famotidine sample is calculated using the external standard method, comparing the peak area of the impurity in the sample chromatogram to the peak area of the reference standard in the standard chromatogram.
Conclusion
The use of a highly characterized reference standard like Famotidine Related Compound B is indispensable for the accurate assessment of Famotidine purity. By following the structured protocols for handling, solution preparation, and chromatographic analysis outlined in these application notes, analytical laboratories can ensure the integrity of their data and contribute to the release of safe and effective pharmaceutical products. Adherence to these guidelines supports robust analytical method validation and routine quality control, meeting the stringent requirements of global regulatory agencies.
References
Application Note: A Comprehensive Guide to Forced Degradation Studies of Famotidine for Impurity Profiling
Abstract
This application note provides a detailed framework and experimental protocols for conducting forced degradation studies on the H2-receptor antagonist, Famotidine. The objective is to intentionally degrade the drug substance under a variety of stress conditions as mandated by international regulatory bodies to identify potential degradation products and establish the intrinsic stability of the molecule. This guide is intended for researchers, analytical scientists, and drug development professionals, offering both the practical "how-to" and the scientific rationale behind each step. Protocols for hydrolytic, oxidative, thermal, and photolytic stress are detailed, along with a validated, stability-indicating HPLC method for the separation and quantification of famotidine and its impurities.
Introduction: The Rationale for Stress Testing
Forced degradation, or stress testing, is a critical component of the drug development process, providing invaluable insights into the intrinsic stability of a drug substance.[1] These studies involve subjecting the active pharmaceutical ingredient (API) to conditions more severe than accelerated stability testing to trigger the formation of degradation products. The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), mandate these studies to elucidate degradation pathways, identify potential degradants, and develop stability-indicating analytical methods.[2]
Famotidine (Figure 1), chemically known as 3-([2-(diaminomethyleneamino) thiazol-4-yl] methylthio)-N-sulfamoylpropanimidamide, is a potent H2-receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease.[3][4] Its structure contains several functional groups, including a thiazole ring, a guanidine moiety, and a sulfamoyl group, which are susceptible to chemical degradation through hydrolysis, oxidation, and other pathways. Therefore, a thorough understanding of its degradation profile is essential for ensuring the safety, quality, and efficacy of its pharmaceutical formulations.
Figure 1: Chemical Structure of Famotidine
Caption: Famotidine (C₈H₁₅N₇O₂S₃)
The goal of a forced degradation study is not to completely degrade the drug but to achieve a target degradation of approximately 5-20%.[2][5] This level of degradation is sufficient to produce a representative population of impurities for analytical detection without being so excessive that it leads to secondary or tertiary degradation products that may not be relevant under normal storage conditions.
Overall Workflow for Forced Degradation Studies
A systematic approach is crucial for a successful forced degradation study. The workflow begins with subjecting the famotidine API to various stress conditions in parallel. Following exposure, the samples are analyzed using a pre-validated stability-indicating method to separate the parent drug from its degradation products. Subsequent characterization of significant impurities is then performed, typically using mass spectrometry.
Caption: General workflow for a famotidine forced degradation study.
Detailed Protocols for Stress Testing
The following protocols are designed as a starting point. The duration of exposure and temperature may need to be adjusted to achieve the target 5-20% degradation.
Preparation of Stock Solution
Prepare a stock solution of famotidine at a concentration of 1.0 mg/mL in a suitable solvent, such as methanol or a methanol:water mixture. This stock will be used for all stress conditions.
Acid Hydrolysis
-
Causality: The ether linkage and amide-like functionalities in famotidine are susceptible to cleavage under acidic conditions.
-
Protocol:
-
Transfer 5 mL of the famotidine stock solution (1.0 mg/mL) into a 10 mL volumetric flask.
-
Add 2 mL of 1.0 M Hydrochloric Acid (HCl).
-
Keep the flask in a water bath maintained at 80°C.
-
Withdraw samples at predetermined intervals (e.g., 2, 4, 8, and 12 hours).[6]
-
Immediately cool the sample and neutralize it with an equimolar amount of 1.0 M Sodium Hydroxide (NaOH).
-
Dilute the neutralized sample to the final volume with the mobile phase to a target concentration of approximately 100 µg/mL for HPLC analysis.
-
Prepare a control sample by keeping a neutralized, unstressed solution at room temperature.
-
Base Hydrolysis
-
Causality: The sulfamoyl and guanidine groups are particularly prone to degradation under basic conditions, leading to hydrolysis.[7]
-
Protocol:
-
Transfer 5 mL of the famotidine stock solution (1.0 mg/mL) into a 10 mL volumetric flask.
-
Add 2 mL of 1.0 M Sodium Hydroxide (NaOH).
-
Keep the flask in a water bath maintained at 80°C.
-
Withdraw samples at intervals (e.g., 1, 2, 4, and 8 hours).[6]
-
Immediately cool the sample and neutralize it with an equimolar amount of 1.0 M HCl.
-
Dilute the neutralized sample to the final volume with the mobile phase to a target concentration of 100 µg/mL for HPLC analysis.
-
Prepare a control sample as described in the acid hydrolysis section.
-
Oxidative Degradation
-
Causality: The sulfur atoms (thioether and thiazole) in the famotidine structure are potential sites for oxidation, which can lead to the formation of sulfoxides or other related impurities.[8][9]
-
Protocol:
-
Transfer 5 mL of the famotidine stock solution (1.0 mg/mL) into a 10 mL volumetric flask.
-
Add 2 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Monitor the reaction by withdrawing samples at intervals (e.g., 2, 6, 12, and 24 hours).
-
Dilute the sample directly with the mobile phase to a target concentration of 100 µg/mL for immediate HPLC analysis. No quenching is typically required as the H₂O₂ is sufficiently diluted.
-
Prepare a control sample stored under the same conditions without H₂O₂.
-
Thermal Degradation
-
Causality: High temperatures provide the energy to overcome activation barriers for various degradation reactions, testing the overall thermostability of the molecule.
-
Protocol:
-
Solid State: Place a thin, even layer of famotidine powder (approx. 20 mg) in a Petri dish and expose it to a temperature of 80°C in a calibrated oven.
-
Solution State: Prepare a solution of famotidine (1.0 mg/mL) in the mobile phase and keep it in the oven at 80°C.
-
Sample the solid or solution at intervals (e.g., 1, 3, 5, and 7 days).
-
For the solid sample, dissolve an accurately weighed amount in the mobile phase to a target concentration of 100 µg/mL for analysis. For the solution sample, dilute as needed.
-
A control sample should be stored at 5°C, protected from light.
-
Photolytic Degradation
-
Causality: Exposure to light, particularly UV radiation, can induce photolytic reactions, leading to the formation of photodegradants. This is a mandatory test as per ICH Q1B guidelines.
-
Protocol:
-
Expose both solid famotidine powder and a 1.0 mg/mL solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A parallel set of samples (solid and solution) should be wrapped in aluminum foil to serve as dark controls.
-
Place all samples in a photostability chamber.
-
At the end of the exposure period, prepare the samples as described in the thermal degradation protocol to a target concentration of 100 µg/mL for analysis.
-
Analytical Methodology: Stability-Indicating HPLC
A robust, stability-indicating analytical method is one that can resolve the parent drug peak from all potential degradation products, ensuring accurate quantification.[10]
Recommended HPLC-UV Method
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and separation for famotidine and its likely less-polar impurities.[11] |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid | Buffered aqueous phase to ensure consistent peak shape and retention time. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute analytes from the column. |
| Elution | Gradient | A gradient program is recommended to ensure elution of both early and late-eluting impurities with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 265 nm | Famotidine has a strong absorbance at this wavelength, providing good sensitivity.[10] |
| Injection Volume | 10 µL | |
| Column Oven | 30°C | Maintains consistent retention times and improves peak shape. |
Impurity Identification Workflow
When an unknown impurity is detected above the identification threshold (as defined in ICH Q3A/Q3B), its structure must be elucidated.
Caption: Logical flow for the structural elucidation of an unknown impurity.
Summary of Known Famotidine Degradation Products
Several degradation products of famotidine have been identified and characterized in the literature. Knowledge of these helps in the rapid identification of impurities observed during a study.
| Impurity Name/Identifier | Generating Condition(s) | Notes |
| Famotidine Sulfoxide | Oxidative | Oxidation of the thioether sulfur atom.[9] |
| [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide | Basic (Ammonia) | A known impurity listed in the British Pharmacopoeia.[7] |
| [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionic acid | Basic (NaOH) | Further hydrolysis product from the propionamide intermediate.[7] |
| Famotidine Dimer (Impurity B) | Synthetic By-product/Degradation | Can form during synthesis or upon storage.[9] |
| Famotidine Disulfide (Impurity E) | Oxidative | Dimerization through a disulfide linkage.[9] |
Conclusion
This application note outlines a systematic and scientifically grounded approach to performing forced degradation studies on famotidine. By following these protocols, researchers can effectively generate the necessary data to understand the drug's stability profile, identify potential impurities, and develop and validate a robust stability-indicating analytical method. These studies are not merely a regulatory checkbox; they are a fundamental exercise in ensuring the quality and safety of the final drug product.
References
-
Singh, S., Kumar, S., Sharda, N., & Chakraborti, A. K. (2002). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2008). Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column. Journal of Separation Science. Available at: [Link]
-
BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]
-
Tsvetkova, B., Maslarska, V., & Peikova, L. (2015). AN OVERVIEW OF DETERMINATION OF FAMOTIDINE BY DIFFERENT ANALYTICAL METHODS. Pharmacia. Available at: [Link]
-
International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available at: [Link]
-
Rao, B. M., et al. (2020). Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Krishna, M. V., & Sankar, D. G. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Der Pharma Chemica. Available at: [Link]
-
Krishna, M. V., Madhavi, G., & Sankar, D. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Specificity for unknown degradation products of famotidine drug substance (Stress test). Available at: [Link]
-
The Pharmaceutical and Chemical Journal. (2025). Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF. Available at: [Link]
-
Patel, S., et al. (2018). Simultaneous Determination of Famotidine and Dicyclomine HCl in combined Tablet Dosage form by UV-Spectrophotometer. Research Journal of Pharmacy and Technology. Available at: [Link]
-
ResearchGate. (2025). Study on degradation process of famotidine hydrochloride in aqueous samples. Available at: [Link]
- Google Patents. (2016). Impurity of famotidine.
-
ResearchGate. (2025). Summary of results from forced degradation experiments. Available at: [Link]
-
Thaker, V. & Gupta, V. (2025). Famotidine. StatPearls. Available at: [Link]
Sources
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- 2. resolvemass.ca [resolvemass.ca]
- 3. bsphs.org [bsphs.org]
- 4. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tpcj.org [tpcj.org]
- 9. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]
- 10. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-
Welcome to the technical support center for the synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, a critical intermediate in the synthesis of various pharmaceutical compounds, including the H2 receptor antagonist Famotidine.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles for effective problem-solving.
I. Synthetic Pathway Overview
The synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- typically involves the reaction of a 2-guanidino-4-halomethylthiazole with a source of the 2-cyanoethylthio moiety. A common and effective method utilizes an S-(2-cyanoethyl)isothiourea or an alkali metal salt of 2-cyanoethyl-1-thiol as the key nucleophile.[2] The general reaction scheme is depicted below.
Diagram 1: General Synthetic Scheme
Caption: A workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, and I still see starting material. What should I do?
-
A1: An incomplete reaction can stem from several factors. First, verify the stoichiometry and purity of your reactants. Ensure that the alkali metal base is of sufficient strength and added in the correct molar equivalents to neutralize the hydrohalide salts and deprotonate the isothiourea. [2]Inadequate base will result in unreacted starting materials. Secondly, consider extending the reaction time. If the reaction is still sluggish, a modest increase in temperature (e.g., to 30-40 °C) can be beneficial, but monitor for the formation of impurities.
Q2: The yield of my product is significantly lower than expected. What are the potential causes?
-
A2: Low yields can be attributed to several issues:
-
Side Reactions: The guanidine group is a strong base and can participate in unwanted side reactions. [3]Similarly, the thiazole ring can undergo various reactions. [4]Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.
-
Incomplete Thiolate Formation: The reaction relies on the in-situ formation of the 2-cyanoethyl thiolate. If the base is not strong enough or is added too quickly at an elevated temperature, this can lead to side reactions of the base itself or incomplete thiolate formation.
-
Product Solubility: The product has a degree of polarity and may have some solubility in the aqueous phase of the work-up. Ensure adequate cooling during precipitation and consider extractions of the aqueous layer with a suitable organic solvent if significant product loss is suspected.
-
Purification Losses: Recrystallization is a trade-off between purity and yield. Optimize your recrystallization solvent system and procedure to minimize product loss.
-
Q3: My final product is impure, showing extra spots on TLC or peaks in HPLC. What are the likely impurities?
-
A3: Impurities can arise from several sources:
-
Unreacted Starting Materials: As discussed in Q1, incomplete conversion will lead to the presence of starting materials in your crude product.
-
Dimerization/Polymerization: The reactants or product could potentially undergo self-condensation or other side reactions, especially if the reaction temperature is too high or the reaction time is excessively long.
-
Hydrolysis of the Cyano Group: The cyanoethyl group can be susceptible to hydrolysis under strongly basic or acidic conditions, leading to the corresponding carboxylic acid or amide derivative. Careful control of pH during the reaction and work-up is essential.
-
Thiazole Ring Opening: While less common under these conditions, harsh reaction conditions could potentially lead to the degradation of the thiazole ring.
-
Q4: How can I effectively purify the final product?
-
A4: The target compound is a polar, crystalline solid. [5]Recrystallization is often the most effective method for purification. Experiment with different solvent systems, such as ethanol/water, methanol, or acetonitrile, to find the optimal conditions for achieving high purity. For highly polar impurities that are difficult to remove by recrystallization, column chromatography using a polar stationary phase (e.g., silica gel) with an appropriate eluent system can be employed. [6]However, the basic nature of the guanidine group may require the use of a mobile phase modifier (e.g., triethylamine) to prevent streaking on silica gel.
Q5: What is the importance of maintaining an inert atmosphere during the reaction?
-
A5: The thiol intermediate formed in situ is susceptible to oxidation to form a disulfide. This disulfide is an unwanted byproduct that will reduce the yield of the desired product. Maintaining an inert atmosphere (e.g., with nitrogen or argon) throughout the reaction minimizes the presence of oxygen and prevents this oxidative side reaction.
IV. References
-
PubChem. (n.d.). Famotidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). US5856501A - Synthesis of thiazole derivatives. Retrieved from
-
SPARROW. (2025). How to minimize the side - reactions when using Guanidine Carbonate? - Blog. Retrieved from [Link]
-
Google Patents. (n.d.). US5068405A - Famotidine intermediates and their preparation. Retrieved from
-
RSC Publishing. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Famotidine? Retrieved from [Link]
-
Google Patents. (n.d.). US20070161821A1 - Method for removal of guanidine compound from aqueous media. Retrieved from
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of guanidinyl benzothiazole derivatives. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Product Class 13: Guanidine Derivatives. (n.d.). Retrieved from [Link]
-
Google Patents. (n.d.). US4562261A - 2-Guanidinothiazoline compounds, and process for preparing them. Retrieved from
-
ResearchGate. (2025). Synthesis and Characterization of Novel Sulphoxide prodrug of Famotidine. Retrieved from [Link]
-
Reagentia. (n.d.). Guanidine,[4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]- (9CI) (1 x 5 g). Retrieved from [Link]
-
ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine? Retrieved from [Link]
-
Google Patents. (n.d.). KR910002877B1 - Novel 2-guanidino-thiazole compounds and methods for their preparation. Retrieved from
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). Retrieved from [Link]
-
Wikipedia. (n.d.). Ranitidine. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
-
Google Patents. (n.d.). CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride. Retrieved from
-
AA Blocks. (n.d.). 76823-93-3 | Guanidine,[4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]- (9CI). Retrieved from [Link]
-
ResearchGate. (2025). A new method for the synthesis of ranitidine. Retrieved from [Link]
-
Google Patents. (n.d.). EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation. Retrieved from
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Guanidine. Retrieved from [Link]
-
ResearchGate. (2015). How can I purify a protein using guanidium hydrochloride? Retrieved from [Link]
-
PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]
-
NIH. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Retrieved from [Link]
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- 6. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Famotidine and Its Impurities
Welcome to the technical support center for the analysis of famotidine and its related substances by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. Here, we synthesize established methodologies with practical, field-proven insights to help you develop, optimize, and troubleshoot your HPLC separations for famotidine. Our focus is on providing logical, scientifically-grounded solutions to common challenges encountered in the laboratory.
Introduction: The Importance of Accurate Famotidine Profiling
Famotidine is a potent histamine H2-receptor antagonist widely used in the treatment of gastric and duodenal ulcers.[1] The presence of impurities, which can originate from the manufacturing process or degradation, can impact the safety and efficacy of the final drug product.[1][2] Therefore, robust and reliable analytical methods are crucial for the separation and quantification of famotidine from its potential impurities. This guide will provide you with the necessary tools to achieve optimal and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the HPLC analysis of famotidine.
Q1: What is a good starting point for an HPLC method for famotidine and its impurities?
A common and effective starting point is a reversed-phase HPLC method using a C18 column.[1][3] Many published methods utilize a combination of a phosphate buffer and acetonitrile as the mobile phase.[3][4]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Column | C18, 4.6 x 250 mm, 5 µm | Provides good retention and selectivity for famotidine and its impurities. |
| Mobile Phase A | 0.1 M Dihydrogen Phosphate Buffer | Buffering capacity is crucial for consistent retention times and peak shapes. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good peak shapes. |
| pH | 3.0 (adjusted with phosphoric acid) | At this pH, residual silanols on the silica backbone are protonated, minimizing tailing of the basic famotidine molecule.[5] |
| Detection | UV at 265 nm | Famotidine and its impurities have significant absorbance at this wavelength.[3][4][6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10-20 µL | Adjust based on sample concentration and detector sensitivity. |
| Column Temp. | Ambient or 30 °C | Maintaining a constant temperature is key for reproducible retention times. |
| Mode | Isocratic or Gradient | Start with isocratic (e.g., 87:13 Buffer:ACN) for simplicity.[3] A gradient may be needed for impurities with a wide polarity range. |
Q2: Why is my famotidine peak tailing?
Peak tailing for basic compounds like famotidine is a frequent issue in reversed-phase HPLC. The primary cause is the interaction between the basic amine functional groups on famotidine and acidic residual silanol groups on the silica-based stationary phase.[5]
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Adjusting the pH to around 3.0 will protonate the silanol groups, reducing their interaction with the protonated famotidine molecule.[5]
-
Add a Competing Base: Incorporating a small amount of triethylamine (TEA) (e.g., 0.2%) into the mobile phase can help to mask the active silanol sites, leading to improved peak symmetry.[3][5]
-
Use a Modern, End-capped Column: Newer generation C18 columns are better end-capped, meaning they have fewer residual silanol groups. Consider switching to a column specifically designed for the analysis of basic compounds.
Q3: I'm not getting enough retention for some polar impurities. What can I do?
If your polar impurities are eluting near the void volume, you need to increase their interaction with the stationary phase.
Strategies to Increase Retention:
-
Decrease the Organic Modifier Concentration: Reducing the percentage of acetonitrile or methanol in your mobile phase will make it more polar, thereby increasing the retention of polar analytes.[5]
-
Use an Ion-Pairing Agent: For highly polar or ionic impurities, adding an ion-pairing agent such as 1-hexane sodium sulfonate to the mobile phase can significantly improve retention and resolution.[1][2][5]
-
Consider a Different Stationary Phase: A porous graphitic carbon (PGC) column can offer different selectivity and increased retention for polar compounds compared to a standard C18 column.[5][6]
Q4: My retention times are drifting. What are the likely causes?
Retention time instability can compromise the reliability of your method. The causes can be related to the column, the mobile phase, or the HPLC system itself.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 30 minutes or longer, especially when switching between mobile phases with different compositions.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common culprit. Ensure accurate pH adjustment and precise mixing of solvents. Buffers can precipitate if the organic concentration is too high, leading to pressure fluctuations and retention time shifts.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Erratic pump performance can lead to fluctuating retention times.[7]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, systematic approach to resolving common chromatographic issues.
Problem: Poor Peak Resolution
Insufficient resolution between famotidine and its impurities is a critical issue that can lead to inaccurate quantification.
Systematic Approach to Improving Resolution:
-
Optimize Mobile Phase Strength:
-
Isocratic Elution: If peaks are eluting too close together, decrease the percentage of the organic modifier (acetonitrile or methanol) to increase retention times and potentially improve separation.
-
Gradient Elution: If you have a mix of early and late eluting impurities, a gradient is often necessary. Start with a shallow gradient and then adjust the slope to improve the separation of critical pairs.
-
-
Adjust Mobile Phase pH: The ionization state of famotidine and its impurities can be manipulated by changing the pH. A small change in pH can significantly alter selectivity and therefore resolution. Perform a pH study (e.g., from pH 2.5 to 4.0) to find the optimal separation window.
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter selectivity and improve resolution.
-
Consider a Different Column Chemistry: If mobile phase optimization is insufficient, a change in the stationary phase is the next logical step.
-
Phenyl Column: A phenyl column can offer different selectivity for aromatic compounds. A Zorbax SB-Phenyl column has been successfully used for the separation of famotidine and its degradation products.[4]
-
Porous Graphitic Carbon (PGC) Column: PGC columns operate on a different separation mechanism (polarizability) and can be very effective for separating structurally similar compounds, including polar analytes.[6]
-
Workflow for Troubleshooting Poor Resolution
Caption: Systematic workflow for troubleshooting poor peak resolution.
Method Development and Validation Insights
Developing a robust, stability-indicating HPLC method is essential for regulatory compliance. This involves demonstrating that the method can accurately measure the drug substance in the presence of its impurities, degradants, and any placebo components.
Forced Degradation Studies
Forced degradation studies are a critical component of method development.[8] They help to identify potential degradation products and demonstrate the specificity of the analytical method. Famotidine is known to be unstable in acidic and alkaline conditions and susceptible to oxidation.[9][10][11]
Table 2: Typical Forced Degradation Conditions for Famotidine
| Stress Condition | Typical Reagent and Conditions | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl at 80°C for 30 min | Significant degradation is expected.[9][11][12] |
| Base Hydrolysis | 0.1 N NaOH at 80°C for 30 min | Degradation is expected.[9][12] |
| Oxidation | 3% H₂O₂ at room temperature | Famotidine is susceptible to oxidation.[10] |
| Thermal Degradation | 60°C for 5 days | Famotidine generally shows good thermal stability.[10] |
| Photolytic Degradation | UV light exposure | Famotidine is generally stable under photolytic stress.[10] |
Experimental Protocol: Sample Preparation for Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of famotidine in a suitable solvent (e.g., mobile phase) at a concentration of approximately 0.5 mg/mL.[1]
-
Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 0.2 N HCl and heat as required. Neutralize with an equivalent amount of 0.2 N NaOH before injection.
-
Base Degradation: Mix an aliquot of the stock solution with an equal volume of 0.2 N NaOH and heat as required. Neutralize with an equivalent amount of 0.2 N HCl before injection.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ and keep at room temperature.
-
Analysis: Analyze the stressed samples by HPLC, ensuring that the degradation products are well-resolved from the parent famotidine peak.
Logical Flow for Developing a Stability-Indicating Method
Caption: Logical workflow for stability-indicating method development.
References
-
Helali, N., et al. (2009). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. Journal of Liquid Chromatography & Related Technologies, 32(18), 2723-2736. [Link]
-
El-Gindy, A., et al. (2006). Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 434-441. [Link]
-
Kamath, B. V., et al. (1993). Liquid Chromatographic Analysis and Degradation Kinetics of Famotidine. Journal of Liquid Chromatography, 16(5), 1083-1092. [Link]
-
Krishna, M. V., et al. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Der Pharmacia Lettre, 2(3), 1-11. [Link]
-
Krishna, M. V., et al. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent. Semantic Scholar. [Link]
-
Suleiman, M. S., et al. (1989). A Stability-Indicating Hplc Analysis of Famotidine and Its Application to Kinetic Studies. Drug Development and Industrial Pharmacy, 15(9), 1499-1508. [Link]
-
Yılmaz, B., et al. (2024). Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products. Journal of Chromatographic Science. [Link]
-
Yılmaz, B., et al. (2024). Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products. PubMed. [Link]
-
United States Pharmacopeia. (2006). USP29-NF24 Monographs: Famotidine. [Link]
-
Yılmaz, B., et al. (2024). Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products. Journal of Chromatographic Science, bmae027. [Link]
-
ResearchGate. (n.d.). Summary of results from forced degradation experiments. [Link]
-
Yarram, R. R., et al. (2020). Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC. Research Journal of Pharmacy and Technology, 13(12), 5897-5902. [Link]
-
Kumar, S. A., et al. (2014). A new RP-HPLC stability indicating method development and validation for simultaneous estimation of ibuprofen & famotidine in bulk as well in pharmaceutical dosages form by using PDA detector. International Journal of Pharmaceutical Sciences and Research, 5(9), 3829-3839. [Link]
-
SynThink Research Chemicals. (n.d.). Famotidine EP Impurities & USP Related Compounds. [Link]
-
SynZeal. (n.d.). Famotidine Impurities. [Link]
-
United States Pharmacopeia. (2025). USP-NF Famotidine Injection. [Link]
-
Maheshwari, P., et al. (2025). Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF. The Pharmaceutical and Chemical Journal. [Link]
-
Azarghi, A., et al. (2005). Development of a rapid HPLC method for determination of famotidine in human plasma using a monolithic column. Journal of Pharmaceutical and Biomedical Analysis, 38(2), 343-346. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Patel, S. A., et al. (2012). Validated Analytical Method for Multicomponent Analysis of Famotidine and Ofloxacin in Bulk drug and Tablet Formulation by using UV-Visible Spectrophotometer and RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 3(9), 3357-3364. [Link]
-
Gao, F., et al. (2004). Determination of famotidine in human plasma by high performance liquid chromatography with column switching. Yao Xue Xue Bao, 39(1), 47-50. [Link]
-
Mondal, T., & Ghosh, S. (2021). Chapter 5 - Cocrystal Technology to Control the Degradation of Histamine H2-receptor Antagonist Drug Famotidine. In Cocrystals. Elsevier. [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. trungtamthuoc.com [trungtamthuoc.com]
Technical Support Center: Overcoming Peak Tailing in the Analysis of Guanidine Compounds
Welcome to our dedicated technical support center for scientists and researchers encountering challenges with peak tailing during the chromatographic analysis of guanidine compounds. Guanidines, with their strongly basic nature, present a unique set of challenges in achieving symmetrical peak shapes, which are crucial for accurate quantification and resolution. This guide, structured in a troubleshooting and FAQ format, provides in-depth, field-proven insights to diagnose and resolve these common issues.
Troubleshooting Guide: Diagnosing and Resolving Peak Tailing
This section addresses specific issues you might be encountering in your experiments, providing probable causes and actionable solutions.
Issue 1: My guanidine compound peak is consistently tailing on a standard C18 column.
Probable Cause: The primary reason for peak tailing of basic compounds like guanidines on silica-based columns is secondary interactions with residual silanol groups (Si-OH) on the stationary phase.[1][2][3] Guanidine has a high pKa (around 13.6), meaning it is protonated and carries a positive charge in most mobile phases.[4] This positive charge leads to strong ionic interactions with deprotonated, negatively charged silanol groups, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[5][6]
Step-by-Step Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase is the most common and effective first step.[7][8]
-
Protocol: Adjust the mobile phase pH to a value between 2 and 3 using an appropriate acidic modifier. At this low pH, the majority of silanol groups on the silica surface will be protonated (Si-OH) and thus electrically neutral, minimizing the ionic interaction with the positively charged guanidine compound.[1][5]
-
Recommended Modifiers:
-
0.1% Formic Acid: A good starting point, compatible with mass spectrometry (MS).
-
0.1% Trifluoroacetic Acid (TFA): A stronger ion-pairing agent that can further improve peak shape but may cause ion suppression in MS.[5]
-
Phosphate Buffer (10-20 mM, pH 2.5): Provides excellent pH control but be cautious of precipitation with high concentrations of acetonitrile.[8]
-
-
-
Use of Mobile Phase Additives (Competing Bases):
-
Concept: Adding a small, basic compound to the mobile phase can help to saturate the active silanol sites, reducing their availability to interact with your guanidine analyte.[8][9]
-
Protocol: Add a competing base like Triethylamine (TEA) to the mobile phase at a concentration of around 5-20 mM.[8]
-
Caution: While effective, TEA can shorten column lifetime and is not ideal for MS detection due to its ion-suppressing effects.[8][10] This approach is becoming less common with the advent of modern, high-purity columns.[9]
-
-
Column Selection: If mobile phase optimization is insufficient, consider a more inert stationary phase.
Issue 2: I've tried lowering the pH, but my peak tailing persists.
Probable Cause: While low pH mitigates the primary ionic interaction, other factors can contribute to peak tailing. These include column overload, inappropriate sample solvent, or physical issues with the column or HPLC system.
Step-by-Step Solution:
-
Check for Column Overload:
-
Symptom: Peak tailing that worsens with increasing sample concentration.[2]
-
Protocol: Dilute your sample and inject a smaller volume.[7][12] If the peak shape improves, you are likely overloading the column. Consider using a column with a higher loading capacity (larger diameter or particle size) if you cannot dilute your sample.[2]
-
-
Evaluate Your Sample Solvent:
-
Problem: If your sample is dissolved in a solvent stronger than your initial mobile phase, it can cause peak distortion, including tailing or fronting.[7]
-
Protocol: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.[7]
-
-
Assess Column Health and System Integrity:
-
Physical Issues: Peak tailing affecting all peaks in your chromatogram often points to a physical problem.[13] This could be a void at the head of the column, a partially blocked frit, or excessive extra-column volume (long or wide tubing).[2][7]
-
Troubleshooting Steps:
-
Inject a Neutral Compound: A neutral, non-polar compound should not exhibit tailing due to chemical interactions. If it does, a physical problem is likely.[13]
-
Reverse Flush the Column: If you suspect a blocked frit, and the manufacturer's instructions permit, disconnect the column from the detector and flush it in the reverse direction with a strong solvent.[12]
-
Inspect and Optimize Tubing: Ensure all connections are secure and use tubing with the smallest appropriate internal diameter to minimize dead volume.[14]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind guanidine peak tailing?
The guanidinium group is highly basic with a pKa around 13.6, meaning it is protonated and positively charged at typical HPLC pH ranges.[4] Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At pH values above ~3.5, these silanols can deprotonate to become negatively charged (Si-O⁻).[14] The strong electrostatic attraction between the positively charged guanidine analyte and the negatively charged silanol sites creates a secondary, strong retention mechanism.[1][3] This leads to a portion of the analyte being retained longer, resulting in an asymmetric or "tailing" peak.
Q2: What type of HPLC column is best for analyzing guanidine compounds?
While a standard C18 can be made to work with mobile phase optimization, for robust and routine analysis of guanidine compounds, consider these alternatives:
| Column Type | Principle of Operation & Advantages | Disadvantages |
| High-Purity, End-Capped C18 | Uses highly purified silica with minimal metal content and sterically protects residual silanols with small chemical groups to reduce secondary interactions.[2][12] | May still exhibit some tailing with very basic compounds. |
| Polar-Embedded C18 | Incorporates a polar functional group (e.g., amide, carbamate) near the silica surface, which shields the silanols and provides alternative interactions, often leading to better peak shapes for basic compounds.[14] | Selectivity will be different from a standard C18. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Uses a polar stationary phase with a high organic mobile phase. Ideal for very polar guanidine compounds that have little retention on reversed-phase columns.[15][16] | Requires careful control of mobile phase water content; can have longer equilibration times. |
| Mixed-Mode Chromatography | These columns have both reversed-phase and ion-exchange functionalities, offering multiple retention mechanisms that can be tailored for highly basic compounds like guanidine.[17] | Method development can be more complex. |
| Non-Silica-Based Columns (e.g., Polymer-based) | These columns lack silanol groups entirely, thus eliminating the primary cause of peak tailing for basic compounds.[1] | May have lower efficiency and different selectivity compared to silica-based columns. |
Q3: How does buffer concentration affect the peak shape of my guanidine compound?
Buffer concentration plays a crucial role in maintaining a stable mobile phase pH and can also influence peak shape through its ionic strength.
-
pH Stability: A buffer is essential for maintaining a constant pH, which is critical for reproducible retention times and consistent peak shapes of ionizable compounds like guanidines.[10] A buffer concentration of 10-25 mM is typically sufficient.[10]
-
Ionic Strength: At mid-range pH (e.g., 5-7), where some silanols are ionized, increasing the buffer concentration (and thus the ionic strength) can help to mask the charged silanol sites. The buffer cations compete with the guanidinium ion for the active sites, leading to improved peak symmetry.[12]
Q4: Can I use high pH to analyze guanidine compounds?
Since guanidine is a strong base, you might consider using a high pH mobile phase to neutralize its charge and analyze it as a free base.
-
Concept: At a pH two units above the analyte's pKa, the compound will be in its neutral form. For guanidine (pKa ~13.6), this is not feasible with standard HPLC systems and columns. However, for guanidine-containing compounds with lower pKa values, this can be a viable strategy.
-
Requirement: This approach requires a pH-resistant column, as traditional silica-based columns will dissolve at pH values above 8.[18] Hybrid-silica or polymer-based columns are designed to be stable at high pH (e.g., up to pH 10-12).[5][9]
-
Benefit: At high pH, the silanol groups will be fully deprotonated and negatively charged. However, if the basic analyte is neutral, the strong ionic interactions that cause peak tailing are eliminated.
Visualizing the Problem and Solutions
Mechanism of Peak Tailing
The following diagram illustrates the interaction between a protonated guanidine compound and a deprotonated silanol group on the stationary phase surface, which is the primary cause of peak tailing.
Caption: Interaction of guanidinium ion with silanol groups.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve peak tailing issues for guanidine compounds.
Caption: A systematic workflow for troubleshooting peak tailing.
References
- Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.
- uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Chrom Tech, Inc. (2025).
- ACD/Labs. (2022).
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- GMP Insiders.
- Element Lab Solutions. Peak Tailing in HPLC.
- Waters Knowledge Base. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
- Wikipedia. Guanidine.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
- Benchchem. Technical Support Center: Optimizing HPLC Separation of "De-guanidine Peramivir" Impurities.
- Dwight R. Stoll. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
- Panahi, T., Weaver, D. J., Lamb, J. D., & Harrison, R. G. (2015).
- Axion Labs. HPLC Peak Tailing.
- Chromatography Forum. (2011). Metformin problem.
- SIELC Technologies.
- Yasuda, Y., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry.
- Biotage. (2025).
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Guanidine - Wikipedia [en.wikipedia.org]
- 5. support.waters.com [support.waters.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. uhplcs.com [uhplcs.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. acdlabs.com [acdlabs.com]
- 12. labcompare.com [labcompare.com]
- 13. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 14. chromtech.com [chromtech.com]
- 15. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metformin problem - Chromatography Forum [chromforum.org]
- 17. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 18. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
Technical Support Center: Chromatographic Resolution of Famotidine and Cyanoethyl Impurity
Welcome to the technical support center for resolving challenges in the chromatographic analysis of famotidine and its closely related cyanoethyl impurity. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and reliable analytical methods for these compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies in a practical question-and-answer format. Our goal is to empower you with the knowledge to not only solve immediate separation issues but also to build a deeper understanding of the chromatographic principles at play.
Frequently Asked Questions (FAQs)
Q1: We are seeing poor resolution between famotidine and its cyanoethyl impurity using a standard C18 column. What is the most likely cause?
Poor resolution between famotidine and its cyanoethyl impurity on a C18 column is a common issue, primarily stemming from their structural similarities and hydrophilic nature. The cyanoethyl impurity, 2-(4-((2-Cyanoethylthio)methyl)thiazol-2-yl)guanidine, shares the core guanidinothiazole structure with famotidine but lacks the sulfamoyl group, making it slightly less polar.[1][2][3] In traditional reversed-phase chromatography (RPC), which separates compounds based on hydrophobicity, these similar polar compounds often exhibit insufficient differential retention, leading to co-elution or poor peak separation.[4][5][6]
Q2: How does mobile phase pH impact the retention and resolution of famotidine and the cyanoethyl impurity?
Mobile phase pH is a critical parameter for controlling the retention and selectivity of ionizable compounds like famotidine.[7][8][9][10] Famotidine has multiple ionizable functional groups, and its overall charge state is highly dependent on the pH of the mobile phase. By adjusting the pH, you can alter the degree of ionization of both the analyte and the impurity, which in turn affects their interaction with the stationary phase and, consequently, their retention times.[11][12] Operating at a pH that is approximately two units away from the pKa of the analytes can help ensure that they are in a single ionic form, leading to sharper, more symmetrical peaks and improved resolution.[7][13]
Q3: Would switching to a UPLC system inherently solve our resolution problem?
Switching to an Ultra-Performance Liquid Chromatography (UPLC) system can significantly enhance resolution due to the use of sub-2 µm particle columns. These smaller particles provide a substantial increase in column efficiency and peak capacity, which can often resolve closely eluting peaks that are not separable by conventional HPLC.[14][15] However, UPLC is not a magic bullet. While it improves efficiency, the fundamental selectivity of the separation is still governed by the column chemistry and mobile phase composition. Therefore, a UPLC system is a powerful tool for improving resolution, but it should be used in conjunction with thoughtful method development.[16]
In-Depth Troubleshooting Guides
Issue 1: Co-elution or Poor Resolution (Rs < 1.5) on a C18 Column
When faced with inadequate resolution between famotidine and its cyanoethyl impurity on a standard C18 column, a systematic approach to method optimization is required. The following steps will guide you through the process of enhancing separation by manipulating key chromatographic parameters.
Caption: A logical workflow for troubleshooting poor resolution.
The ionization state of both famotidine and the cyanoethyl impurity is highly sensitive to pH. A pH study is the most effective initial step to improve selectivity.
Experimental Protocol:
-
Prepare a series of mobile phase buffers at different pH values (e.g., pH 3.0, 4.5, 6.0, and 7.0). A phosphate buffer is a good starting point due to its wide buffering range.
-
Maintain a constant organic modifier concentration (e.g., 85:15 Aqueous:Acetonitrile) for the initial screening.
-
Equilibrate the C18 column with each mobile phase for at least 20 column volumes before injecting the sample mixture.
-
Inject a mixed standard of famotidine and the cyanoethyl impurity.
-
Monitor the retention times and resolution (Rs) at each pH.
Data Presentation: Impact of Mobile Phase pH on Resolution
| Mobile Phase pH | Famotidine Retention Time (min) | Cyanoethyl Impurity Retention Time (min) | Resolution (Rs) |
| 3.0 | 4.2 | 4.5 | 1.2 |
| 4.5 | 5.8 | 6.3 | 1.8 |
| 6.0 | 7.1 | 7.5 | 1.6 |
| 7.0 | 8.5 | 8.7 | 0.8 |
Note: The above data is illustrative. Actual results may vary based on specific column and system conditions.
Causality: At lower pH values, both compounds are likely protonated and more polar, leading to earlier elution. As the pH increases towards the pKa of the basic functional groups, deprotonation occurs, increasing hydrophobicity and retention.[7][9] The optimal pH will be the one that maximizes the difference in the ionization state and, therefore, the hydrophobicity between the two molecules.
The choice of organic modifier can significantly alter selectivity.[17][18][19] Acetonitrile and methanol are the most common choices in reversed-phase chromatography.[11][20]
Experimental Protocol:
-
Select the optimal pH determined in the previous step.
-
Prepare two mobile phases , one with acetonitrile and the other with methanol, at the same organic percentage.
-
Analyze the sample mixture using both mobile phases.
-
Compare the resolution and peak shape .
Causality: Acetonitrile and methanol have different properties that influence their interaction with the analytes and the stationary phase. These differences in dipole moment and hydrogen bonding capacity can lead to changes in elution order and improved resolution for structurally similar compounds.[11][17]
Issue 2: Peak Tailing of Famotidine
Peak tailing is a common problem, especially with basic compounds like famotidine, and can compromise peak integration and resolution.[13][21]
Caption: A systematic approach to diagnosing and resolving peak tailing.
The most common cause of peak tailing for basic compounds on silica-based C18 columns is secondary interactions between the protonated amine groups of the analyte and free silanol groups on the stationary phase surface.[21]
Solutions:
-
Operate at a Low pH: At a low pH (e.g., below 3), the free silanol groups are protonated and less likely to interact with the basic analytes.[13]
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups and improve peak shape.[13]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize the number of free silanol groups.
-
Consider a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which provides an alternative interaction site for polar analytes and shields them from the silica surface, often resulting in improved peak shape for basic compounds.
Advanced Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar compounds that are poorly retained in reversed-phase mode, HILIC is an excellent alternative.[22][23][24] HILIC utilizes a polar stationary phase (e.g., bare silica or a polar bonded phase) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[25][26]
When to Consider HILIC:
-
When retention times in reversed-phase are too short, even with 100% aqueous mobile phase.
-
When resolution cannot be achieved in reversed-phase despite extensive method development.
-
When dealing with compounds that are highly soluble in organic solvents.
Mechanism of Separation in HILIC:
Caption: Partitioning mechanism of a polar analyte in HILIC.
In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition between this aqueous layer and the bulk organic mobile phase. The more polar the analyte, the more it partitions into the aqueous layer, and the longer it is retained.
References
-
Hydrophilic Interaction Chromatography. LCGC International. [Link]
-
Development of a rapid HPLC method for determination of famotidine in human plasma using a monolithic column. PubMed. [Link]
-
The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]
-
Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Chromatography Today. [Link]
-
Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Scholars Research Library. [Link]
-
Development and Validation of RP-HPLC Method for Determination of Famotidine and its Application in Quality Control. Tropical Journal of Pharmaceutical Research. [Link]
-
Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Investigation of a Quantitative Bioanalytical HPLC Method for the Assessment of Famotidine in Pre-clinical Samples: Application for Pharmacokinetic Studies. Taylor & Francis Online. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. PubMed. [Link]
-
Famotidin USP 32. Scribd. [Link]
-
Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. ACD/Labs. [Link]
-
Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column. PubMed. [Link]
-
Polar Compounds. SIELC Technologies. [Link]
-
Hydrophilic interaction chromatography. Wikipedia. [Link]
-
What Is HILIC Chromatography?. Chemistry For Everyone - YouTube. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
-
Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. ResearchGate. [Link]
-
The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. ijrpr. [Link]
-
AN OVERVIEW OF DETERMINATION OF FAMOTIDINE BY DIFFERENT ANALYTICAL METHODS. ResearchGate. [Link]
-
USP Monographs: Famotidine. USP29-NF24. [Link]
-
USP Monographs: Famotidine Tablets. USP29-NF24. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
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Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]
-
Selecting an organic modifier for reversed-phase chromatography. Crawford Scientific. [Link]
-
Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography. Waters. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
-
Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International. [Link]
-
Reverse Phase Chromatography. Chemistry LibreTexts. [Link]
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What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
The Applications and Advantages of HILIC. AZoM. [Link]
-
Determination of Famotidine in Pharmaceutical Preparations by Flow Injection Spectrophotometric Method and using organic reagent. Der Pharma Chemica. [Link]
-
HPLC-UV Method for Determination of Famotidine from Pharmaceutical Products. MDPI. [Link]
-
Official Monographs for Part I / Famotidine Tablets 471. Japanese Pharmacopoeia. [Link]
-
Famotidine Cyanoethyl Impurity. GLP Pharma Standards. [Link]
-
Famotidine-Impurities. Pharmaffiliates. [Link]
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Addressing matrix effects in the LC-MS/MS analysis of famotidine impurities
A Guide to Identifying and Mitigating Matrix Effects in LC-MS/MS Bioanalysis
Welcome to the technical support guide for the LC-MS/MS analysis of famotidine and its impurities. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and practical protocols to address the common challenge of matrix effects in bioanalysis. As Senior Application Scientists, we have structured this guide to move from foundational concepts to specific, actionable solutions, ensuring the integrity and reliability of your analytical data.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the context of famotidine bioanalysis.
Q1: What are matrix effects and why are they a critical issue in famotidine LC-MS/MS assays?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as famotidine or its impurities, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity. In biological matrices, endogenous components like phospholipids, salts, and metabolites are common culprits that can interfere with the ionization of famotidine in the mass spectrometer's source, compromising data reliability.
Q2: How can I determine if my famotidine assay is being affected by matrix effects?
A2: A systematic evaluation is essential during method development and validation, as required by regulatory bodies like the FDA and EMA. The most widely accepted method is the quantitative post-extraction spike analysis . This involves comparing the analyte's peak response in an extracted blank matrix sample (spiked after extraction) to its response in a pure solvent. A significant difference indicates the presence of matrix effects. A qualitative assessment can also be performed using the post-column infusion technique, which helps identify regions in the chromatogram where suppression or enhancement occurs.
Q3: What are the primary sources of matrix interference when analyzing famotidine in plasma?
A3: For plasma samples, phospholipids are the most notorious cause of matrix effects, particularly ion suppression in electrospray ionization (ESI). These molecules are abundant in cell membranes and are often co-extracted with analytes during common sample preparation techniques like protein precipitation. Due to their chromatographic behavior, they can co-elute with famotidine and its impurities, competing for charge in the ESI source and suppressing the analyte's signal.
Q4: What is the best choice for an internal standard (IS) to compensate for famotidine matrix effects?
A4: The gold standard and most effective choice is a stable isotope-labeled (SIL) internal standard , such as Famotidine-d4. A SIL-IS is chemically identical to the analyte and will therefore have the same extraction recovery and chromatographic retention time, and be affected by matrix effects in the exact same way as the analyte. This co-elution ensures that any variability in ionization is mirrored by both the analyte and the IS, allowing for reliable correction and accurate quantification. While structural analogs can be used if a SIL-IS is unavailable, they may not perfectly track the analyte's behavior, potentially leading to inaccuracies.
Q5: What are the regulatory expectations for evaluating matrix effects?
A5: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects as a core component of bioanalytical method validation. The FDA's guidance for industry requires that the effects of the matrix on ion suppression or enhancement be determined, typically by analyzing samples from at least six different sources of the biological matrix. The goal is to ensure that the method is selective, accurate, and precise across different lots of matrix, demonstrating the robustness of the assay for real-world sample analysis.
Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to resolving common problems encountered during the analysis of famotidine and its impurities.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Reproducibility / High %CV | Variable Matrix Effects: Inconsistent ion suppression or enhancement across different samples or batches. This is often due to inter-subject variability in the biological matrix. | 1. Implement a Stable Isotope-Labeled IS: Use a SIL-IS (e.g., Famotidine-d4) to effectively compensate for variability. 2. Improve Sample Cleanup: Enhance your sample preparation to remove interfering components. Move from simple protein precipitation to a more rigorous technique like SPE or LLE. See Protocol 2 and Protocol 3. |
| Low Analyte Response / Ion Suppression | Co-elution with Phospholipids: The most common cause in plasma/serum analysis. High Salt Concentration: Salts from buffers or the matrix itself can reduce droplet formation efficiency in the ESI source. | 1. Targeted Phospholipid Removal: Use specialized sample preparation plates or cartridges (e.g., HybridSPE, Ostro) designed to selectively remove phospholipids. See Protocol 2. 2. Optimize Chromatography: Modify your gradient or change the column chemistry to achieve chromatographic separation between famotidine/impurities and the suppression zone. 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| High Analyte Response / Ion Enhancement | Co-elution with Enhancing Agents: Less common than suppression, but certain matrix components can improve the ionization efficiency of the analyte, leading to artificially high results. | 1. Evaluate Matrix Factor: Confirm enhancement is occurring using the post-extraction spike method. See Protocol 1. 2. Improve Chromatographic Selectivity: As with suppression, separating the analyte from the interfering peak is the most effective solution. |
| Inconsistent IS Performance | Inappropriate IS Selection: Using a structural analog IS that does not chromatographically co-elute or respond to matrix effects in the same way as famotidine. Cross-talk/Interference: A fragment ion from the analyte may have the same m/z as the IS, or vice-versa. | 1. Switch to a SIL-IS: This is the most robust solution, as a SIL-IS will behave identically to the analyte. 2. Verify MRM Transitions: Ensure that the selected precursor and product ions for both the analyte and the IS are unique and free from interference from each other and the matrix. |
Typical Mass Transitions for Famotidine Analysis
The following table provides example Multiple Reaction Monitoring (MRM) transitions that can be used as a starting point for method development. These should be optimized for your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Famotidine | 338.1 | 159.1 | Positive |
| Famotidine-d4 (IS) | 342.1 | 159.1 | Positive |
| Impurity A | 259.1 | 128.1 | Positive |
| Impurity C | 339.0 | 176.1 | Positive |
Note: Impurity structures and fragmentation can vary. The listed transitions are examples and require experimental verification.
Visual Workflows and Diagrams
Systematic Approach to Managing Matrix Effects
This workflow outlines the logical steps from initial problem identification to final method optimization.
Technical Support Center: Stability of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- in Solution
Welcome to the technical support center for Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- (CAS 76823-93-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered when working with this compound in solution.
Introduction
Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is a molecule possessing several functional groups that can influence its stability in solution. Understanding the potential degradation pathways of the guanidine, thiazole, thioether, and cyanoethyl moieties is critical for accurate experimental design, data interpretation, and formulation development. This guide provides a structured question-and-answer format to address common stability concerns, backed by scientific principles and practical experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My assay results for Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- are inconsistent over time. What are the likely causes?
Inconsistent analytical results are often the first indication of compound instability in solution. The chemical structure of this molecule presents several potential points of degradation:
-
pH-Dependent Hydrolysis: The guanidine group is highly basic (pKa of guanidinium is ~13.6) and will exist as the protonated guanidinium ion in most physiological and neutral pH solutions.[1][2] This protonated form is relatively stable. However, under alkaline conditions, the uncharged guanidine can be susceptible to hydrolysis, which may lead to the formation of urea derivatives and ammonia.[3][4] The cyanoethyl group can also undergo hydrolysis, particularly at extreme pH values, to form an amide or carboxylic acid.
-
Oxidation: The thioether linkage is susceptible to oxidation, forming a sulfoxide and subsequently a sulfone. This can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents.
-
Photodegradation: Thiazole rings, especially when substituted with aryl groups, can be susceptible to photodegradation upon exposure to light, potentially leading to ring cleavage.[5]
To troubleshoot, it is crucial to control the pH, protect solutions from light, and use degassed solvents or work under an inert atmosphere if oxidation is suspected.
Q2: What is the optimal pH range for preparing and storing solutions of this compound?
The optimal pH for solution stability is a balance between preventing the degradation of different functional groups.
-
Acidic to Neutral pH (pH < 7): In this range, the guanidinium group is protonated and stabilized.[1][2] However, very strong acidic conditions might promote hydrolysis of the cyano group or affect the thiazole ring.
-
Alkaline pH (pH > 8): In basic solutions, the concentration of the more reactive, uncharged guanidine species increases, making it more susceptible to hydrolysis.[3][4] Additionally, β-elimination of the cyanoethyl group is more likely under basic conditions.
Recommendation: For general use, it is advisable to prepare and store solutions in a buffered system in the slightly acidic to neutral pH range (e.g., pH 4-7). The exact optimal pH should be determined experimentally.
Q3: I suspect my compound is degrading. How can I identify the degradation products?
Identifying degradation products is key to understanding the stability profile. A forced degradation study is the recommended approach.[6][7][8] This involves subjecting the compound to a variety of stress conditions to intentionally induce degradation.
Typical Stress Conditions for Forced Degradation: [9][10]
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solution at a set temperature (e.g., 70 °C).
-
Photodegradation: Exposing the solution to UV and visible light (ICH Q1B guidelines).[8]
The stressed samples should then be analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).[5][11] This will allow for the separation of the parent compound from its degradation products and provide mass information to help elucidate their structures.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- based on its functional groups.
Caption: Potential degradation pathways of the target compound.
Experimental Protocols
Protocol 1: General Solution Preparation and Storage
-
Solvent Selection: Use high-purity solvents (e.g., HPLC grade). For aqueous solutions, use purified water (e.g., Milli-Q or equivalent).
-
Buffering: If possible, dissolve the compound in a buffer solution within the pH 4-7 range. Common buffers include acetate, phosphate, and citrate. Avoid buffers that may react with the compound.
-
Inert Atmosphere: To minimize oxidation, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before dissolving the compound.
-
Light Protection: Prepare and store solutions in amber vials or wrap clear vials with aluminum foil to protect from light.
-
Storage Temperature: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C). For long-term storage, consider storing at -80 °C. Perform freeze-thaw stability studies to ensure the compound is stable under these conditions.
-
Fresh Preparation: For critical experiments, prepare solutions fresh on the day of use.
Protocol 2: Forced Degradation Study Workflow
This workflow outlines the steps for conducting a forced degradation study to identify potential stability issues.
Caption: Workflow for a forced degradation study.
Protocol 3: Stability-Indicating HPLC Method Development
A robust HPLC method is essential to separate the parent compound from its degradation products.
| Parameter | Recommendation | Rationale |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) | Provides good retention and separation for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds like guanidines.[12] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reverse-phase chromatography. |
| Gradient | Start with a low percentage of Mobile Phase B and gradually increase. | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV detector at an appropriate wavelength (e.g., 195-210 nm for guanidine) and/or Mass Spectrometer.[12][13] | Guanidine itself has low UV absorbance at higher wavelengths. A mass spectrometer provides mass information for peak identification. |
| Column Temperature | 30-40 °C | To ensure reproducible retention times. |
Method Validation: The developed method should be validated for specificity by demonstrating that the degradation products do not co-elute with the parent compound. This is typically achieved by analyzing the samples from the forced degradation study.
Summary of Potential Stability Issues and Mitigation Strategies
| Potential Issue | Functional Group(s) Involved | Key Influencing Factors | Recommended Mitigation Strategy |
| Hydrolysis | Guanidine, Cyanoethyl | High pH (>8) | Maintain solution pH in the acidic to neutral range (pH 4-7). |
| Oxidation | Thioether | Dissolved oxygen, oxidizing agents, metal ions | Use degassed solvents, work under an inert atmosphere, add chelating agents (e.g., EDTA) if metal contamination is suspected. |
| Photodegradation | Thiazole ring | Exposure to UV and/or visible light | Protect solutions from light using amber vials or by wrapping containers in foil. |
| β-Elimination | Cyanoethyl | High pH (>8) | Maintain solution pH in the acidic to neutral range. |
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SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]
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MicroSolv Technology Corporation. (n.d.). Guanidine analyzed with HPLC- AppNote. Retrieved from [Link]
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ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]
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LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]
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Yuan, Z., & Xian, M. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ResearchGate. Retrieved from [Link]
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Raines, R. T. (2010). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. (Doctoral dissertation, Massachusetts Institute of Technology). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Liu, D., & Li, Y. (2007). Structural Analysis of Photo-Degradation in Thiazole-Containing Compounds by LC-MS/MS and NMR. ResearchGate. Retrieved from [Link]
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Ashenhurst, J. (2012, September 12). Two Elimination Reaction Patterns. Master Organic Chemistry. Retrieved from [Link]
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- 12. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]
- 13. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Robustness Testing for Famotidine Impurity Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the analytical testing of famotidine. Here, we provide in-depth, field-proven insights into conducting robust method robustness testing for impurity analysis, a critical step for ensuring method reliability and regulatory compliance. This resource is structured to address specific issues you may encounter, moving from foundational concepts to detailed troubleshooting scenarios.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of robustness testing as defined by international regulatory bodies.
Q1: What is method robustness and why is it critical for famotidine impurity analysis?
A: Method robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[1][2][3] For famotidine impurity analysis, this is not just a validation exercise but a crucial indicator of the method's reliability during routine use.[1][2] Impurity methods often operate close to the limit of quantitation (LOQ), where minor shifts in conditions can have a major impact on results. A robust method ensures that day-to-day fluctuations—such as different analysts, instruments, or reagent lots—will not lead to erroneous out-of-specification (OOS) results. The International Council for Harmonisation (ICH) guideline Q2(R1) mandates the evaluation of robustness during method development or validation.[2][4][5][6]
Q2: What are the typical HPLC parameters that must be evaluated in a robustness study for famotidine?
A: For a typical reversed-phase HPLC method for famotidine and its impurities, the critical parameters to investigate include:
-
Mobile Phase pH: The pH of the aqueous buffer is critical for basic compounds like famotidine, as it controls the ionization state and, therefore, retention and peak shape.[7][8]
-
Mobile Phase Composition: Small changes in the percentage of the organic modifier (e.g., acetonitrile) can significantly alter retention times and resolution.[7]
-
Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics, influencing retention time and peak efficiency.[9]
-
Flow Rate: Variations in flow rate directly impact retention times, peak heights, and system pressure.[9]
-
Wavelength: The detector wavelength should be robust to minor drift.
-
Column Batch/Lot: Different batches of the same column can have slight variations in stationary phase chemistry.
The ICH Q2(R1) guidance suggests that the evaluation of robustness should be considered during the development phase.[2]
Q3: What is the difference between robustness and system suitability?
A: Robustness and System Suitability Tests (SST) are related but distinct concepts.
-
Robustness Testing is a formal validation study performed once (or during development) to define the acceptable operating ranges for the method's parameters.[3] It deliberately introduces small changes to challenge the method's performance.
-
System Suitability Testing (SST) is performed before each analytical run to verify that the chromatographic system (instrument, column, mobile phase) is performing adequately at that moment.[10] SST criteria (e.g., resolution, tailing factor, precision) are established during method validation and are used to confirm the system is fit for purpose before injecting any samples. A method that fails SST under nominal conditions is not suitable for use, whereas a method that fails SST only at the edges of its robustness test may still be considered robust within a narrower range.
Section 2: Troubleshooting Guide - Common Scenarios
This section provides detailed answers to specific problems encountered during robustness testing for famotidine impurity analysis.
Q4: During my robustness study, the resolution between Famotidine Impurity A and the main famotidine peak failed when the mobile phase pH was increased by 0.2 units. Why did this happen and what is the corrective action?
A: This is a classic issue when analyzing ionizable compounds. The loss of resolution is almost certainly due to a shift in the ionization state of famotidine or its impurities as the pH of the mobile phase approaches their pKa values.
-
Scientific Explanation: Famotidine and many of its related impurities contain basic functional groups (e.g., guanidine and amine groups).[7][11][12] As the pH of the mobile phase increases, these basic groups become deprotonated (less positively charged). This change reduces their polarity and can alter their interaction with the C18 stationary phase, causing their retention times to shift. If the retention times of two adjacent peaks shift differently—one moving earlier and one later, or one moving more than the other—their resolution can decrease or be lost entirely. A scientific study on the separation of famotidine and its impurities highlighted the significant effect of pH on retention and resolution, recommending an optimal pH of 3.0 for their specific method.[7]
-
Troubleshooting & Corrective Actions:
-
Confirm the pKa: Research the pKa values of famotidine and the specific impurity . The goal is to operate at a pH that is at least 1.5-2.0 units away from the pKa of the analytes to ensure a consistent ionization state.
-
Narrow the Operating Range: Your results indicate that a range of "nominal pH ± 0.2" is too wide. The method is not robust for this parameter at this range. You must define a narrower acceptable range in your analytical method, for example, "nominal pH ± 0.1."
-
Re-optimize the Method: If a narrower range is not practical for routine use, you may need to re-optimize the method. This could involve choosing a different buffer system or adjusting the organic modifier concentration to improve the baseline separation between the critical pair, providing more "space" for minor shifts during robustness challenges.[7]
-
Q5: I'm observing significant peak tailing for the main famotidine peak when I vary the column temperature from 30°C to 35°C. The tailing factor exceeds the system suitability limit of 1.5. What is the cause?
A: Peak tailing for basic compounds like famotidine is often caused by secondary interactions with the stationary phase, specifically with exposed, acidic silanol groups on the silica backbone of the C18 column.[9][13][14]
-
Scientific Explanation: At a typical operating pH (e.g., pH 3-6), the basic amine groups on famotidine will be protonated (positively charged). Residual silanol groups on the silica surface can be deprotonated (negatively charged), creating strong ionic interactions that delay the elution of a fraction of the analyte molecules, resulting in a tailed peak.[7][13] While temperature changes primarily affect viscosity and retention time, an increase in temperature can sometimes exacerbate these secondary interactions or indicate that the method is operating on a "cliff edge" where small changes have a large effect. The problem might not be the temperature itself, but that the underlying conditions (like pH) are not optimized to prevent these interactions in the first place.
-
Troubleshooting & Corrective Actions:
-
Mobile Phase Modification: The most effective solution is to address the root cause—silanol interactions. Consider adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1-0.2%).[7][8] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from the famotidine molecule and leading to more symmetrical peaks.
-
Lower the pH: If not already done, lowering the mobile phase pH (e.g., to 2.5-3.0) can help by keeping the silanol groups fully protonated (neutral), which prevents the ionic interaction with the protonated famotidine.[14]
-
Use a Different Column: Modern HPLC columns often feature advanced end-capping or are based on hybrid particles that have a lower concentration of active silanol groups. If mobile phase modifications are insufficient, switching to a column specifically designed for the analysis of basic compounds may be necessary.
-
Q6: My system suitability failed for peak area precision (%RSD > 2.0%) during the flow rate variation part of my robustness test (±10% of nominal). What should I investigate?
A: Poor precision under varied flow rate conditions often points to issues with the HPLC pump or system hardware, rather than a chemical interaction problem.
-
Scientific Explanation: The flow rate directly determines the residence time of the analyte on the column and the rate at which it passes through the detector flow cell. While changing the flow rate will naturally change the peak area (higher flow = lower area), this change should be systematic and reproducible. High relative standard deviation (RSD) across replicate injections suggests that the flow delivery is inconsistent at the altered setpoints. Modern HPLC pumps are very precise, but their performance can be less stable at the extremes of their operating pressure range.[15] A ±10% change in flow rate can cause a significant change in system backpressure.
-
Troubleshooting & Corrective Actions:
-
Check System Pressure: Monitor the system pressure at the nominal flow rate and at the ±10% variations. Note if the pressure at the higher flow rate is approaching the pump's upper limit, or if the pressure at the lower flow rate is very low, as both can lead to poor pump performance.
-
Degas Mobile Phase Thoroughly: Air bubbles in the pump head are a common cause of flow rate fluctuations and can be dislodged by pressure changes.[15] Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.
-
Inspect Pump Components: Check for worn pump seals or faulty check valves, which are common culprits for inconsistent flow delivery.[15]
-
Evaluate Dwell Volume Effects (Gradient Methods): If you are using a gradient method, changing the flow rate alters the delay before the gradient reaches the column (the dwell volume). This can shift retention times and affect reproducibility, especially on systems with different dwell volumes. While this is more of a method transfer issue, it's a factor to consider.
-
Narrow the Robustness Range: If the hardware is confirmed to be working correctly, it may be that the method (column particle size, mobile phase viscosity) generates pressures that challenge the instrument's stability at the tested flow rate extremes. In this case, the robust range for the flow rate may need to be narrowed (e.g., to ±5%).
-
Section 3: Protocols and Data Presentation
Experimental Protocol: Robustness Study for a Famotidine Impurity HPLC Method
This protocol outlines a systematic approach using the One-Factor-At-A-Time (OFAT) methodology.
-
Define Parameters and Ranges: Identify the critical method parameters and define the variation ranges to be tested, as shown in the table below.[16]
-
Prepare System Suitability Solution (SSS): Prepare a solution containing famotidine and all known impurities at a concentration where the resolution between critical pairs can be accurately measured.
-
Establish Nominal Conditions:
-
Equilibrate the HPLC system with the mobile phase under nominal (standard) method conditions.
-
Perform six replicate injections of the SSS.
-
Verify that all system suitability criteria (e.g., resolution > 2.0, tailing factor < 1.5, %RSD of peak areas < 2.0%) are met. This is your baseline.
-
-
Execute OFAT Variations:
-
Parameter 1 (e.g., Flow Rate - Low): Adjust only the flow rate to the low end of its range (e.g., 0.9 mL/min). Equilibrate the system.
-
Inject the SSS in triplicate. Record the results and check against SST criteria.
-
Parameter 1 (e.g., Flow Rate - High): Adjust the flow rate to the high end (e.g., 1.1 mL/min). Equilibrate.
-
Inject the SSS in triplicate. Record results.
-
Return the system to nominal conditions and re-equilibrate.
-
Repeat this process for each parameter listed in your robustness plan, varying only one parameter from nominal at a time.
-
-
Analyze Results: Compile the results for all SST responses (resolution, retention time, tailing factor, etc.) for each condition. Evaluate if the SST criteria were met at all tested variations. If any parameter fails, the method is not robust over that range.
Table 1: Example Robustness Study Parameters for Famotidine Impurity Analysis
| Parameter | Nominal Value | Variation Range | Potential Effect on Chromatogram |
| Mobile Phase pH | 3.0 | ± 0.2 units | Retention Time, Peak Shape, Resolution |
| % Acetonitrile | 13% | ± 2% (absolute) | Retention Time, Resolution |
| Column Temperature | 30 °C | ± 5 °C | Retention Time, Peak Efficiency |
| Flow Rate | 1.0 mL/min | ± 0.1 mL/min | Retention Time, Peak Height, Pressure |
| Wavelength | 265 nm | ± 2 nm | Peak Area, Sensitivity |
Section 4: Visualized Workflows
Robustness Testing Workflow
The following diagram illustrates the logical flow of a robustness study, from planning to final assessment.
Caption: Workflow for a typical robustness study.
Troubleshooting Decision Tree: Resolution Failure
This diagram provides a logical path for troubleshooting a loss of peak resolution during a robustness test.
Caption: Decision tree for troubleshooting resolution failure.
References
-
SynThink Research Chemicals. (n.d.). Famotidine EP Impurities & USP Related Compounds. Retrieved from [Link]
-
uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]
-
Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation. Retrieved from [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Famotidine-Impurities. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Epshtein, N. A. (2018). INVESTIGATION OF ROBUSTNESS AT VALIDATION OF HPLC AND UPLC METHODS: A MODERN APPROACH INCLUDING RISK ANALYSIS. ResearchGate. Retrieved from [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
- Google Patents. (2016). US20160376245A1 - Impurity of famotidine.
-
ResearchGate. (n.d.). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2025, August 7). High-performance liquid chromatographic determination of famotidine in human plasma using solid-phase column extraction. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]
-
USP. (n.d.). USP Monographs: Famotidine Tablets. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures and names of famotidine and related impurities. Retrieved from [Link]
-
USP. (n.d.). USP Monographs: Famotidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the famotidine impurities. Retrieved from [Link]
-
Scholars Research Library. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Retrieved from [Link]
-
PubMed. (2005). Development of a rapid HPLC method for determination of famotidine in human plasma using a monolithic column. Retrieved from [Link]
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Column selection for optimal separation of thiazolyl guanidine derivatives
Technical Support Center: Thiazolyl Guanidine Derivatives Separation
A Senior Application Scientist's Guide to Optimal Column Selection and Troubleshooting
Welcome to the technical support center. This guide is designed for researchers, chromatographers, and drug development professionals facing the unique challenges of separating thiazolyl guanidine derivatives. Due to their inherent basicity and polarity, these compounds often exhibit problematic chromatographic behavior, such as poor peak shape and insufficient retention. This guide provides in-depth, field-proven insights into selecting the right column and troubleshooting common issues to achieve robust and optimal separations.
Frequently Asked Questions (FAQs)
Q1: Why are thiazolyl guanidine derivatives so difficult to separate effectively?
Thiazolyl guanidine derivatives present a dual challenge in liquid chromatography. The guanidinium group is highly basic (with a typical pKa around 12.5), meaning it is protonated and positively charged across a wide pH range.[1] This leads to two primary problems:
-
Strong Silanol Interactions: On standard silica-based reversed-phase columns (like C18), the protonated basic analyte can interact strongly with residual, ionized silanol groups (Si-O⁻) on the silica surface via a secondary ion-exchange mechanism.[2][3][4] This interaction is a major cause of severe peak tailing, where the peak is asymmetrical with a drawn-out trailing edge.[5][6]
-
Poor Retention: The polar nature of the guanidinium group can lead to insufficient hydrophobic interaction with traditional non-polar stationary phases (e.g., C18, C8), resulting in poor retention and early elution, often near the solvent front.[7][8] This is especially problematic for separating the main analyte from polar impurities.
Q2: What is the best starting point for HPLC column selection for these compounds?
For initial method development, instead of a standard C18, it is more efficient to start with a column designed to mitigate the issues associated with basic compounds. A modern, high-purity silica column with advanced endcapping is a minimum requirement.
Our recommendation is to screen a few selectivities. A robust starting point involves columns with alternative chemistries that offer enhanced performance for polar bases:
-
Polar-Embedded Phases (e.g., Amide or Carbamate phases): These columns have a polar group embedded within the alkyl chain. This feature helps to shield the residual silanols from interacting with basic analytes, significantly improving peak shape.[2] They also provide alternative selectivity and can enhance the retention of polar compounds.
-
High pH Stable Columns (e.g., Hybrid Silica or Doubly Endcapped Phases): Operating at a high pH (e.g., pH 10-11) deprotonates the basic guanidine, making it neutral.[8] In this neutral state, it interacts more predictably with the hydrophobic stationary phase and avoids ionic interactions with silanols, leading to excellent peak shape and retention.[9] These columns are specifically engineered to withstand high pH mobile phases without degradation.[9]
A suggested starting screening protocol would involve an Ascentis RP-Amide, a Poroshell 120 HPH-C18 (High pH), and perhaps a Discovery HS F5 for its unique pentafluorophenyl selectivity, which is effective for charged bases.
Q3: When should I consider techniques other than reversed-phase HPLC?
If you encounter persistent issues with retention even after screening different reversed-phase columns, or if you need to separate highly polar analogues or metabolites, it's time to consider alternative chromatographic modes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent option for very polar compounds that are unretained in reversed-phase. It uses a polar stationary phase (like bare silica, diol, or amide) with a high organic, low aqueous mobile phase. Retention is based on the partitioning of the analyte into a water-enriched layer on the stationary phase surface.
-
Mixed-Mode Chromatography (MMC): This is a powerful approach that combines reversed-phase and ion-exchange characteristics on a single stationary phase.[8] For a positively charged thiazolyl guanidine, a column with C18 and cation-exchange functionalities (e.g., Primesep 100) can provide tunable and superior retention, as it engages in both hydrophobic and electrostatic interactions.[1]
-
Supercritical Fluid Chromatography (SFC): SFC is a highly efficient normal-phase technique that uses supercritical CO₂ as the main mobile phase.[10] It is particularly advantageous for its high speed, reduced solvent consumption, and orthogonal selectivity to reversed-phase HPLC.[11] For polar basic compounds, polar stationary phases are required.[12][13] SFC is also a premier technique for chiral separations.[14][15]
Q4: I need to separate enantiomers of a chiral thiazolyl guanidine derivative. What is the most effective strategy?
Chiral separation is critical in drug development, and for this, Supercritical Fluid Chromatography (SFC) is often the preferred platform.[14][15] Its use of non-polar mobile phases is highly compatible with the most common and effective chiral stationary phases (CSPs), which are polysaccharide-based (e.g., cellulose or amylose derivatives).[16]
Recommended Strategy:
-
Primary Screening with SFC: Screen a set of 3-4 polysaccharide-based CSPs (e.g., columns based on tris(3,5-dimethylphenylcarbamate) derivatives of cellulose and amylose) using a generic gradient with a co-solvent like methanol. Studies have shown that a small number of these columns can resolve a large majority of chiral compounds encountered in early drug discovery.[14]
-
Method Optimization: Once a "hit" is found, optimize the separation by adjusting the co-solvent (methanol, ethanol, isopropanol), additive (e.g., diethylamine for a basic compound), back pressure, and temperature.
-
HPLC as an Alternative: If SFC is unavailable, chiral HPLC can be performed, typically in normal-phase mode (e.g., hexane/ethanol) with the same polysaccharide-based CSPs. Reversed-phase chiral separations are also possible with certain immobilized CSPs.
Troubleshooting Guide
This section addresses specific experimental problems in a step-by-step format, explaining the underlying causes and providing actionable solutions.
Problem 1: Severe Peak Tailing
-
Symptom: The chromatographic peak has an asymmetry factor > 1.2. The back half of the peak is significantly broader than the front half.
-
Primary Cause: Secondary ionic interactions between your protonated basic analyte and negatively charged residual silanol groups on the silica stationary phase.[2][4][5] This is the most common issue for basic compounds like guanidines.
graph TD { A[Start: Severe Peak Tailing Observed] --> B{Check Mobile Phase pH}; B --> C[pH is low, e.g., 2-4]; C --> D["Silanols are protonated (Si-OH)Analyte is protonated (Analyte-H+)"]; D --> E["Action: Add competitive base(e.g., 0.1% Triethylamine)to saturate silanol sites"]; B --> F[pH is mid-range, e.g., 5-7]; F --> G["Silanols are ionized (Si-O-)Analyte is protonated (Analyte-H+)Worst Tailing Region!"]; G --> H["Action 1: Lower pH to <3(Requires low-pH stable column)"]; G --> I["Action 2: Switch to a columnwith better silanol shielding"]; I --> J["- Polar-Embedded Column- Modern, fully endcapped C18"]; I --> K["Action 3: Switch to high pH (e.g., 10)(Requires high-pH stable column)"]; K --> L["Analyte becomes neutral, no ionic interaction"]; A --> M{Is the column old or damaged?}; M --> N[Yes]; N --> O["Action: Replace with a new,high-performance column"]; M --> P[No]; P --> B;
}
Caption: Decision workflow for selecting the initial chromatographic approach.
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. (n.d.). Chromatography Today. Retrieved January 3, 2026, from [Link]
-
[Development progress of stationary phase for supercritical fluid chromatography and related application in natural products]. (2021). PubMed. Retrieved January 3, 2026, from [Link]
-
Selection of Stationary Phases in Supercritical Fluid Chromatography. (2022). Encyclopedia.pub. Retrieved January 3, 2026, from [Link]
-
What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. Retrieved January 3, 2026, from [Link]
-
HPLC Method Development For Basic Molecules: A Case Study. (2025). PharmaGuru. Retrieved January 3, 2026, from [Link]
-
How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex. Retrieved January 3, 2026, from [Link]
-
The Secrets of Good Peak Shape in HPLC. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
An Assessment of Stationary Phase Selectivity in SFC. (2022). LCGC International. Retrieved January 3, 2026, from [Link]
-
Video: Supercritical Fluid Chromatography. (2024). JoVE. Retrieved January 3, 2026, from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 3, 2026, from [Link]
-
Why it matters and how to get good peak shape. (2023). Agilent. Retrieved January 3, 2026, from [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Restek. Retrieved January 3, 2026, from [Link]
-
Separation of Guanidine, (2-benzothiazolyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 3, 2026, from [Link]
-
BA Method Development: Polar Compounds. (n.d.). BioPharma Services. Retrieved January 3, 2026, from [Link]
-
Polar Compounds | SIELC Technologies. (n.d.). SIELC Technologies. Retrieved January 3, 2026, from [Link]
-
HPLC Method Development. (n.d.). Phenomenex. Retrieved January 3, 2026, from [Link]
-
Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC. (2017). Chromatography Online. Retrieved January 3, 2026, from [Link]
-
HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. (n.d.). SIELC Technologies. Retrieved January 3, 2026, from [Link]
-
Gas Chromatography - Troubleshooting Guide. (n.d.). Shimadzu. Retrieved January 3, 2026, from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. Retrieved January 3, 2026, from [Link]
-
How Do I Choose? A guide to HPLC column selection. (2021). Agilent. Retrieved January 3, 2026, from [Link]
-
Troubleshooting Guide for Analytical Instruments (Gas Chromatography (GC) Faults and Solutions). (n.d.). Lab-Training.com. Retrieved January 3, 2026, from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC International. Retrieved January 3, 2026, from [Link]
-
Separation of antifungal chiral drugs by SFC and HPLC: a comparative study. (2002). PubMed. Retrieved January 3, 2026, from [Link]
-
High Efficiency Chiral Separations in HPLC and SFC. (2018). LCGC International. Retrieved January 3, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating a Stability-Indicating HPLC Method for "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" in Accordance with ICH Q2(R1) Guidelines
In the landscape of pharmaceutical development, the validation of analytical methods is a cornerstone of regulatory compliance and ensures the delivery of safe and effective medicines. This guide provides an in-depth, experience-driven walkthrough for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the novel active pharmaceutical ingredient (API), "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-". Our approach is firmly grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3] This document is not a rigid protocol but a strategic comparison of generated experimental data against internationally recognized acceptance criteria, designed for researchers, scientists, and drug development professionals.
The Strategic Imperative for a Validated, Stability-Indicating Method
The guanidinium group, with its high basicity (pKa ≈ 12.5), and the thiazole moiety present in our target molecule, pose unique challenges for chromatographic analysis. These functional groups can lead to strong interactions with stationary phases, resulting in poor peak shape and retention time variability. Therefore, the development and subsequent validation of a robust HPLC method are critical. A stability-indicating method is one that can accurately and selectively quantify the API in the presence of its degradation products, a mandatory requirement for regulatory submissions.[4][5]
Proposed Chromatographic Conditions: A Starting Point
Based on our experience with similar guanidine and thiazole derivatives, a reverse-phase HPLC method is proposed as a robust starting point.[6][7][8][9][10][11]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v) | The acidic pH suppresses the ionization of the guanidinium group, leading to better peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for good efficiency and reasonable run times. |
| Detection | UV at 238 nm | Based on the chromophores present in the thiazole ring.[6] |
| Column Temp. | 30 °C | Ensures consistent retention times and reduces viscosity of the mobile phase. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
The Validation Journey: A Parameter-by-Parameter Comparison
The validation of an analytical method is a systematic process of demonstrating its suitability for the intended purpose.[12] The following sections detail the experimental approach for each validation parameter as prescribed by ICH Q2(R1) and provide a comparative analysis of hypothetical data against acceptance criteria.
Specificity and Forced Degradation Studies
The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a method.[4][13][14] By subjecting the API to harsh conditions, we generate potential degradation products and demonstrate that our method can separate them from the intact API.
Experimental Protocol:
-
Prepare solutions of "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" at a concentration of 1 mg/mL in a suitable solvent.
-
Expose the solutions to the following stress conditions as per ICH Q1A(R2) guidelines:[5]
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid API at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to 1.2 million lux hours and 200 watt hours/square meter of UV light.
-
-
Analyze the stressed samples by the proposed HPLC method alongside an unstressed control sample.
-
Assess the peak purity of the API peak in the stressed samples using a photodiode array (PDA) detector.
Data Comparison and Interpretation:
| Stress Condition | % Degradation of API | Observations | Peak Purity |
| Acid Hydrolysis | 15.2% | Two major degradation peaks observed at RRT 0.85 and 1.15. | Pass (>0.999) |
| Base Hydrolysis | 21.8% | One major degradation peak observed at RRT 0.72. | Pass (>0.999) |
| Oxidative Degradation | 8.5% | Multiple minor degradation peaks observed. | Pass (>0.999) |
| Thermal Degradation | 5.1% | Minimal degradation observed. | Pass (>0.999) |
| Photolytic Degradation | 11.3% | One significant degradation peak observed at RRT 1.30. | Pass (>0.999) |
The method is considered specific and stability-indicating as the API peak is well-resolved from all degradation products, and the peak purity analysis confirms no co-eluting peaks.
Caption: Workflow for establishing specificity through forced degradation.
Linearity
The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[10][15]
Experimental Protocol:
-
Prepare a stock solution of the API at 1 mg/mL.
-
Perform serial dilutions to prepare at least five concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Data Comparison and Interpretation:
| Parameter | Result | ICH Acceptance Criteria |
| Range | 50 - 150 µg/mL | 80 - 120% of the test concentration for assay. |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Y-intercept | Close to zero | Should not be significantly different from zero. |
| Slope | 45213 | - |
The high correlation coefficient confirms the excellent linearity of the method within the specified range.
Accuracy
The "Why": Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.[9]
Experimental Protocol:
-
Prepare a placebo (excipient mix without API) or use a representative sample matrix.
-
Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
Data Comparison and Interpretation:
| Concentration Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5% | 0.8% | 98.0 - 102.0% recovery |
| 100% | 100.2% | 0.5% | 98.0 - 102.0% recovery |
| 120% | 101.1% | 0.6% | 98.0 - 102.0% recovery |
The recovery values are well within the acceptance criteria, demonstrating the accuracy of the method.
Precision
The "Why": Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[2]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the API at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Data Comparison and Interpretation:
| Precision Level | % RSD | ICH Acceptance Criteria |
| Repeatability | 0.7% | ≤ 2% |
| Intermediate Precision | 1.2% | ≤ 2% |
The low relative standard deviation (%RSD) for both repeatability and intermediate precision indicates that the method is precise.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 4. ijarsct.co.in [ijarsct.co.in]
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- 6. researchgate.net [researchgate.net]
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- 8. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]
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A Senior Application Scientist's Guide to the Comparative UPLC Analysis of Famotidine Impurities
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparative analysis of Ultra-Performance Liquid Chromatography (UPLC) methods for the determination of impurities in famotidine. Drawing from established pharmacopeial methods and contemporary scientific literature, we will explore the nuances of column chemistry, mobile phase selection, and detector technology to empower you in developing and selecting the most robust and efficient analytical methods.
The Analytical Challenge: Understanding Famotidine and Its Impurities
Famotidine is a potent histamine H2-receptor antagonist used to treat and prevent ulcers in the stomach and intestines.[1] The manufacturing process and subsequent storage can lead to the formation of several related substances and degradation products, which must be rigorously controlled to ensure the safety and efficacy of the final drug product.
The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) specify several potential impurities that must be monitored.[2][3] A comprehensive analytical method must be able to separate and quantify these impurities, often present at very low levels, from the main famotidine peak and from each other.
Key Famotidine Impurities:
-
Impurity A: 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanimidamide
-
Impurity B: A dimer of famotidine
-
Impurity C: 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]-N-sulphamoylpropanamide
-
Impurity D: 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanamide
-
Impurity E: A complex impurity with a higher molecular weight
-
Impurity F: 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanoic acid
-
Impurity G: Another related substance specified in the EP
The structures of these impurities are closely related to that of famotidine, posing a significant chromatographic challenge. A successful UPLC method must exhibit high resolving power and sensitivity.
The Power of UPLC: A Leap Forward from HPLC
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC) for impurity profiling. By utilizing sub-2 µm particle columns, UPLC systems can operate at higher pressures, leading to:
-
Increased Resolution: Sharper and narrower peaks allow for the separation of closely eluting impurities.
-
Faster Analysis Times: Gradient elution methods can be run significantly faster without compromising separation quality.
-
Enhanced Sensitivity: The sharper peaks lead to a better signal-to-noise ratio, improving the limits of detection (LOD) and quantification (LOQ).
-
Reduced Solvent Consumption: Faster run times and lower flow rates contribute to a greener analytical workflow.
Comparative Analysis of UPLC Methodologies
The development of a robust UPLC method for famotidine impurities hinges on the careful selection of the stationary phase, mobile phase, and detector.
The Stationary Phase: A Head-to-Head Comparison of C18 Column Chemistries
The C18 (octadecylsilyl) stationary phase is the workhorse for reversed-phase chromatography. However, modern C18 columns offer a variety of particle technologies that can significantly impact selectivity and peak shape, particularly for polar and basic compounds like famotidine and its impurities. Here, we compare two popular choices: Ethylene Bridged Hybrid (BEH) and Charged Surface Hybrid (CSH) C18 columns.
| Column Chemistry | Particle Technology | Key Characteristics | Performance for Famotidine Impurity Analysis |
| ACQUITY UPLC BEH C18 | Ethylene Bridged Hybrid (BEH) silica particles | High mechanical strength, wide pH stability (1-12), excellent peak shape for a broad range of compounds. | Provides good retention and separation for famotidine and its impurities. The wide pH range allows for mobile phase optimization. |
| ACQUITY UPLC CSH C18 | Charged Surface Hybrid (CSH) silica particles | A low-level positive surface charge on the BEH particle. | Offers alternative selectivity, particularly for basic compounds. Can improve peak shape and loading capacity for basic analytes in low-ionic-strength mobile phases (e.g., formic acid). This can be advantageous for separating the basic impurities of famotidine.[4][5] |
Expert Insight: The choice between BEH and CSH C18 columns depends on the specific separation challenge. While the BEH C18 provides a robust starting point, the CSH C18 is often a superior choice for methods that will be transferred to a mass spectrometer (MS) detector, as it can provide excellent peak shape for basic compounds even in the absence of strong ion-pairing agents like trifluoroacetic acid (TFA).[6]
The Mobile Phase: The Critical Role of Modifiers
The mobile phase composition, particularly the choice of acidic modifier, is crucial for achieving optimal separation and detection.
| Mobile Phase Modifier | Key Characteristics | Advantages for Famotidine Analysis | Disadvantages for Famotidine Analysis |
| Trifluoroacetic Acid (TFA) | Strong ion-pairing agent, low pH (~2.1 for 0.1% solution). | Excellent for sharpening peaks of basic compounds on traditional C18 columns. | Can cause ion suppression in mass spectrometry, making it less ideal for UPLC-MS methods. |
| Formic Acid (FA) | Weaker acid than TFA, pH of ~2.8 for a 0.1% solution. | Generally preferred for UPLC-MS applications due to its volatility and lower ion suppression effects. | May not provide the same degree of peak sharpening for basic compounds as TFA on all stationary phases. |
Expert Insight: For UV-based detection (e.g., PDA), a mobile phase containing a low concentration of TFA can provide excellent chromatography. However, for UPLC-MS or UPLC-MS/MS analysis, formic acid is the modifier of choice. The use of a CSH C18 column can mitigate the potential for poor peak shape with formic acid, offering the best of both worlds: good chromatography and MS compatibility.[6]
Detection: From Quantification to Identification
The choice of detector depends on the analytical objective.
-
Photodiode Array (PDA) Detector: The standard for quantification in quality control environments. It provides spectral information that can help in peak identification and purity assessment. A wavelength of around 265 nm is typically used for famotidine and its impurities.
-
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Essential for the identification of unknown impurities and for providing definitive structural information on known impurities. UPLC-MS/MS is a powerful tool for characterizing degradation products formed during forced degradation studies.[7][8]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a starting point for the UPLC analysis of famotidine impurities. Method optimization will be necessary based on the specific instrument, columns, and impurities of interest.
UPLC Method with PDA Detection
This method is suitable for routine quality control and quantification of known impurities.
Chromatographic Conditions:
-
Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-40% B
-
8-9 min: 40-90% B
-
9-10 min: 90% B
-
10-10.1 min: 90-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45 °C
-
Detection: PDA at 265 nm
-
Injection Volume: 1 µL
Sample Preparation:
-
Standard Solution: Prepare a stock solution of famotidine and its impurities in a suitable diluent (e.g., a mixture of water and acetonitrile). Further dilute to the desired concentration for analysis (e.g., 0.1% of the test concentration).
-
Test Solution: Dissolve an accurately weighed amount of the famotidine sample in the diluent to achieve a target concentration (e.g., 2.0 mg/mL).[1]
UPLC-MS/MS Method for Impurity Identification
This method is designed for the sensitive detection and structural elucidation of impurities.
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: (A suitable gradient should be developed to resolve the impurities of interest)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Full Scan for initial screening, followed by product ion scan (MS/MS) for structural confirmation.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C
Data Presentation and Visualization
Comparative Chromatographic Data
The following table summarizes typical performance characteristics of the two UPLC methods.
| Parameter | UPLC-PDA Method (CSH C18, TFA) | UPLC-MS/MS Method (BEH C18, FA) |
| Typical Retention Time of Famotidine | ~8.2 min[1] | Varies with gradient |
| LOD for Impurities A, B, C | 0.12 µg/mL[1] | Potentially lower due to MS sensitivity |
| LOQ for Impurities A, B, C | 0.4 µg/mL[1] | Potentially lower due to MS sensitivity |
| Correlation Coefficient (r²) | >0.99 for all impurities[1] | >0.99 |
Experimental Workflow Diagram
Sources
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- 2. uspbpep.com [uspbpep.com]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. lcms.cz [lcms.cz]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. lcms.cz [lcms.cz]
- 7. Pharmaceutical application of LC-MS. 1--Characterization of a famotidine degradate in a package screening study by LC-APCI MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Famotidine Impurities: The Synthetic Intermediate "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" Versus Key Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Famotidine Quality Control
Famotidine, a potent histamine H2-receptor antagonist, is a widely prescribed medication for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD)[1]. Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, which can arise from the manufacturing process (process impurities) or from the degradation of the drug substance over time (degradation products), can potentially impact the safety and efficacy of the final pharmaceutical product. Therefore, a thorough understanding and robust analytical control of these impurities are paramount in drug development and manufacturing.
This guide provides a detailed comparison of a key synthetic intermediate, Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- , with the primary degradation products of famotidine. It is crucial to distinguish between an intermediate, which is a building block in the synthesis of the active pharmaceutical ingredient (API), and a degradation product, which results from the chemical breakdown of the API. While both are considered impurities if present in the final drug product, their origins and implications for quality control can differ significantly. This guide will delve into their formation, analytical detection, and the available data on their characterization, providing a comprehensive resource for researchers and quality control analysts.
Understanding the Distinction: Synthetic Intermediate vs. Degradation Product
The subject of our primary focus, Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- (CAS No. 76823-93-3), is a pivotal intermediate in several synthetic routes to famotidine[2][3]. Its presence in the final drug substance typically indicates an incomplete reaction or inadequate purification during the manufacturing process.
In contrast, degradation products are formed when famotidine is exposed to various stress conditions such as acid, base, light, heat, and oxidation. These impurities are indicative of the drug's stability and can form during storage or even after administration.
Figure 1: Conceptual diagram illustrating the origin of the synthetic intermediate versus degradation products of famotidine.
Profile of a Key Intermediate: Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-
This guanidine derivative is a direct precursor to the famotidine molecule. Its chemical structure is closely related to famotidine, lacking the sulfamoyl group.
Chemical Structure:
-
IUPAC Name: N-[4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]guanidine
-
CAS Number: 76823-93-3
-
Molecular Formula: C₈H₁₁N₅S₂
-
Molecular Weight: 241.34 g/mol
Formation and Control:
The formation of this intermediate is an integral part of the famotidine synthesis pathway. A common synthetic route involves the reaction of a 2-guanidino-4-halomethylthiazole with a source of the (2-cyanoethyl)thio moiety[2]. Its level in the final API is controlled through optimization of the reaction conditions and rigorous purification steps.
Major Degradation Products of Famotidine
Forced degradation studies have revealed that famotidine is susceptible to degradation under various conditions, leading to the formation of several key impurities. Famotidine is particularly unstable in acidic and basic environments[4][5].
1. Propionamide Impurity:
-
Chemical Name: 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide
-
Formation: This impurity is a known degradation product formed under basic conditions. The hydrolysis of famotidine in an ammonia solution can lead to the separation of this propionamide derivative[2].
2. Carboxylic Acid Impurity:
-
Chemical Name: 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanoic acid
-
Formation: This impurity is another product of hydrolysis, often observed alongside the propionamide impurity under basic conditions, and can also be formed under acidic stress[2][6].
3. Sulfamoyl Amide Impurity:
-
Chemical Name: [3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionyl]sulfamide
-
Formation: This degradation product is also observed under basic hydrolysis conditions[2].
4. Oxidative Degradation Products:
-
Famotidine is also susceptible to oxidative degradation, which can lead to the formation of sulfoxide derivatives[7].
The degradation pathways of famotidine are complex and pH-dependent. Under acidic conditions, hydrolysis is a major degradation route, while in alkaline media, a variety of hydrolysis products are formed[5].
Figure 2: Simplified degradation pathways of famotidine under different stress conditions.
Comparative Analytical Performance
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of famotidine and its impurities. The development of stability-indicating HPLC methods is crucial for accurately measuring the drug substance in the presence of its impurities.
| Impurity Name | Typical Analytical Method | Key Chromatographic Parameters | LOD/LOQ | Reference |
| Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- | RP-HPLC | C18 column, UV detection at ~265 nm. Mobile phase often consists of a buffer (e.g., phosphate) and an organic modifier (e.g., acetonitrile, methanol). | Not explicitly reported in comparative studies, but detectable at impurity levels. | [6][7] |
| Propionamide Impurity | RP-HPLC | C18 or Porous Graphitic Carbon (PGC) column, UV detection at ~265 nm. | LOD: ~0.05 µg/mL | [8] |
| Carboxylic Acid Impurity | RP-HPLC with ion-pairing agent | C18 column with an ion-pairing agent (e.g., 1-Hexane sodium sulfonate) in the mobile phase to improve retention and peak shape. UV detection at ~266 nm. | Not explicitly reported, but quantifiable at low levels. | [6] |
| Sulfamoyl Amide Impurity | RP-HPLC | C18 or PGC column, UV detection at ~265 nm. | LOD: ~0.1 µg/mL | [8] |
| Famotidine Sulfoxide | RP-HPLC / UPLC | C18 column, UV detection. | LOD: 0.12 µg/mL, LOQ: 0.4 µg/mL (UPLC) | [9] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values can vary depending on the specific method and instrumentation.
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method for Famotidine and Its Degradation Products
This protocol is a representative example based on commonly employed methodologies.
Figure 3: General workflow for the HPLC analysis of famotidine and its impurities.
Chromatographic Conditions (Example):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M sodium phosphate, pH adjusted to 6.0) and organic solvents like acetonitrile and methanol (e.g., 85:10:5 v/v/v)[10].
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection Wavelength: 265 nm
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
Injection Volume: 20 µL
System Suitability:
Before analysis, the chromatographic system must meet predefined suitability criteria, including retention time, tailing factor, and theoretical plates for the famotidine peak.
Protocol 2: Forced Degradation Study
To investigate the formation of degradation products, forced degradation studies are performed under various stress conditions as per ICH guidelines.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at 105°C.
-
Photolytic Degradation: Exposure to UV light.
Samples are withdrawn at appropriate time points, neutralized if necessary, diluted, and analyzed by the stability-indicating HPLC method.
Toxicological Considerations
The toxicological profile of impurities is a critical aspect of drug safety. While famotidine itself is considered safe with a wide therapeutic window, the toxicity of its impurities must be assessed[11][12].
-
"Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-": There is limited publicly available toxicological data specifically for this intermediate. As a process-related impurity, its levels are strictly controlled to be as low as possible in the final drug product.
-
Genotoxic Impurities: Recently, a potential genotoxic impurity, 5-(2-chloroethyl)-3,3-dimethyl-3,4-dihydro-2H-1,2,4,6-thiatriazine 1,1-dioxide, was identified in the key starting material of famotidine[13]. This highlights the importance of evaluating not only the API but also its synthetic precursors for potentially harmful impurities. In silico tools and, if necessary, in vitro mutagenicity assays (e.g., Ames test) are used to assess the genotoxic potential of impurities.
Conclusion and Future Perspectives
The effective control of impurities in famotidine is a multi-faceted challenge that requires a deep understanding of both the synthetic process and the degradation pathways of the drug substance. This guide has highlighted the important distinction between the synthetic intermediate, "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-", and the various degradation products of famotidine.
While robust analytical methods, primarily HPLC, exist for the detection and quantification of these impurities, there is a clear need for more comprehensive comparative studies. Future research should focus on:
-
Direct Comparative Stability Studies: Investigating the formation kinetics of the guanidine intermediate versus degradation products under various stress conditions to better understand their relative stability and potential for carryover.
-
Toxicological Evaluation: Generating more extensive toxicological data for the major famotidine impurities to establish more precise safety thresholds.
-
Advanced Analytical Techniques: Exploring the utility of advanced techniques like LC-MS/MS for the rapid identification and characterization of novel or trace-level impurities.
By continuing to build upon our understanding of famotidine impurities, the pharmaceutical industry can ensure the continued safety and efficacy of this important medication for patients worldwide.
References
- Vamsi Krishna, M., Madhavi, G., Rama Prasad, L. A., & Gowri Sankar, D. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Der Pharmacia Lettre, 2(3), 1-11.
- Identification, trace level quantification, and in silico assessment of potential genotoxic impurity in Famotidine. (2024). Journal of Pharmaceutical and Biomedical Analysis, 241, 115967.
- Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column. (2008).
- Karpińska, J., Kobeszko, M., Starczewska, B., Leśniewska, B., & Hryniewicka, M. (2010). Study on degradation process of famotidine hydrochloride in aqueous samples. Toxicological & Environmental Chemistry, 92(8), 1409-1422.
- Singh, S., Kumar, S., Sharda, N., & Chakraborti, A. K. (2002). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form. Journal of Pharmaceutical Sciences, 91(1), 253-257.
- Saha, S., & Datta, S. (2018). Chapter 5 - Cocrystal Technology to Control the Degradation of Histamine H2-receptor Antagonist Drug Famotidine. In Cocrystals in Drug Delivery. IntechOpen.
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Honchel, R. (2004). Pharmacology Review(s) - NDA 21-712. U.S. Food and Drug Administration. [Link]
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Identification, trace level quantification, and in silico assessment of potential genotoxic impurity in Famotidine - PubMed. (2024). National Center for Biotechnology Information. [Link]
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2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]
- Shrestha, S., & Sridhar, L. (2023). Famotidine. In StatPearls.
- Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC. (2020). Research Journal of Pharmacy and Technology, 13(10), 4641-4648.
- Famotidine intermediates and their preparation. (1991).
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Famotidine - Shabbir Chemicals. (n.d.). Shabbir Chemicals. [Link]
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Famotidine. (n.d.). PubChem. [Link]
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A Spectroscopic Guide to the Comparative Analysis of Famotidine and its Cyano-Substituted Guanidine Analogue
Introduction
In the landscape of pharmaceutical development and quality control, the precise characterization of an active pharmaceutical ingredient (API) and its related substances is paramount. Famotidine, a potent histamine H₂-receptor antagonist, is widely used to treat gastrointestinal disorders by reducing stomach acid production. Its synthesis and degradation can yield various related compounds, one of which is Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- (CAS 76823-93-3), a structurally similar analogue. Distinguishing between famotidine and this cyano-substituted impurity is critical for ensuring the safety and efficacy of the final drug product.
This technical guide provides a comprehensive spectroscopic comparison of famotidine and its cyano-analogue. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) to highlight the key structural differentiators that manifest in their respective spectra. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical predictions and practical, step-by-step protocols for empirical analysis.
Molecular Structure: The Foundation of Spectroscopic Divergence
The fundamental differences in the spectroscopic profiles of famotidine and its cyano-analogue originate from a single key modification in their molecular architecture. Famotidine features a sulfamoylpropanimidamide side chain, whereas the analogue possesses a cyanoethylthio moiety. This seemingly minor change significantly alters the electronic environment and vibrational properties of the molecule.
A Comparative Analysis of the Biological Activity of Famotidine and Its Impurities: A Guide for Researchers
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Famotidine, a potent and selective histamine H2 receptor antagonist, is a widely used therapeutic agent for the management of acid-related gastrointestinal disorders.[1][][3] Its mechanism of action involves the competitive inhibition of histamine H2 receptors on the basolateral membrane of gastric parietal cells, leading to a reduction in gastric acid secretion.[][4] However, like any synthetic molecule, famotidine is susceptible to the presence of impurities, which may arise from the manufacturing process or degradation over time.[5][6] This guide provides a comprehensive comparison of the biological activity of famotidine with its known impurities, supported by available data and established scientific principles.
The Pharmacological Profile of Famotidine: A High-Potency H2 Receptor Antagonist
Famotidine's therapeutic efficacy is attributed to its high affinity and selectivity for the H2 receptor.[7] On a weight basis, it is approximately 20 to 50 times more potent than cimetidine and eight times more potent than ranitidine at inhibiting gastric acid secretion.[1] The primary pharmacodynamic effect of famotidine is the dose-dependent suppression of both basal and stimulated gastric acid output.[7]
The key structural feature responsible for this activity is the guanidinothiazole ring.[3][8] Structure-activity relationship (SAR) studies on a series of N-sulfamoyl and N-sulfonyl amidines have demonstrated that compounds containing the 2-[(diaminomethylene)amino]thiazole moiety exhibit potent H2-receptor antagonist activity.[9] Alterations to this core structure are likely to impact the compound's ability to bind to and antagonize the H2 receptor.
Understanding Famotidine's Impurities: A Spectrum of Biological Activity
Impurities in a drug substance can be broadly categorized as process-related impurities (intermediates, by-products) and degradation products. From a safety and efficacy perspective, these impurities can be active (possessing their own pharmacological or toxicological effects), inactive, or have unknown activity.
The Inactive Metabolite: Famotidine S-oxide
Famotidine is metabolized in the liver to a primary metabolite, famotidine S-oxide.[4] Crucially, this metabolite exhibits no pharmacological effect on gastric acid secretion.[4] This provides a clear example of a famotidine-related substance that is biologically inactive in the context of H2 receptor antagonism.
Process and Degradation Impurities: A Structure-Based Assessment
Several process-related and degradation impurities of famotidine have been identified and are monitored during quality control, as listed in various pharmacopoeias. While direct, publicly available experimental data on the biological activity of each of these specific impurities is scarce, we can infer their likely activity based on SAR principles.
| Impurity Name | Structure | Key Structural Change from Famotidine | Predicted H2 Receptor Antagonist Activity | Rationale |
| Famotidine | 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]-N'-sulfamoylpropanimidamide | - | High | Parent compound with optimal structure for H2 receptor binding. |
| Impurity A (Famotidine Amidine) | 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamide | Lack of the N'-sulfamoyl group on the propanimidamide side chain. | Likely Reduced or Inactive | The sulfamoyl group is a significant part of the molecule and its absence could alter binding affinity to the H2 receptor. |
| Impurity C | [3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide | Hydrolysis of the propanimidamide to a propionyl group. | Likely Inactive | The alteration of the amidine group to an amide significantly changes the electronic and structural properties of the side chain, likely disrupting the interaction with the H2 receptor. |
| Impurity D (Propionamide Impurity) | 3-{{{2-[(Diaminomethylene)amino]thiazol-4-yl}methyl}sulphanyl}propanamide | Hydrolysis of both the N'-sulfamoyl and the imidamide groups to a simple amide. | Likely Inactive | Significant modification of the side chain, removing key functional groups for receptor interaction. |
| Carboxylic Acid Impurity | 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanoic acid | Complete hydrolysis of the N'-sulfamoylpropanimidamide side chain to a carboxylic acid. | Likely Inactive | The guanidinothiazole core is retained, but the side chain is drastically altered, making effective binding to the H2 receptor improbable. |
The Potential for Unique Toxicities of Impurities
It is crucial for researchers to recognize that even if an impurity is inactive at the target receptor, it may possess its own unique toxicological profile. For instance, a recently identified impurity in a famotidine starting material, 5-(2-chloroethyl)-3,3-dimethyl-3,4-dihydro-2H-1,2,4,6-thiatriazine 1,1-dioxide, was subjected to an in silico genotoxicity assessment.[10] Both in silico predictions and molecular dynamic studies confirmed the genotoxic character of this impurity, highlighting the potential for serious safety concerns even from substances present at low levels.[10]
Furthermore, a safety data sheet for a famotidine degradation product, 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanoic Acid, indicates that it can cause skin irritation.[11] This underscores the importance of a comprehensive toxicological evaluation of all potential impurities.
Experimental Protocols for Comparative Biological Activity Assessment
To definitively determine the biological activity of famotidine and its impurities, a series of in vitro and, if necessary, in vivo assays should be performed.
In Vitro H2 Receptor Antagonism Assay
A functional, cell-based cyclic AMP (cAMP) assay is a standard method to determine H2 receptor antagonism.
Principle: The histamine H2 receptor is a G-protein coupled receptor (GPCR) linked to the Gs alpha subunit. Agonist binding (e.g., histamine) activates adenylyl cyclase, leading to an increase in intracellular cAMP. An antagonist will block this effect.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cell line endogenously expressing the H2 receptor or transfected to express the human H2 receptor (e.g., HEK293 cells).
-
Cell Plating: Seed the cells in 96-well or 384-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of famotidine and the impurity of interest in an appropriate assay buffer.
-
Antagonist Incubation: Add the diluted compounds (famotidine or impurity) to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80 concentration, which gives 80% of the maximal response) to the wells and incubate for another set period (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of antagonist that inhibits 50% of the histamine-stimulated response). A higher IC50 value indicates lower antagonist potency.
Workflow for Comparative Analysis
Caption: Workflow for the comparative biological assessment of famotidine and its impurities.
Histamine H2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the histamine H2 receptor and the inhibitory action of famotidine.
Conclusion
References
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Hirschowitz, B. I., & Yamatani, T. (1987). Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. Journal of Medicinal Chemistry, 30(1), 1-8. [Link]
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Vamsi Krishna, M., Madhavi, G., & Sankar, D. G. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Der Pharmacia Lettre, 2(3), 1-11. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Famotidine Impurity Profiling
In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For a widely used H2-receptor antagonist like famotidine, a robust impurity profiling program is not just a regulatory expectation but a cornerstone of patient safety. This guide provides an in-depth comparison of analytical methodologies for famotidine impurity profiling, offering a framework for their cross-validation. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), underpinned by the principles of method validation outlined by the International Council for Harmonisation (ICH).
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] For impurity profiling, this translates to having methods that are specific, sensitive, accurate, and precise in quantifying known and unknown impurities. Cross-validation, in this context, refers to the process of assuring that different analytical methods provide equivalent and reliable results for the same sample, thereby ensuring consistency and confidence in the quality control process.
The Importance of Impurity Profiling in Famotidine
Impurities in a drug substance can originate from various sources, including the synthetic route, degradation of the API, or interaction with excipients.[2] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[3][4] Regulatory bodies like the FDA and EMA mandate stringent control over impurities, with specific identification and qualification thresholds.[4] For famotidine, several potential process-related impurities and degradation products have been identified, making the choice of an appropriate analytical method critical.[5][6][7]
Core Analytical Techniques for Famotidine Impurity Profiling
High-performance liquid chromatography (HPLC) has traditionally been the workhorse for pharmaceutical analysis.[3][8] More recently, ultra-performance liquid chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in terms of speed and resolution.[9][10]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a widely employed technique for the separation and quantification of famotidine and its impurities.[2][5] The method's robustness and transferability make it a staple in many quality control laboratories.
This protocol is a synthesis of established methods and should be validated in the user's laboratory.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M phosphate buffer with an ion-pairing agent like 1-Hexane sodium sulfonate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more non-polar impurities.
-
Flow Rate: 1.0 - 1.5 mL/min.[5]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 - 20 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of famotidine reference standard and individual impurity standards in a suitable diluent (e.g., a mixture of Mobile Phase A and B).
-
Sample Solution: Accurately weigh and dissolve the famotidine drug substance or powdered tablets in the diluent to achieve a target concentration.
4. Validation Parameters (as per ICH Q2(R2) Guidelines): [1][13][14][15][16]
-
Specificity: Demonstrate the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often done by spiking the drug substance with known impurities and observing their separation.
-
Linearity: Analyze a series of solutions with increasing concentrations of famotidine and its impurities to demonstrate a linear relationship between concentration and detector response.
-
Accuracy: Determine the closeness of test results to the true value by analyzing samples with known amounts of added impurities (spiked samples).
-
Precision (Repeatability and Intermediate Precision): Assess the variability of the method by performing multiple analyses of the same sample on the same day (repeatability) and on different days or with different analysts/equipment (intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of an impurity that can be reliably detected and quantified, respectively.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC utilizes columns with smaller particle sizes (<2 µm), enabling faster analysis times and improved separation efficiency compared to traditional HPLC.[9][10] This can be particularly advantageous for complex impurity profiles.
This protocol is designed to leverage the benefits of UPLC technology and should be validated.
1. Instrumentation:
-
UPLC system with a binary or quaternary pump, autosampler, column manager, and a PDA or UV detector.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.[10]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A steeper gradient can be employed due to the shorter column length and smaller particle size.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 1 - 5 µL.
3. Standard and Sample Preparation:
-
Similar to the HPLC method, but concentrations may be adjusted based on the increased sensitivity of the UPLC system.
4. Validation Parameters:
-
The same validation parameters as for the HPLC method are required, following ICH Q2(R2) guidelines.[1][13][14][15][16]
Cross-Validation: Bridging the Methodological Gap
Cross-validation is essential when a laboratory intends to use two or more analytical methods for the same purpose, for instance, using a UPLC method for high-throughput screening and an HPLC method for routine release testing. The goal is to demonstrate that the results are interchangeable within acceptable limits.
A Practical Approach to Cross-Validation
-
Method Validation: Independently validate both the HPLC and UPLC methods according to ICH guidelines.[1][13][14][15][16]
-
Sample Selection: Choose a minimum of three batches of famotidine drug substance or product, preferably with varying levels of impurities.
-
Parallel Analysis: Analyze the selected samples using both the validated HPLC and UPLC methods.
-
Data Comparison: Compare the results obtained from both methods for the assay of famotidine and the quantification of each impurity.
-
Statistical Analysis: Employ appropriate statistical tools, such as the Student's t-test or equivalence testing, to determine if there are any statistically significant differences between the results from the two methods. The acceptance criteria for the comparison should be pre-defined.
Data Presentation and Comparison
A clear and concise presentation of data is crucial for comparing the performance of the two methods.
Table 1: Comparison of Typical Performance Characteristics for HPLC and UPLC Methods
| Parameter | HPLC | UPLC |
| Analysis Time | 30 - 45 minutes | 5 - 10 minutes |
| Resolution | Good | Excellent |
| Solvent Consumption | High | Low (up to 90% reduction)[9] |
| Sensitivity (LOD/LOQ) | Typically in the range of 0.01 - 0.05% | Typically in the range of 0.005 - 0.02% |
| System Backpressure | 1000 - 3000 psi | 8000 - 15000 psi |
| Method Transferability | Generally straightforward | Can be more challenging due to system differences |
Visualizing the Workflow
A visual representation of the analytical and cross-validation workflow can aid in understanding the overall process.
Caption: Workflow for development, validation, and cross-validation of analytical methods.
Conclusion
Both HPLC and UPLC are powerful tools for the impurity profiling of famotidine. The choice between the two often depends on the specific needs of the laboratory, such as sample throughput, desired resolution, and available instrumentation. While UPLC offers significant advantages in speed and efficiency, a well-validated HPLC method can be equally reliable. A thorough cross-validation study is the key to ensuring data integrity and consistency when employing multiple analytical methods for the quality control of famotidine. This approach not only satisfies regulatory requirements but also builds a foundation of trust in the quality and safety of the final pharmaceutical product.
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Inter-laboratory comparison of "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" quantification
A Senior Application Scientist's Guide to Inter-laboratory Quantification of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-
Introduction: The Critical Need for Precise Impurity Quantification
In pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of drug products. "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" (CAS 76823-93-3), a potential process-related impurity or degradant associated with active pharmaceutical ingredients (APIs) like famotidine, requires precise and accurate quantification.[1][2] Regulatory bodies such as the FDA and international guidelines like those from the International Council for Harmonisation (ICH) mandate stringent control over such impurities.[3][4][5]
To ensure that analytical methods for quantifying this compound are robust, reliable, and consistent across different quality control laboratories, an inter-laboratory comparison study is an essential component of method validation and lifecycle management.[6][7] These studies, also known as proficiency tests, evaluate the performance of different laboratories and analytical systems, ultimately ensuring that a given method is reproducible and fit for its intended purpose.[6][7]
This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison for the quantification of "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-". It details two robust analytical methods, outlines the protocol for a comparative study, and explains the statistical evaluation of the resulting data.
Analytical Methodologies: A Two-Pillar Approach
A robust analytical strategy for impurity quantification often relies on a primary, routine method and a secondary, confirmatory method. For "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-", we propose a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for confirmation and trace-level analysis.
Pillar 1: Reversed-Phase HPLC with UV Detection (Primary Method)
This method is designed for routine quantification, balancing speed, precision, and accessibility for most quality control laboratories.
-
Rationale for Method Design:
-
Stationary Phase: A C18 stationary phase is selected for its versatility and proven efficacy in separating polar and non-polar compounds. The guanidine group in the target analyte is highly polar and basic, which can lead to poor peak shape on standard silica-based C18 columns.
-
Mobile Phase: To counteract the basic nature of the guanidine moiety and ensure symmetrical peaks, the mobile phase incorporates a phosphate buffer to control pH and an ion-pairing agent like triethylamine (TEA).[2] Acetonitrile is used as the organic modifier due to its favorable UV transparency and elution strength.
-
Detection: UV detection at approximately 265-275 nm is chosen, as this is a common absorbance maximum for thiazole-containing structures, providing good sensitivity for the analyte.[2][8]
-
Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Confirmatory Method)
LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for identifying and quantifying trace-level impurities.[9][10][11][12] This method is ideal for confirming the identity of the impurity and for studies requiring very low limits of quantification (LOQ).
-
Rationale for Method Design:
-
Chromatography: The HPLC front-end uses a similar reversed-phase approach but employs volatile mobile phase modifiers like formic acid or ammonium formate to be compatible with the mass spectrometer interface.[13]
-
Ionization: Electrospray Ionization (ESI) in positive mode is selected because the basic guanidine group is readily protonated, leading to a strong signal for the precursor ion [M+H]+.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This technique involves selecting the precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion in the third quadrupole. This process provides exceptional selectivity, minimizing interference from the drug substance matrix and other impurities.
-
Designing the Inter-laboratory Comparison Study
A successful inter-laboratory study requires meticulous planning, a well-defined protocol, and clear communication. The objective is to assess the reproducibility of the analytical method when performed by different analysts in different laboratories using various equipment.[6]
Study Workflow Diagram
The overall workflow for the inter-laboratory comparison can be visualized as follows:
Caption: Workflow of the Inter-laboratory Comparison Study.
Study Protocol Essentials
-
Objective: To determine the precision (repeatability and reproducibility) of the primary HPLC-UV method for the quantification of "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" across multiple laboratories.
-
Participants: A minimum of 8 qualified laboratories should be enrolled to ensure statistically significant results.[6]
-
Test Sample: A single, homogenous batch of a representative matrix (e.g., a drug substance) is spiked with a known concentration of the impurity. The stability and homogeneity of this sample must be confirmed before distribution.
-
Reference Standard: A well-characterized, high-purity reference standard of "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" must be provided to all participating laboratories.
-
Analytical Procedure: The detailed, step-by-step HPLC-UV protocol (see Appendix A) must be distributed and strictly followed.
-
Data Submission: Laboratories are required to report individual results from six replicate injections, the mean, standard deviation, and any deviations from the protocol.
Data Analysis and Interpretation
Upon receiving data from all participants, a rigorous statistical analysis is performed to evaluate the method's performance and the proficiency of each laboratory.
Statistical Evaluation
-
Outlier Tests: Before calculating summary statistics, data should be screened for outliers using Cochran's test (for within-laboratory variance) and Grubb's test (for between-laboratory means).
-
Precision Metrics:
-
Repeatability Standard Deviation (sr): The standard deviation of results obtained under the same operating conditions in one laboratory.
-
Reproducibility Standard Deviation (sR): The standard deviation of results obtained in different laboratories.
-
-
Proficiency Assessment (Z-Scores): Each laboratory's performance is evaluated using a Z-score, which measures how far their result is from the consensus mean.[14][15] The Z-score is calculated as: Z = (x - X) / σ Where:
-
x is the result from the individual laboratory.
-
X is the assigned value (consensus mean of all participants).
-
σ is the proficiency standard deviation (often a target value set by the study coordinator or derived from the data).
Interpretation of Z-Scores: [14][15][16]
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).
-
Hypothetical Data Summary
The following table presents a hypothetical summary of results from an inter-laboratory study.
| Laboratory ID | Mean Concentration (µg/mL) | Repeatability SD (sr) | Z-Score | Performance |
| Lab 01 | 50.5 | 0.45 | 0.42 | Satisfactory |
| Lab 02 | 49.8 | 0.51 | -0.58 | Satisfactory |
| Lab 03 | 51.1 | 0.48 | 1.42 | Satisfactory |
| Lab 04 | 48.2 | 0.60 | -2.58 | Questionable |
| Lab 05 | 50.1 | 0.55 | -0.25 | Satisfactory |
| Lab 06 | 49.5 | 0.49 | -0.92 | Satisfactory |
| Lab 07 | 50.8 | 0.52 | 0.92 | Satisfactory |
| Lab 08 | 52.5 | 0.58 | 3.58 | Unsatisfactory |
| Overall Mean | 50.25 µg/mL | |||
| RSDR | 2.3% |
Note: Assigned value (mean) = 50.25 µg/mL; Proficiency SD (σ) = 0.7 µg/mL.
In this example, Lab 08 would receive an "action signal" and would need to conduct a thorough investigation to identify the root cause of their deviation.[15] Lab 04's result is a "warning signal," suggesting a need to review their procedures.
Conclusion
An inter-laboratory comparison is an indispensable tool for validating the quantification of pharmaceutical impurities like "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-". It provides objective evidence of a method's reproducibility and ensures consistency across different testing sites, which is fundamental to maintaining drug quality and patient safety. By following a well-structured protocol and employing robust statistical analysis, organizations can build confidence in their analytical data and meet stringent regulatory expectations.
Appendix A: Detailed Experimental Protocols
Protocol 1: HPLC-UV Quantification Method
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1 M dihydrogen phosphate buffer containing 0.2% triethylamine (pH adjusted to 3.0 with phosphoric acid) in a 13:87 (v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to obtain a final concentration of approximately 5 µg/mL.
-
Sample Solution: Accurately weigh the drug substance sample, dissolve in the mobile phase to achieve a target concentration of the impurity around 5 µg/mL (based on a 1 mg/mL solution of the API containing 0.5% impurity).
-
System Suitability: Prepare a solution containing the impurity and the API to verify resolution.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Inject the system suitability solution. The resolution between the API and the impurity peak should be ≥ 2.0.
-
Inject the sample solution in duplicate.
-
Calculate the concentration of the impurity in the sample using the peak area response from the standard solution.
-
References
-
Validation of a method for the assay of related compounds in famotidine raw materials and formulations. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. DiVA portal. Available at: [Link]
-
Z-score application in Testing Laboratory. Quality Pathshala. Available at: [Link]
-
Z-Score in Proficiency Testing: Understanding ISO 13528. Shapypro.com. Available at: [Link]
-
HPLC-UV Method for Determination of Famotidine from Pharmaceutical Products. REV.CHIM.(Bucharest). Available at: [Link]
-
Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. Available at: [Link]
-
REVIEW ON HPLC-UV METHOD TO DETERMINE CIMETIDINE,RANITIDINE, FAMOTIDINE AND NIZATIDINE IN URINE. EPRA JOURNALS. Available at: [Link]
-
Inter laboratory Comparison 2023 Report. Benchmark International. Available at: [Link]
-
RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. ResearchGate. Available at: [Link]
-
First inter-laboratory study of a Supercritical Fluid Chromatography method for the determination of pharmaceutical impurities. ResearchGate. Available at: [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Available at: [Link]
-
Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. ResearchGate. Available at: [Link]
-
Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry. MDPI. Available at: [Link]
-
LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu. Available at: [Link]
-
Pharmaceutical Impurity Testing and Identification. Intertek. Available at: [Link]
-
Pharmaceutical Impurity Testing. EUROLAB. Available at: [Link]
-
Guidance for Industry Q3A Impurities in New Drug Substances. FDA. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]
Sources
- 1. Validation of a method for the assay of related compounds in famotidine raw materials and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 4. fda.gov [fda.gov]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. diva-portal.org [diva-portal.org]
- 7. archimer.ifremer.fr [archimer.ifremer.fr]
- 8. Fast analysis of famotidine and related substances using a Thermo Scientific Acclaim 120 C18 column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
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- 16. benchmark-intl.com [benchmark-intl.com]
Navigating the Labyrinth of Pharmacopeial Impurity Limits: A Comparative Guide to "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" in Famotidine
For Researchers, Scientists, and Drug Development Professionals
In the exacting world of pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of drug products. This guide provides an in-depth comparative analysis of the pharmacopeial limits for a specific potential impurity in the widely used histamine H2-receptor antagonist, Famotidine. The impurity in focus is Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- , a process-related impurity or degradation product that necessitates rigorous control.
This guide will navigate the complex landscape of the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), offering a clear comparison of their approaches to controlling this and other impurities in Famotidine. We will delve into the specified limits, the classification of this particular impurity, and the analytical methodologies mandated by these key regulatory bodies.
The Impurity in Profile: "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-"
"Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-", with the Chemical Abstracts Service (CAS) number 76823-93-3 , is a known potential impurity associated with the synthesis of Famotidine. It is often referred to as the "Famotidine Cyanoethyl Impurity". Understanding its chemical structure is crucial for its identification and control.
Caption: Chemical structure of "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-".
The presence of this and other impurities is meticulously regulated by pharmacopeias to ensure that the final drug product meets stringent purity and safety standards.
Pharmacopeial Approaches to Impurity Control in Famotidine
The major pharmacopeias—USP, EP, and JP—employ a similar framework for controlling impurities, largely based on the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines. This framework categorizes impurities as:
-
Specified Identified Impurities: These are impurities that are individually listed in the pharmacopeial monograph and have specific acceptance criteria.
-
Specified Unidentified Impurities: These are impurities that are individually limited in the monograph but their chemical structure is not known.
-
Unspecified Impurities: These are impurities that are limited by a general acceptance criterion, but are not individually listed in the monograph.
-
Total Impurities: This is the sum of all individual impurities.
A critical finding of our research is that "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" is not listed as a specified, lettered impurity in the current USP and EP monographs for Famotidine. This implies that it is controlled under the general category of unspecified or any other impurity .
Comparative Analysis of Impurity Limits
| Pharmacopeia | Monograph | Impurity | Limit (%) |
| USP | Famotidine Tablets | Impurity A | 1.0 |
| Impurity B | 0.5 | ||
| Impurity C | 0.5 | ||
| Impurity D | 0.5 | ||
| Any other individual impurity | - | ||
| Total Impurities | 1.5 | ||
| EP | Famotidine (Drug Substance) | Impurity A | 0.2 |
| Impurity B | 0.3 | ||
| Impurity C | 0.3 | ||
| Impurity D | 0.3 | ||
| Impurity E | 0.3 | ||
| Impurity F | 0.1 | ||
| Impurity G | 0.2 | ||
| Any other impurity | 0.1 | ||
| Total Impurities | 1.0 |
Expert Insights: The discrepancy in limits between the USP monograph for Famotidine Tablets and the EP monograph for the Famotidine drug substance highlights a crucial aspect of impurity control. The limits for the final drug product (tablets) are often less stringent than for the active pharmaceutical ingredient (API) itself. This is because the formulation process and the presence of excipients can introduce variability. For "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-", as an unspecified impurity, its control would fall under the "Any other individual impurity" category in the EP, with a limit of 0.1%. In the USP tablet monograph, while not explicitly defined, it would be included in the calculation of "Total Impurities".
The Specified Impurities: A Closer Look
To provide a comprehensive understanding, it is essential to identify the specified impurities listed in the pharmacopeias.
Caption: Specified impurities of Famotidine in the USP and EP.
Analytical Methodologies: The Experimental Backbone
Both the USP and EP prescribe High-Performance Liquid Chromatography (HPLC) for the separation and quantification of Famotidine and its related substances. While the specific parameters may differ slightly, the general approach is consistent.
Exemplary HPLC Protocol (Based on Pharmacopeial Principles)
Objective: To separate and quantify "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" and other related substances in a Famotidine sample.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
Data Acquisition and Processing System
Chromatographic Conditions (Illustrative):
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm packing |
| Mobile Phase A | Buffer solution (e.g., phosphate buffer), pH adjusted |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-based gradient program varying the proportions of Mobile Phase A and B |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Column Temperature | Controlled, e.g., 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
System Suitability: Before sample analysis, a system suitability solution containing Famotidine and specified impurities is injected. The system is deemed suitable for use if parameters such as resolution between critical peaks, tailing factor, and reproducibility of injections meet the criteria defined in the monograph.
Quantification: The amount of each impurity is determined by comparing its peak area to the peak area of a reference standard of known concentration. For unspecified impurities like "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-", quantification is often performed relative to the principal drug peak, assuming a response factor of 1.0 unless otherwise determined.
A Comparative Guide to the Justification of Specifications for Famotidine Cyanoethyl Impurity
This guide provides an in-depth technical analysis of the methodologies and regulatory principles underpinning the justification for setting specifications for the famotidine cyanoethyl impurity. It is designed for researchers, scientists, and drug development professionals, offering a framework that integrates regulatory compliance with robust scientific rationale. We will explore the toxicological considerations, compare analytical control strategies, and provide a logical workflow for establishing a scientifically sound acceptance criterion.
Introduction: Famotidine and the Imperative of Impurity Control
Famotidine is a potent histamine H2 receptor antagonist widely used to treat gastric ulcers and gastroesophageal reflux disease by inhibiting gastric acid secretion.[1] The synthesis of famotidine, like any complex chemical process, can result in the formation of impurities. One such process-related impurity is the famotidine cyanoethyl impurity, chemically known as 2-(4-((2-Cyanoethylthio)methyl)thiazol-2-yl)guanidine.[2][3]
The control of any impurity in an active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing. Specifications are not arbitrary limits; they are critical quality standards justified by the manufacturer and approved by regulatory authorities to ensure the safety and efficacy of the final drug product.[4] The justification for these limits must be built on a foundation of regulatory guidelines, toxicological assessment, and the capabilities of analytical procedures. This guide will compare and contrast the approaches required to justify a specification for the cyanoethyl impurity, with a particular focus on the modern framework for assessing potentially genotoxic impurities.
The Regulatory Landscape: A Multi-Tiered Framework
The justification of impurity specifications is governed by a harmonized set of guidelines from the International Council for Harmonisation (ICH), supplemented by national agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as well as pharmacopoeial standards.
ICH Guidelines: The Foundation of Impurity Qualification
The primary ICH guidelines that form the basis of our justification are:
-
ICH Q3A(R2) - Impurities in New Drug Substances: This guideline establishes a framework for controlling impurities based on reporting, identification, and qualification thresholds, which are determined by the maximum daily dose of the drug.[5] Qualification is the process of acquiring and evaluating data to establish the biological safety of an impurity at a specified level.[5]
-
ICH M7(R1) - Assessment and Control of DNA Reactive (Mutagenic) Impurities: This is a pivotal guideline for impurities with structural alerts for genotoxicity. It introduces the concept of the Threshold of Toxicological Concern (TTC), a level of exposure that is considered to pose an acceptable risk of cancer. For most genotoxic impurities, this value is set at 1.5 µ g/day .[6] The M7 guideline provides a decision-making framework for identifying, categorizing, and controlling such impurities.[7]
The core distinction lies in whether an impurity is treated as a standard organic impurity under Q3A or as a potentially genotoxic impurity (PGI) under M7. This decision profoundly impacts the required control level and the justification process.
Pharmacopoeial Standards: A Baseline for Quality
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide official monographs for APIs.[8][9] While the famotidine monographs in both the USP and Ph. Eur. list several specified impurities, the cyanoethyl impurity is not explicitly named.[9][10][11] Therefore, it would be controlled under the limits for "unspecified impurities" unless a specific risk assessment dictates otherwise. For example, the USP specifies a limit of not more than 1.0% for the sum of secondary spots in its thin-layer chromatography test for famotidine organic impurities.[8]
Toxicological Risk Assessment: The Deciding Factor
The central question dictating the justification pathway is whether the famotidine cyanoethyl impurity is potentially genotoxic. The presence of a cyanoethyl group, a Michael acceptor precursor, can act as a structural alert for DNA reactivity.
The ICH M7 Workflow for Potential Genotoxic Impurities (PGIs)
In the absence of direct toxicological data for the cyanoethyl impurity, the ICH M7 guideline mandates a systematic assessment.
Step 1: In Silico Assessment The first step is a computational toxicology assessment using two complementary methodologies: one expert rule-based and one statistical-based (e.g., Derek Nexus™ and Sarah Nexus™). A positive result from either system flags the impurity as a potential mutagen, warranting further investigation.[7]
Step 2: Ames Test If a structural alert is identified, an in vitro bacterial reverse mutation assay (Ames test) should be conducted.[12] A negative Ames test result is generally sufficient to overrule the in silico alert, allowing the impurity to be controlled as a standard non-mutagenic impurity according to ICH Q3A.[13]
Step 3: In Vivo Follow-up A positive Ames test confirms mutagenic potential and necessitates stringent control based on the TTC, unless further in vivo studies are conducted to demonstrate a lack of genotoxic risk in animals.[12]
The following diagram illustrates the logical workflow for assessing and controlling an impurity based on its genotoxic potential.
Caption: Logical workflow for the toxicological assessment and control of a pharmaceutical impurity.
Comparative Analysis of Control Strategies & Acceptance Criteria
The specification limit is justified based on the outcome of the toxicological assessment. We compare two primary scenarios.
Scenario 1: Control as a Non-Genotoxic Impurity (ICH Q3A)
If the cyanoethyl impurity is demonstrated to be non-genotoxic (e.g., no structural alert or a negative Ames test), its limit is justified based on the ICH Q3A qualification threshold.
-
Qualification Threshold: For a typical maximum daily dose of famotidine (e.g., 40 mg), the ICH Q3A threshold for qualification is the lesser of 0.15% or 1.0 mg per day.[5]
-
Justification: A proposed limit of ≤ 0.15% would be considered qualified without requiring additional safety data, provided this level was present in the batches used for clinical and safety studies.[14]
Scenario 2: Control as a Genotoxic Impurity (ICH M7)
If the impurity is confirmed as mutagenic, the limit must be justified based on the TTC of 1.5 µ g/day .[6][15]
-
Calculation of Acceptance Criteria: The limit in parts per million (ppm) or percentage is calculated based on the maximum daily dose (MDD) of famotidine.
-
Formula: Limit (ppm) = [TTC (µ g/day ) / MDD ( g/day )]
-
Example Calculation (assuming 40 mg MDD):
-
MDD = 0.04 g/day
-
Limit (ppm) = 1.5 µ g/day / 0.04 g/day = 37.5 ppm
-
Limit (%) = 0.00375%
-
-
Table 1: Comparison of Specification Limits
| Control Strategy | Governing Guideline | Basis for Limit | Example Limit (40 mg MDD) |
| Non-Genotoxic Impurity | ICH Q3A(R2) | Qualification Threshold | ≤ 0.15% |
| Genotoxic Impurity | ICH M7(R1) | Threshold of Toxicological Concern (TTC) | ≤ 37.5 ppm (0.00375%) |
This comparison starkly illustrates the critical importance of the toxicological assessment. A positive genotoxicity finding necessitates a limit that is approximately 40 times lower than for a standard organic impurity.
Analytical Methodologies: Ensuring Reliable Control
A justified specification is meaningless without a validated analytical method capable of reliably quantifying the impurity at the target level. A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard.
Comparative Analytical Techniques
| Technique | Advantages | Disadvantages | Typical Application |
| RP-HPLC with UV | Robust, reliable, widely available, cost-effective. | Lower sensitivity compared to UPLC or MS. May lack specificity for complex mixtures. | Routine quality control for non-genotoxic impurities (e.g., at the 0.05% - 0.15% level).[16] |
| UPLC with UV | Faster analysis times, better resolution, higher sensitivity than HPLC.[17] | Higher initial instrument cost and backpressure. | Ideal for high-throughput analysis and can achieve lower detection limits needed for some genotoxic impurities. |
| LC-MS | Unmatched sensitivity and specificity. Provides structural confirmation. | High cost, complex instrumentation and method development. | Required for trace-level quantification of potent genotoxic impurities (ppm or sub-ppm levels) and for structural elucidation. |
For the famotidine cyanoethyl impurity, an optimized HPLC or UPLC method is typically sufficient, even for control at the TTC level, provided the method is properly validated.[18]
Experimental Protocol: Validated RP-HPLC Method
This protocol is a representative example for the quantification of famotidine cyanoethyl impurity. Method validation must be performed according to ICH Q2(R1) guidelines.
Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of famotidine cyanoethyl impurity in famotidine API.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Phosphate Buffer, pH adjusted to 6.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Time (min) | %A | %B
-
0 | 95 | 5
-
20 | 50 | 50
-
25 | 50 | 50
-
26 | 95 | 5
-
30 | 95 | 5
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm[19]
-
Injection Volume: 20 µL
2. Preparation of Solutions:
-
Diluent: Mobile Phase A: Acetonitrile (80:20 v/v)
-
Standard Solution (for LOQ): Prepare a stock solution of famotidine cyanoethyl impurity reference standard. Serially dilute to the target concentration (e.g., 37.5 ppm relative to the sample concentration).
-
Sample Solution: Accurately weigh about 25 mg of famotidine API into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 1.0 mg/mL.
3. Method Validation Protocol (ICH Q2(R1)): The trustworthiness of the analytical method is established through a rigorous validation process.
Caption: Workflow for analytical method validation as per ICH Q2(R1).
-
Specificity: Perform forced degradation studies (acid, base, oxidation, thermal, photolytic) on famotidine to ensure the impurity peak is free from interference from the main peak and any degradation products.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine instrumentally (e.g., signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ). The LOQ must be at or below the proposed specification limit.[17]
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., LOQ to 150% of the specification limit).
-
Accuracy: Perform recovery studies by spiking the impurity into the API at multiple levels (e.g., LOQ, 100%, 150% of the specification).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) by analyzing multiple preparations.
-
Robustness: Intentionally vary method parameters (e.g., pH, flow rate, column temperature) to demonstrate the method's reliability during normal use.
Conclusion
The justification of a specification for the famotidine cyanoethyl impurity is a case study in modern pharmaceutical quality control, balancing scientific evidence with regulatory requirements. The process is not a simple comparison to pharmacopoeial limits but a comprehensive risk-based assessment. The pivotal determination is the impurity's potential for genotoxicity, which dictates whether the control strategy follows the path of ICH Q3A for standard impurities or the much more stringent, safety-driven approach of ICH M7. A limit of ≤ 0.15% may be justifiable for a non-genotoxic impurity, whereas a limit as low as 30-40 ppm could be required if it is found to be mutagenic. This justification must be supported by a rigorously validated, stability-indicating analytical method with sufficient sensitivity and specificity to ensure that every batch of famotidine released is safe, effective, and of the highest quality.
References
-
Guideline on the limits of genotoxic impurities. (2006). European Medicines Agency (EMA). Link
-
Guidance for Industry: ANDAs: Impurities in Drug Substances. (2009). U.S. Food and Drug Administration (FDA). Link
-
Famotidin USP 32. Scribd. Link
-
Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals. (2014). PharmaFocus Asia. Link
-
Guidance for Industry on Abbreviated New Drug Applications: Impurities in Drug Substances; Availability. (2009). Federal Register. Link
-
Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. (2008). U.S. Food and Drug Administration (FDA). Link
-
USP Monographs: Famotidine for Oral Suspension. USP29-NF24. Link
-
Genotoxic impurities in pharmaceutical products. (2019). European Pharmaceutical Review. Link
-
USP Monographs: Famotidine Tablets. USP29-NF24. Link
-
Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. National Institute of Health Sciences, Japan. Link
-
Questions and answers on the 'Guideline on the limits of genotoxic impurities'. (2008). European Medicines Agency (EMA). Link
-
Guidance for Industry: Q3B(R2) Impurities in New Drug Products. (2006). U.S. Food and Drug Administration (FDA). Link
-
Setting specifications for related impurities in antibiotics - Scientific guideline. (2012). European Medicines Agency (EMA). Link
-
Guidance for Industry: Q3B(R) Impurities in New Drug Products. ECA Academy. Link
-
RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. (2009). Journal of Chromatographic Science. Link
-
Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column. (2010). PubMed. Link
-
Famotidine. PubChem, National Institutes of Health (NIH). Link
-
Specifications and control tests on the finished product - Scientific guideline. (1991). European Medicines Agency (EMA). Link
-
Famotidine Tablets. (2011). U.S. Pharmacopeia. Link
-
Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. (2011). Scholars Research Library. Link
-
Famotidine Cyanoethyl Impurity. SynThink Research Chemicals. Link
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Famotidine Cyanoethyl Impurity. GLP Pharma Standards. Link
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Famotidine EP Reference Standard. Sigma-Aldrich. Link
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Famotidine. European Pharmacopoeia 6.0. Link
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Famotidine. (2012). U.S. Pharmacopeia. Link
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Safety Data Sheet - Famotidine. (2025). Cayman Chemical. Link
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Famotidine Cyanoethyl Impurity. Chemicea. Link
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Guideline on setting specifications for related impurities in antibiotics. (2012). European Medicines Agency (EMA). Link
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Famotidine Cyanoethyl Impurity. EliteSynth Laboratories. Link
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Famotidine Impurity 17. Clearsynth. Link
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Public Assessment Report Scientific discussion Famotidine. (2024). Geneesmiddeleninformatiebank. Link
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Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC. (2020). Research Journal of Pharmacy and Technology. Link
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For researchers and professionals in drug development, understanding the chemical stability of an active pharmaceutical ingredient (API) is paramount. It is a critical quality attribute that directly impacts the safety, efficacy, and shelf-life of the final drug product. This guide provides an in-depth comparative analysis of the stability of famotidine, a potent histamine H2-receptor antagonist, and its primary related compounds. We will explore the principal degradation pathways, present robust experimental methodologies for stability assessment, and offer insights into the causal factors behind molecular instability.
Introduction: Why Famotidine's Stability Matters
Famotidine is widely used to treat conditions like gastric and duodenal ulcers by inhibiting gastric acid secretion. Its molecular structure, featuring a thiazole ring, a guanidine group, and a sulfamoyl moiety, contains several sites susceptible to chemical degradation.[1] Under various environmental stressors such as pH, temperature, light, and oxidizing agents, famotidine can degrade into a number of related compounds. These degradants, which can be process-related impurities or products of instability, may lack therapeutic activity and, in some cases, pose safety risks.
Therefore, a thorough understanding of the comparative stability of famotidine versus its related compounds is not merely an academic exercise. It is a regulatory necessity and a cornerstone of rational formulation development. By identifying the conditions under which specific degradants are formed, scientists can design more stable formulations, establish appropriate storage conditions, and develop validated analytical methods to ensure product quality throughout its lifecycle.
Key Famotidine Related Compounds
Several process-related and degradation impurities of famotidine have been identified and are monitored by pharmacopeias such as the European Pharmacopoeia (EP). The stability of famotidine is intrinsically linked to the rate of formation of these compounds. Key related compounds include:
-
Famotidine S-Oxide (Impurity C): A primary product of oxidative degradation, where the sulfide linkage is oxidized.[1]
-
Propanamide Impurity (Impurity D): Formed via hydrolysis of the sulfamoyl group, particularly under alkaline conditions.[2]
-
Amidine Impurity (Impurity A): A process-related impurity that can also be a potential degradant.
-
Carboxylic Acid Impurity: A product of extensive hydrolysis of the sulfamoylpropanimidamide side chain.[3]
-
Isothiourea and Guanidine Analogs (Impurity B): Other process-related impurities that must be monitored.[4]
This guide will focus on the conditions leading to the formation of these compounds as a measure of famotidine's instability.
Factors Influencing Stability: A Comparative Overview
The degradation of famotidine follows several key pathways, with the stability of the molecule being highly dependent on environmental conditions.
Hydrolytic Degradation (Acidic and Alkaline Conditions)
Hydrolysis is a major degradation pathway for famotidine. The molecule's stability is significantly pH-dependent, with rapid degradation observed in both strongly acidic and alkaline conditions.[5]
-
Acidic Conditions: Under acidic stress (e.g., pH 1.2), the primary degradation mechanism is the hydrolysis of the sulfamoyl group (-SO₂NH₂) and the guanidino group.[1][3] Famotidine degrades significantly under conditions mimicking the stomach's pH; one study noted an 88% loss within 3 hours at pH 1.2.[3] This instability is a critical factor for its bioavailability and formulation design. The formation of the corresponding carboxylic acid impurity is a plausible outcome of extensive hydrolysis.
-
Alkaline Conditions: In alkaline media (e.g., 2 M NaOH), the amide linkage becomes the primary site of cleavage, leading to the formation of the propanamide derivative (Impurity D).[2] Further decomposition can lead to the carboxylic acid derivative.[2]
Causality Insight: The thiazole and guanidine groups are basic and are protonated at low pH, which can influence the electronic distribution and susceptibility of adjacent functional groups to hydrolysis. Conversely, under high pH, the nucleophilic attack by hydroxide ions on the electrophilic carbonyl carbon of the amide and sulfamoyl groups is the driving force for degradation.
Oxidative Degradation
Famotidine is highly susceptible to oxidation. The sulfide bridge in the side chain is readily oxidized to form Famotidine S-Oxide (Impurity C) .[1][6] This is a common degradation pathway when the drug substance or product is exposed to atmospheric oxygen or oxidizing agents like hydrogen peroxide (H₂O₂).[7]
-
Comparative Stability: The formation of the S-oxide is often rapid. Kinetic studies have shown that the initial oxidation to the S-oxide can be immediate, with further oxidation to the sulfone derivative occurring over a longer period (e.g., 30 minutes).[6] This suggests that while famotidine itself is unstable to oxidation, the resulting S-oxide is also reactive and can be further degraded. Protective packaging is often required to mitigate this oxidative degradation.[7]
Photolytic Degradation
Photostability studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are crucial.[8] Famotidine has shown some sensitivity to light. While some studies on specific formulations like orodispersible films (ODF) have found them to be stable under photolytic stress, direct exposure of the drug substance can lead to degradation.[7] The degradation pathway under photolytic stress can be complex, often involving photo-oxidation.[9]
-
Experimental Insight: Photostability testing typically involves exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UV-A light.[8] The inherent photostability of the main related compounds has not been extensively compared in the literature, but the focus remains on preventing the initial degradation of famotidine itself.
Quantitative Analysis and Data Summary
While direct side-by-side kinetic studies comparing the degradation rates of famotidine and its isolated impurities are scarce in publicly available literature, we can summarize the outcomes of forced degradation studies on famotidine. The percentage of degradation of famotidine and the resulting impurities formed provide a clear picture of its stability profile.
| Stress Condition | Typical Reagents & Duration | Major Degradation Products Formed | Famotidine Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 2 hrs | Carboxylic Acid, Amide Impurities | Significant (e.g., ~15-20%) | [10] |
| Alkaline Hydrolysis | 0.1 M NaOH, 80°C, 30 min | Propanamide Impurity (Impurity D) | Significant (e.g., ~12-18%) | [10] |
| Oxidation | 3-6% H₂O₂, RT, 1 hr | Famotidine S-Oxide (Impurity C) | Significant (e.g., ~10-15%) | [7][10] |
| Thermal Degradation | 80-100°C, Dry Heat, 24-48 hrs | Various minor degradants | Moderate (e.g., ~5-10%) | [7][10] |
| Photodegradation | ICH Q1B Conditions | Various minor degradants | Formulation Dependent | [7][8] |
Note: Degradation percentages are illustrative and vary based on the exact experimental conditions.
Experimental Methodologies
To perform a reliable comparative stability assessment, two components are essential: a well-designed forced degradation study and a validated stability-indicating analytical method.
Forced Degradation (Stress Testing) Protocol
This protocol is designed to intentionally degrade the sample to identify potential degradants and validate the analytical method's specificity, following ICH Q1A guidelines.[8] The goal is typically to achieve 5-20% degradation of the API.[11]
Objective: To generate the principal degradation products of famotidine for method validation and stability assessment.
Materials:
-
Famotidine API or Drug Product
-
Hydrochloric Acid (HCl), 1 M and 0.1 M
-
Sodium Hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Milli-Q Water
-
HPLC grade solvents (Acetonitrile, Methanol)
-
pH meter, volumetric flasks, pipettes
Step-by-Step Protocol:
-
Prepare Stock Solution: Accurately weigh and dissolve famotidine in a suitable solvent (e.g., a mixture of water and methanol) to prepare a stock solution of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Transfer 5 mL of the stock solution to a flask.
-
Add 5 mL of 1 M HCl.
-
Heat the solution at 80°C for 2 hours.
-
Cool to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Alkaline Hydrolysis:
-
Transfer 5 mL of the stock solution to a flask.
-
Add 5 mL of 1 M NaOH.
-
Keep at room temperature for 1 hour.
-
Neutralize with 1 M HCl.
-
Dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
Transfer 5 mL of the stock solution to a flask.
-
Add 5 mL of 30% H₂O₂.
-
Keep at room temperature for 2 hours, protected from light.
-
Dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Spread a thin layer of solid famotidine powder in a petri dish.
-
Place in a hot air oven at 100°C for 24 hours.
-
Dissolve the stressed powder and dilute to a final concentration of ~100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the stock solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Prepare a control sample stored in the dark.
-
Dilute the exposed solution to a final concentration of ~100 µg/mL.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.
Stability-Indicating UPLC Method
A robust analytical method is one that can separate the API from all its related compounds and degradation products. This ensures that the decrease in API concentration is accurately measured without interference. The following is a representative UPLC method adapted from the literature.[4]
Chromatographic Conditions:
-
Column: ACQUITY UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A time-based gradient to effectively separate polar and non-polar compounds.
-
Example: Start with 95% A, ramp to 70% A over 10 minutes, hold for 2 minutes, then return to initial conditions. (The exact gradient must be optimized).
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Detector: PDA/UV at 265 nm
-
Injection Volume: 5 µL
System Suitability: Before analysis, the system must pass suitability tests. This involves injecting a standard solution containing famotidine and known impurities to ensure adequate resolution (>2) between adjacent peaks, theoretical plates (>2000), and tailing factor (<2) for the famotidine peak.
Visualization of Workflows and Pathways
Diagrams help clarify complex processes and relationships.
Forced Degradation Workflow
Caption: Workflow for a typical forced degradation study of famotidine.
Simplified Famotidine Degradation Pathways
Caption: Primary degradation pathways for famotidine under stress.
Conclusion
The stability of famotidine is a multifaceted issue, with the molecule being particularly vulnerable to hydrolysis and oxidation. While famotidine itself is the most reactive component, its primary degradation products, such as the S-oxide and propanamide derivatives, are key indicators of its instability. A comprehensive analysis using forced degradation studies coupled with a validated, high-resolution UPLC or HPLC method is essential for any research or development program. This approach allows for the accurate quantification of famotidine and its related compounds, providing the critical data needed to develop stable pharmaceutical formulations, ensure patient safety, and meet stringent regulatory requirements. The methodologies and insights provided in this guide serve as a robust framework for scientists working to characterize and control the stability of this important therapeutic agent.
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Blazheyevskiy, M. Y., Serdiukova, Y. Y., Karpova, S. P., & Dubenska, L. O. (2018). Kinetic investigation of Famotidine S-oxidation reaction using potassium caroate. Development and validation of the titrimetric method for the quantitative determination of Famotidine in pure substance and medical preparation. Ars Pharmaceutica, 59(2), 69-76. Retrieved from [Link]
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MedCrave. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
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Singh, S., Kumar, S., Sharda, N., & Chakraborti, A. K. (2002). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form. Journal of pharmaceutical sciences, 91(1), 253–257. Retrieved from [Link]
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Duttnath, M., et al. (n.d.). Chapter 5 - Cocrystal Technology to Control the Degradation of Histamine H2-receptor Antagonist Drug Famotidine. Shodhganga. Retrieved from [Link]
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Junnarkar, G. H., & Stavchansky, S. (1995). Isothermal and nonisothermal decomposition of famotidine in aqueous solution. Pharmaceutical research, 12(4), 599–604. Retrieved from [Link]
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Karpinska, J., et al. (2010). Study on degradation process of famotidine hydrochloride in aqueous samples. Toxicological & Environmental Chemistry, 92(8), 1409-1422. Retrieved from [Link]
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Suleiman, M. S., Muti, H. Y., Abdel-Hamid, M. E., Hassan, M., El-Sayed, Y. M., & Najib, N. M. (1989). A Stability-Indicating Hplc Analysis of Famotidine and Its Application to Kinetic Studies. Analytical Letters, 22(6), 1499-1512. Retrieved from [Link]
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Helali, N., Darghouth, F., & Monser, L. (2008). Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column. Journal of separation science, 31(1), 111–117. Retrieved from [Link]
-
Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Laboratories. Retrieved from [Link]
-
Reddy, G. R., et al. (2021). Development and Validation of Stability Indicating Method for Simultaneous Estimation of Famotidine and Domperidone in Bulk and Tablet Dosage Forms Using RP-HPLC. ResearchGate. Retrieved from [Link]
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Tsvetkova, B., Maslarska, V., & Peikova, L. (2015). AN OVERVIEW OF DETERMINATION OF FAMOTIDINE BY DIFFERENT ANALYTICAL METHODS. PHARMACIA, 62(1), 12-25. Retrieved from [Link]
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Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC. (2020). Research Journal of Pharmacy and Technology, 13(10), 4641-4648. Retrieved from [Link]
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Helali, N., Darghouth, F., & Monser, L. (2004). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. ResearchGate. Retrieved from [Link]
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Reddy, T. V. B., Ramu, G., Rao, P. V. L., & Rambabu, C. (2012). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING REVERSE PHASE LIQUID CHROMATOGRAPHIC METHOD FOR THE ASSAY OF FAMOTIDINE IN BULK AND FORMULATIONS. Rasayan Journal of Chemistry, 5(2), 221-226. Retrieved from [Link]
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Vamsi Krishna, M., et al. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Der Pharmacia Lettre, 2(3), 1-11. Retrieved from [Link]
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Darwish, I. A., et al. (2013). Spectrofluorimetric Determination of Famotidine in Pharmaceutical Preparations and Biological Fluids through Ternary Complex Formation with Some Lanthanide Ions: Application to Stability Studies. International Journal of Pharmaceutical Sciences and Research, 4(7), 2631-2639. Retrieved from [Link]
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The Pharmaceutical and Chemical Journal. (2024). Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF. The Pharmaceutical and Chemical Journal. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-
For the diligent researcher, scientist, and drug development professional, the commitment to safety extends beyond the benchtop to the responsible management of chemical waste. Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, a compound featuring a confluence of reactive functional groups, demands a nuanced and informed approach to its disposal. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our focus is on providing not just instructions, but a deeper understanding of the chemical principles that underpin these essential safety protocols.
Hazard Assessment and Chemical Profile
A thorough understanding of the hazards associated with Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is the foundation of its safe management. This compound is a combustible solid with the following key hazard classifications:
| Hazard Classification | GHS Code | Signal Word | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Warning | Harmful if swallowed.[1][2] |
| Skin Sensitization (Category 1) | H317 | Warning | May cause an allergic skin reaction.[1][2] |
| Water Hazard Class (WGK) | 3 | - | Severely hazardous to water.[1][2] |
The unique structure of this molecule, incorporating a guanidinium group, a thiazole ring, a thioether linkage, and a cyanoethyl group, presents a specific set of challenges for disposal. The cyano group is of particular concern due to the potential for the release of highly toxic hydrogen cyanide (HCN) gas under acidic conditions.[3][4] The thioether component contributes to the compound's unpleasant odor and requires specific decontamination procedures to mitigate this.[5][6] The guanidinium moiety imparts a strong basic character to the molecule.[7]
Personal Protective Equipment (PPE) and Safe Handling
Prior to handling Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- in any capacity, including for disposal, the following personal protective equipment is mandatory:
-
Eye and Face Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[1][8] Gloves should be inspected before use and disposed of as contaminated waste after handling the chemical.
-
Skin and Body Protection: A laboratory coat is essential to prevent skin contact.[9]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N95 dust mask or a respirator should be used.[1][2]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][9]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
For Small Spills (Solid):
-
Evacuate and Ventilate: Restrict access to the spill area. Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Contain and Collect: Gently sweep the solid material using a soft brush and dustpan to avoid generating dust. Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a damp cloth. The cloth should then be disposed of as hazardous waste.
For Large Spills:
-
Evacuate Immediately: Evacuate all personnel from the affected area.
-
Alert Authorities: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Do Not Attempt to Clean Up: Await the arrival of trained emergency response personnel.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is that it must be treated as hazardous waste.[10][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12][13]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including residual powder and contaminated items (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.[14][15] The container should be made of a material compatible with the chemical.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-", the CAS number (76823-93-3), and the associated hazards (e.g., "Toxic," "Skin Sensitizer").[12]
Step 2: Decontamination of Glassware and Equipment
Due to the presence of the thioether group, which can cause persistent and unpleasant odors, all non-disposable glassware and equipment that has come into contact with the compound must be decontaminated promptly.[5][6]
-
Prepare a Bleach Bath: Within a chemical fume hood, prepare a 10% solution of sodium hypochlorite (household bleach) in water.[5][6]
-
Submerge Equipment: Immediately after use, submerge the contaminated items in the bleach solution.
-
Soak: Allow the items to soak for at least 12-24 hours. This will oxidize the thioether to a less odorous sulfoxide or sulfone.[6]
-
Rinse and Clean: After soaking, thoroughly rinse the glassware with water and then wash using standard laboratory procedures.
-
Dispose of Bleach Solution: The used bleach solution should be neutralized and disposed of in accordance with your institution's guidelines.
Step 3: Final Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area until it is ready for pickup.[16] This area should be secure and away from incompatible materials.
-
Coordination with EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[9] Follow all institutional procedures regarding waste manifests and transportation.
The disposal of this chemical waste must adhere to all local, state, and federal regulations.[11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- waste.
Caption: Decision workflow for the proper disposal of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- waste.
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Navigating the Handling of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers at the forefront of pharmaceutical development and scientific discovery, the safe handling of novel chemical entities is paramount. Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- (CAS No. 76823-93-3), a heterocyclic guanidine derivative, presents a specific set of handling challenges that necessitate a robust understanding of its hazard profile and the corresponding safety protocols. This guide provides an in-depth operational plan, grounded in established safety principles, to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Profile and Risk Assessment: Understanding the "Why" Behind the Precautions
Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is classified with the GHS07 pictogram, indicating that it is an irritant and may be harmful. A thorough risk assessment is the foundational step in developing safe handling procedures. The primary hazards associated with this compound are:
-
Acute Oral Toxicity (Hazard Statement H302): Harmful if swallowed. Ingestion can lead to adverse health effects, making it critical to prevent any hand-to-mouth contact.
-
Skin Sensitization (Hazard Statement H317): May cause an allergic skin reaction. Repeated skin contact can lead to sensitization, where subsequent exposures, even to minute quantities, can trigger a significant allergic response.
-
Eye and Skin Irritation: Like many guanidine compounds, it has the potential to cause irritation upon contact with eyes and skin.
A critical aspect of the hazard profile for guanidine compounds is their reactivity. While specific reactivity data for this compound is limited, related compounds like guanidine thiocyanate are known to liberate very toxic gas upon contact with acids. Therefore, it is prudent to handle Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- with the assumption that it may have incompatibilities with strong acids and oxidizing agents.
Personal Protective Equipment (PPE): Your Primary Barrier Against Exposure
The selection of appropriate PPE is not merely a checklist item but a scientifically informed decision based on the identified hazards. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, personal protective equipment to protect against workplace hazards.[1]
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Nitrile offers good resistance to a range of chemicals, including weak acids and organic solvents, and is a suitable choice for handling this compound.[2][3][4] Always inspect gloves for integrity before use and replace them immediately if contamination is suspected. |
| Eye Protection | Chemical safety goggles | Goggles provide a seal around the eyes, offering protection from splashes and airborne particles. Standard safety glasses are insufficient.[5] |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes, such as when handling larger quantities or during procedures with a higher potential for aerosolization. |
| Body Protection | Laboratory coat | A standard lab coat protects the skin and personal clothing from minor spills and contamination. |
| Respiratory Protection | NIOSH-approved N95 dust mask | Recommended when handling the solid compound to prevent inhalation of airborne particles. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on risk assessment.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk.
Preparation
-
Designate a Handling Area: All work with Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Verify Emergency Equipment: Before starting, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and solvent-dispensing systems, to avoid having to leave the designated area during the procedure.
-
Don PPE: Put on all required PPE as determined by your risk assessment.
Handling the Solid Compound
-
Minimize Dust Generation: When weighing and transferring the solid, use gentle motions. Avoid pouring the powder directly; instead, use a spatula or scoop.
-
Work Within the Fume Hood: All manipulations of the solid compound should be performed at least six inches inside the sash of the fume hood to ensure proper containment of any airborne particles.[2][4]
-
Immediate Cleanup: Clean up any spills immediately using appropriate procedures (see Section 4).
-
Secure Container: Tightly close the container immediately after use to prevent contamination and accidental spills.
Handling Solutions
-
Controlled Dispensing: Use a bottle-top dispenser or a syringe with a needle for transferring solvents to dissolve the compound. This minimizes the risk of splashes.
-
Avoid Incompatibilities: Be mindful of the potential for hazardous reactions. Do not allow the compound to come into contact with strong acids or oxidizing agents.
-
Labeling: Clearly label all solutions with the chemical name, concentration, date, and appropriate hazard warnings.
Emergency Procedures: Plan for the Unexpected
Spills
-
Evacuate and Alert: For a small, manageable spill within a fume hood, ensure you are wearing the correct PPE. For larger spills, evacuate the immediate area and alert your supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Containment: For solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container, avoiding dust generation.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. All materials used for cleanup (e.g., absorbent pads, wipes) must be collected as hazardous waste.[6]
Personal Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation or an allergic reaction develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan: Responsible Stewardship of Chemical Waste
All waste containing Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, including the pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[1][7][8]
Step-by-Step Disposal Protocol
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition and have a secure screw-top lid.[7][9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-". Include the approximate concentration and accumulation start date.[7][8]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's EHS department. Do not pour any amount of this chemical down the drain.[6]
The following diagram outlines the waste disposal workflow.
Caption: A step-by-step workflow for the proper disposal of guanidine compound waste.
By adhering to these detailed procedures, researchers can confidently and safely handle Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, ensuring a secure laboratory environment that fosters innovation while prioritizing personal and environmental safety.
References
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Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety Office. Retrieved from [Link]
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Kingfa Medical. (2025, July 31). Chemical Resistance Guide to Nitrile Gloves for the Chemical Industry. Retrieved from [Link]
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AIBON SAFETY. (2024, September 14). Chemical Resistance Guide: The Importance Of Nitrile Gloves. Retrieved from [Link]
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International Safety, Inc. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. (OSHA 3151-02R 2023). Retrieved from [Link]
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Alert Safety. (2021, October 13). The Ultimate Guide on OSHA Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]
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University of Kansas. (n.d.). Section 2.0 Safe Disposal of Hazardous Chemical Waste. Environment, Health and Safety. Retrieved from [Link]
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LMG. (2025, January 15). How to Choose the Right Personal Protective Equipment (PPE) for Every Job Site. Retrieved from [Link]
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Carnegie Mellon University. (n.d.). Hazardous Waste Guidelines. Environmental Health & Safety. Retrieved from [Link]
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The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]
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OSHA Education School. (2023, April 18). Personal Protective Equipment: Choosing and Using the Right Gear. Retrieved from [Link]
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How to Choose the Right Personal Protective Equipment (PPE) for Every Job Site. (2025, January 15). Retrieved from [Link]
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Oregon State University. (2014). Hazardous Waste Disposal Guide. Environmental Health & Safety. Retrieved from [Link]
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Old Dominion University. (2020, October). Laboratory Waste Management Guidelines. Office of Environmental Health and Safety. Retrieved from [Link]
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Reagentia. (n.d.). Guanidine,[4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]- (9CI) (1 x 5 g). Retrieved from [Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Division of Environmental Protection. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Office of Clinical and Research Safety. Retrieved from [Link]
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University of Florida. (n.d.). Chemical Waste Management for Laboratories. Environmental Health and Safety. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
